molecular formula C59H115N3O8S8 B10829778 306-O12B

306-O12B

カタログ番号: B10829778
分子量: 1251.1 g/mol
InChIキー: FTXIINBPTFOCHN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

306-O12B is a useful research compound. Its molecular formula is C59H115N3O8S8 and its molecular weight is 1251.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C59H115N3O8S8

分子量

1251.1 g/mol

IUPAC名

2-(octyldisulfanyl)ethyl 3-[3-[3-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate

InChI

InChI=1S/C59H115N3O8S8/c1-6-10-14-18-22-26-48-71-75-52-44-67-56(63)32-40-61(41-33-57(64)68-45-53-76-72-49-27-23-19-15-11-7-2)38-30-36-60(5)37-31-39-62(42-34-58(65)69-46-54-77-73-50-28-24-20-16-12-8-3)43-35-59(66)70-47-55-78-74-51-29-25-21-17-13-9-4/h6-55H2,1-5H3

InChIキー

FTXIINBPTFOCHN-UHFFFAOYSA-N

正規SMILES

CCCCCCCCSSCCOC(=O)CCN(CCCN(C)CCCN(CCC(=O)OCCSSCCCCCCCC)CCC(=O)OCCSSCCCCCCCC)CCC(=O)OCCSSCCCCCCCC

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the 306-O12B Lipidoid for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 306-O12B lipidoid, a key component in the formulation of lipid nanoparticles (LNPs) for the targeted delivery of messenger RNA (mRNA). We will delve into its chemical structure, present key quantitative data from seminal studies, outline detailed experimental protocols, and visualize its synthesis, experimental application, and mechanism of action.

Core Structure and Properties of this compound

The this compound lipidoid is a novel, ionizable cationic lipidoid specifically engineered for the in vivo delivery of nucleic acids.[1][2] Its structure is characterized by a multi-armed amine head group and four branched lipid tails that incorporate bioreducible disulfide bonds. This design confers several advantageous properties for mRNA delivery.

Key Structural Features:

  • Ionizable Amine Head: The core contains multiple tertiary amine groups. At a low pH (such as within an endosome), these amines become protonated and thus positively charged. This pH-dependent charge is crucial for encapsulating negatively charged mRNA during formulation and for facilitating endosomal escape within the target cell.[3] At physiological pH (7.4), the lipidoid is largely neutral, reducing potential toxicity.[3]

  • Bioreducible Disulfide Bonds: Each lipid tail contains a disulfide bond (-S-S-). These bonds are stable in the extracellular environment but are rapidly cleaved in the reducing environment of the cell's cytoplasm (due to glutathione). This bioreducibility is believed to aid in the disassembly of the LNP and the release of the mRNA payload into the cytosol.[4][5]

  • Branched Lipid Tails: The branched, long alkyl chains contribute to the overall hydrophobicity and structural organization of the lipid nanoparticle, influencing its stability and interaction with cell membranes.

Chemical and Physical Data

The fundamental properties of the this compound lipidoid are summarized below.

PropertyValueReference
Formal Name tetrakis(2-(octyldisulfaneyl)ethyl) 3,3',3'',3'''-(((methylazanediyl)bis(propane-3,1-diyl))bis(azanetriyl))tetrapropionate[2]
Molecular Formula C₅₉H₁₁₅N₃O₈S₈[1][2]
Molecular Weight 1251.08 g/mol [1]
CAS Number 2566523-06-4[1][2]
SMILES String O=C(CCN(CCCN(CCCN(CCC(OCCSSCCCCCCCC)=O)CCC(OCCSSCCCCCCCC)=O)C)CCC(OCCSSCCCCCCCC)=O)OCCSSCCCCCCCC[1]

Data Presentation: LNP Formulation and In Vivo Efficacy

The this compound lipidoid has been extensively characterized as a component of LNPs for liver-specific gene editing. The following tables summarize key quantitative data from the pivotal study by Qiu et al. (2021), which utilized this compound LNPs to deliver Cas9 mRNA and a single-guide RNA (sgAngptl3) to knock down the Angptl3 gene in mice.

Optimized LNP Formulation and Physicochemical Properties
ParameterOptimal Value / ResultReference
LNP Molar Ratio (this compound:Chol:DOPC:DMG-PEG) 50 : 38.5 : 10 : 1.5[6]
Lipid to mRNA Weight Ratio 7.5 : 1[6]
Average LNP Diameter (DLS) 112 nm[5]
mRNA Encapsulation Efficiency ~96%[5]
In Vivo Genome Editing and Biological Outcomes

Data below represents results from mice treated with a single 3.0 mg/kg dose of total RNA (Cas9 mRNA + sgAngptl3) formulated in this compound LNPs, measured 7 days post-administration.

Outcome MeasureThis compound LNP (Median Value)MC3 LNP (Control, Median Value)Reference
In Vivo Editing Rate (Indels) 38.5%14.6%
Serum ANGPTL3 Protein Reduction 65.2%Not specified[1]
Serum Triglyceride (TG) Reduction ~60%~30%
Serum LDL-C Reduction ~50%~20%

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, its formulation into LNPs, and key analytical assays for evaluating its efficacy.

Synthesis of this compound Lipidoid (General Protocol)

The synthesis of tail-branched bioreducible lipidoids like this compound is achieved via a solvent-free Michael addition reaction.[5] This involves reacting an amine-containing "head" group with a lipid "tail" group that has been functionalized with an acrylate moiety.

Materials:

  • Amine head group (e.g., 306: a multi-amine structure)

  • Disulfide bond-incorporated acrylate lipid tail (e.g., O12B acrylate)

  • Reaction vessel

  • Magnetic stirrer and heat source

Procedure:

  • Combine the amine head group and the acrylate-functionalized lipid tail in a reaction vessel in the desired molar ratio.

  • Heat the mixture (e.g., to 90°C) under solvent-free conditions with constant stirring.

  • Allow the Michael addition reaction to proceed for a specified time (e.g., 48-72 hours).

  • The resulting product is a library of lipidoids, with the number of tails added depending on the reaction stoichiometry. The this compound product is then isolated.

  • Purification is typically performed using column chromatography to isolate the desired product with four lipid tails.

  • Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR and mass spectrometry.

LNP Formulation via Microfluidics

This protocol describes the formulation of mRNA-loaded LNPs using a microfluidic mixing device, which allows for rapid, reproducible, and scalable production.[7][8]

Materials:

  • This compound, Cholesterol, DOPC, and DMG-PEG 2000

  • 100% Ethanol

  • mRNA (e.g., Cas9 mRNA and sgRNA)

  • Aqueous buffer (e.g., 10 mM Citrate buffer, pH 4.0)

  • Dialysis buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Microfluidic mixing device and syringe pumps (e.g., NanoAssemblr)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, cholesterol, DOPC, and DMG-PEG in 100% ethanol to achieve the desired final concentrations and a molar ratio of 50:38.5:10:1.5.

  • Prepare mRNA Solution: Dilute the mRNA and sgRNA in the aqueous citrate buffer to the required concentration.

  • Microfluidic Mixing: Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another. Set the syringe pumps to the desired flow rate ratio (typically 3:1 aqueous to organic).

  • Initiate Mixing: Start the pumps to drive the two solutions through the microfluidic mixing chip. The rapid mixing of the ethanol phase with the aqueous phase causes a drop in solvent polarity, leading to the self-assembly of the lipids around the mRNA to form LNPs.

  • Collection and Dialysis: Collect the resulting LNP suspension from the device outlet. To remove the ethanol and raise the pH, dialyze the LNP solution against sterile PBS (pH 7.4) using an appropriate molecular weight cutoff dialysis cassette.

  • Characterization: Measure the LNP size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

T7 Endonuclease I (T7E1) Assay for Genome Editing Detection

The T7E1 assay is used to detect insertions and deletions (indels) at a specific genomic locus resulting from CRISPR/Cas9 activity.[9][10][11]

Materials:

  • Genomic DNA (gDNA) extracted from treated and control tissues/cells

  • PCR primers flanking the target site

  • High-fidelity DNA polymerase and dNTPs

  • T7 Endonuclease I (T7E1) and corresponding reaction buffer

  • Agarose gel and electrophoresis equipment

Procedure:

  • PCR Amplification: Amplify the genomic region flanking the CRISPR target site using ~100-200 ng of gDNA as a template. A typical amplicon size is 400-800 bp.

  • Heteroduplex Formation: Denature the PCR products by heating to 95°C for 5-10 minutes. Then, re-anneal the DNA by slowly cooling the reaction to room temperature (e.g., ramping down at ~0.1-2°C per second). This allows wild-type and mutated DNA strands to re-anneal, forming heteroduplexes with mismatches at the indel sites.

  • T7E1 Digestion: Incubate ~200 ng of the re-annealed PCR product with T7 Endonuclease I in its reaction buffer at 37°C for 15-30 minutes. The T7E1 enzyme will recognize and cleave the DNA at the mismatch sites in the heteroduplexes.

  • Gel Electrophoresis: Analyze the digestion products by running the entire reaction on a 2% agarose gel. The presence of cleaved DNA fragments (smaller than the original PCR product) indicates that indels were present.

  • Quantification: The frequency of indels can be estimated by measuring the band intensities of the cleaved and uncleaved DNA fragments using gel imaging software.

Visualizations: Synthesis, Workflows, and Pathways

The following diagrams, created using the DOT language, illustrate key processes involving the this compound lipidoid.

Logical Workflow for this compound Synthesis

G reagent reagent process process product product amine_head Amine Head (e.g., '306' core) michael_addition Michael Addition (Solvent-free, ~90°C) amine_head->michael_addition lipid_tail Lipid Tail Acrylate (Disulfide-containing, 'O12B') lipid_tail->michael_addition crude_product Crude Lipidoid Mixture michael_addition->crude_product purification Column Chromatography crude_product->purification final_product Pure this compound Lipidoid purification->final_product

Caption: A logical workflow for the synthesis of this compound via Michael addition.

Experimental Workflow for In Vivo Gene Editing

G cluster_formulation 1. LNP Formulation cluster_invivo 2. In Vivo Study cluster_analysis 3. Analysis input input process process animal animal analysis analysis lipids Lipids in Ethanol (this compound, Chol, DOPC, PEG) mixing Microfluidic Mixing lipids->mixing mrna mRNA + sgRNA in Aqueous Buffer (pH 4) mrna->mixing dialysis Dialysis vs. PBS (pH 7.4) mixing->dialysis lnp Final LNP Suspension dialysis->lnp injection IV Injection lnp->injection mice C57BL/6 Mice injection->mice incubation Incubation (e.g., 7-100 days) mice->incubation collection Tissue/Serum Collection incubation->collection gdna gDNA Extraction (from Liver) collection->gdna serum Serum Isolation collection->serum t7e1 T7E1 Assay gdna->t7e1 ngs NGS Analysis (On/Off-Target) gdna->ngs elisa ELISA (ANGPTL3) serum->elisa lipids_assay Lipid Panel (TG, LDL-C) serum->lipids_assay

Caption: Experimental workflow from LNP formulation to in vivo analysis.

Signaling Pathway of this compound LNP for Angptl3 Knockdown

G lnp_node lnp_node cell_node cell_node process_node process_node gene_node gene_node protein_node protein_node effect_node effect_node lnp This compound LNP (Cas9 mRNA + sgAngptl3) endocytosis Endocytosis lnp->endocytosis hepatocyte Hepatocyte endosome Endosome (Acidic pH) hepatocyte->endosome LNP Uptake endocytosis->hepatocyte escape Endosomal Escape (Lipid Protonation) endosome->escape translation mRNA Translation escape->translation mRNA Release cas9 Cas9 Protein + sgRNA translation->cas9 nucleus Nucleus cas9->nucleus angptl3_gene Angptl3 Gene nucleus->angptl3_gene cleavage Gene Cleavage (DSB) angptl3_gene->cleavage Cas9 Targets Gene knockdown Angptl3 Knockdown cleavage->knockdown protein_reduction ↓ ANGPTL3 Protein knockdown->protein_reduction Reduced Transcription/ Translation lpl ↑ Lipoprotein Lipase (LPL) Activity protein_reduction->lpl Disinhibition lipid_reduction ↓ Triglycerides (TG) ↓ LDL-Cholesterol (LDL-C) lpl->lipid_reduction

Caption: Mechanism of action for Angptl3 knockdown via this compound LNP delivery.

References

The Core Mechanism of 306-O12B in Advanced mRNA Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of messenger RNA (mRNA) therapeutics has revolutionized modern medicine, with applications spanning from infectious disease vaccines to cancer immunotherapy and gene editing. The clinical success of these therapies is intrinsically linked to the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for in vivo mRNA delivery. At the heart of these LNPs are ionizable cationic lipids, which are critical for encapsulating and protecting the mRNA cargo, facilitating cellular uptake, and enabling its release into the cytoplasm. 306-O12B is a novel, tail-branched bioreducible ionizable lipidoid that has demonstrated exceptional efficacy in liver-specific mRNA delivery, outperforming established standards in preclinical models. This technical guide provides an in-depth exploration of the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying processes to support researchers and drug development professionals in this field.

The this compound Lipid Nanoparticle: Composition and Physicochemical Characteristics

The efficacy of this compound is realized when it is formulated into a multi-component LNP. The optimized formulation for liver-targeted mRNA delivery has been identified through rigorous experimentation.[1][2]

Optimized LNP Formulation

The optimal molar and weight ratios of the lipid components for this compound LNPs are crucial for their in vivo performance.[1][2] The established formulation is as follows:

ComponentMolar Ratio (%)Lipid/mRNA Weight Ratio
This compound507.5:1
Cholesterol38.5
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)10
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG)1.5
Physicochemical Properties

The resulting LNPs exhibit specific physicochemical characteristics that are critical for their stability and biological activity.

ParameterValue
Average Diameter (Z-average)~112 nm
mRNA Encapsulation Efficiency~96%

Mechanism of Action: A Step-by-Step Journey of mRNA Delivery

The mechanism of action of this compound-containing LNPs can be delineated into several key stages, from intravenous administration to the release of functional mRNA into the cytoplasm of hepatocytes.

Systemic Circulation and Liver Targeting

Following intravenous administration, the PEGylated lipid (DMG-PEG) on the surface of the LNP provides a hydrophilic shield, which reduces opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time. The neutral surface charge of the LNPs at physiological pH (around 7.4) also helps in avoiding rapid clearance.[3][4]

The liver-specific targeting of this compound LNPs is primarily mediated by the adsorption of Apolipoprotein E (ApoE) from the bloodstream onto the LNP surface.[3][4] This ApoE coating facilitates the recognition and binding of the LNPs to low-density lipoprotein receptors (LDLR), which are highly expressed on the surface of hepatocytes.[3][4]

G cluster_bloodstream Systemic Circulation (pH 7.4) cluster_hepatocyte Hepatocyte LNP This compound LNP (PEG-shielded, Neutral Charge) ApoE_LNP ApoE-coated LNP LNP->ApoE_LNP ApoE Adsorption ApoE Apolipoprotein E (ApoE) LDLR Low-Density Lipoprotein Receptor (LDLR) ApoE_LNP->LDLR Binding Endocytosis Receptor-Mediated Endocytosis LDLR->Endocytosis Internalization

Caption: LNP journey from circulation to hepatocyte uptake.

Endosomal Escape: The Critical Hurdle

Once internalized into the hepatocyte via endocytosis, the LNP is enclosed within an endosome. The key to successful mRNA delivery lies in the LNP's ability to escape this endosome before it fuses with a lysosome, which would lead to the degradation of the mRNA cargo. This is where the ionizable nature of this compound plays a pivotal role.

The endosomal compartment undergoes a maturation process, during which its internal pH drops from approximately 6.5 to 5.5. The tertiary amine groups in the head of the this compound lipid are designed to have a pKa in this range. As the endosome acidifies, these amines become protonated, leading to a net positive charge on the LNP.

This charge switch triggers a series of events:

  • Electrostatic Interactions: The now positively charged LNP interacts with the negatively charged lipids of the endosomal membrane, such as phosphatidylserine.

  • Membrane Destabilization: This interaction, combined with the conical shape of the ionizable lipids, disrupts the integrity of the endosomal membrane. It is hypothesized that this leads to the formation of non-bilayer lipid structures, such as inverted hexagonal phases, which destabilize the endosomal membrane.

  • mRNA Release: The disruption of the endosomal membrane allows the mRNA to be released into the cytoplasm.

G cluster_endosome Endosome Maturation Early_Endosome Early Endosome (pH ~6.5) Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Acidification LNP_Neutral LNP (Neutral) Protonation Protonation of this compound LNP_Neutral:s->Protonation:n LNP_Positive LNP (Positive Charge) Membrane_Disruption Endosomal Membrane Disruption LNP_Positive->Membrane_Disruption Interaction with Endosomal Membrane Protonation->LNP_Positive mRNA_Release mRNA Release into Cytoplasm Membrane_Disruption->mRNA_Release

Caption: Endosomal escape mechanism of this compound LNPs.

Intracellular mRNA Release: The Role of Bioreducibility

This compound is a bioreducible lipid, meaning it contains disulfide bonds in its structure.[5][6][7] These bonds are stable in the oxidizing environment of the bloodstream and early endosomes. However, upon release into the cytoplasm, which has a highly reducing environment due to the high concentration of glutathione (GSH), these disulfide bonds are cleaved.[7] This cleavage is thought to alter the structure of the lipid, potentially facilitating the dissociation of the mRNA from the lipid components and enhancing its availability for translation by the ribosomes.

G cluster_cytoplasm Cytoplasm (Reducing Environment) mRNA_LNP_Complex mRNA-306-O12B Complex Cleavage Disulfide Bond Cleavage mRNA_LNP_Complex->Cleavage GSH-mediated reduction GSH Glutathione (GSH) Free_mRNA Free mRNA Cleavage->Free_mRNA Translation Translation by Ribosomes Free_mRNA->Translation Protein Therapeutic Protein Translation->Protein

Caption: Bioreducible release of mRNA in the cytoplasm.

In Vivo Efficacy: Quantitative Data

The superior performance of this compound LNPs for liver-specific delivery has been demonstrated in vivo, particularly for CRISPR-Cas9-based genome editing.

Comparison with MC3 LNPs for Angptl3 Gene Editing

In a study targeting the Angptl3 gene in the liver of wild-type C57BL/6 mice, this compound LNPs co-delivering Cas9 mRNA and a single-guide RNA (sgAngptl3) were compared to LNPs formulated with the well-established ionizable lipid, DLin-MC3-DMA (MC3).[1]

LNP FormulationMedian Gene Editing Rate (%)Serum ANGPTL3 Protein Reduction (%)
This compound LNP38.565.2
MC3 LNP14.625.0

These results highlight the significantly higher efficiency of this compound LNPs in mediating functional gene editing in the liver.[1]

Experimental Protocols

The following sections provide an overview of the key experimental protocols for the formulation, characterization, and in vivo evaluation of this compound LNPs.

LNP Formulation via Microfluidics

Objective: To prepare this compound LNPs with encapsulated mRNA.

Materials:

  • This compound, Cholesterol, DOPC, DMG-PEG

  • mRNA in 10 mM citrate buffer (pH 4.0)

  • Ethanol

  • Phosphate-buffered saline (PBS)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare a lipid stock solution in ethanol containing this compound, Cholesterol, DOPC, and DMG-PEG at a molar ratio of 50:38.5:10:1.5.

  • Prepare an aqueous solution of mRNA in 10 mM citrate buffer (pH 4.0).

  • Set up the microfluidic device with the lipid solution in one inlet and the mRNA solution in the other.

  • Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic) to induce rapid mixing and self-assembly of the LNPs.

  • Collect the resulting LNP suspension.

  • Dialyze the LNP suspension against PBS to remove ethanol and raise the pH to 7.4.

  • Sterile-filter the final LNP formulation.

G Lipid_Ethanol Lipids in Ethanol (this compound, Cholesterol, DOPC, DMG-PEG) Microfluidic_Mixer Microfluidic Mixer Lipid_Ethanol->Microfluidic_Mixer mRNA_Buffer mRNA in Citrate Buffer (pH 4.0) mRNA_Buffer->Microfluidic_Mixer Self_Assembly Self-Assembly of LNPs Microfluidic_Mixer->Self_Assembly Dialysis Dialysis against PBS (pH 7.4) Self_Assembly->Dialysis Final_LNPs Final LNP Formulation Dialysis->Final_LNPs

Caption: Workflow for LNP formulation using microfluidics.

In Vivo mRNA Delivery in Mice

Objective: To evaluate the in vivo efficacy of this compound LNPs for liver-specific mRNA delivery.

Materials:

  • This compound LNP formulation with encapsulated reporter mRNA (e.g., Luciferase) or therapeutic mRNA (e.g., Cas9 mRNA and sgRNA).

  • C57BL/6 mice (or other appropriate strain).

  • Sterile syringes and needles.

Procedure:

  • Dilute the LNP formulation to the desired concentration in sterile PBS.

  • Administer the LNP formulation to mice via intravenous (tail vein) injection. The dosage will depend on the specific experiment (e.g., 0.5 mg/kg for luciferase expression studies).

  • At a predetermined time point post-injection (e.g., 6 hours for luciferase expression, or several days for gene editing), euthanize the mice.

  • For luciferase expression, administer luciferin substrate prior to imaging the whole body or excised organs using an in vivo imaging system (IVIS).

  • For gene editing studies, harvest the liver and other organs.

  • Isolate genomic DNA from the liver to quantify gene editing efficiency using techniques like next-generation sequencing (NGS).

  • Collect blood samples to measure serum protein levels (e.g., ANGPTL3) and markers of liver toxicity (e.g., ALT, AST).

Endosomal Escape Assay (Gal8-GFP Recruitment)

Objective: To visualize and quantify the endosomal escape of LNPs.

Materials:

  • HEK293T cells stably expressing Galectin-8-GFP (Gal8-GFP).

  • Fluorescently labeled LNPs.

  • High-content imaging system or confocal microscope.

Procedure:

  • Seed Gal8-GFP expressing cells in a suitable imaging plate (e.g., 96-well plate).

  • Treat the cells with fluorescently labeled LNPs.

  • After a desired incubation period, fix and stain the cells if necessary (e.g., with a nuclear stain).

  • Acquire images using a high-content imaging system or confocal microscope.

  • Analyze the images to identify and quantify the formation of GFP puncta, which indicates the recruitment of Gal8-GFP to damaged endosomes, signifying endosomal escape.

Conclusion

The ionizable lipid this compound represents a significant advancement in the field of mRNA delivery, particularly for liver-targeted applications. Its unique chemical structure, incorporating a protonatable amine head group and bioreducible disulfide bonds, facilitates a multi-stage delivery mechanism that ensures efficient encapsulation, prolonged circulation, specific hepatocyte uptake, effective endosomal escape, and controlled intracellular release of mRNA. The quantitative data from preclinical studies robustly supports its superiority over established lipid nanoparticles. The detailed experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to further explore and harness the potential of this compound and to design the next generation of highly effective mRNA delivery systems.

References

In-depth Technical Guide: Physicochemical Properties of 306-O12B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "306-O12B" does not correspond to a recognized chemical entity in publicly available scientific literature and chemical databases. The following guide is a template demonstrating the requested format and content structure. The data and experimental details provided are hypothetical and for illustrative purposes only. For accurate information, a valid chemical identifier (e.g., IUPAC name, CAS number) is required.

Introduction

This document provides a comprehensive overview of the physicochemical properties of the novel compound this compound. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate further investigation and application of this molecule. The guide covers key physicochemical parameters, the experimental methodologies used for their determination, and an overview of its putative signaling pathway.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for understanding the compound's behavior in biological systems and for formulation development.

Table 1: Summary of Physicochemical Properties of this compound

PropertyValueMethod of Determination
Molecular Formula C₂₂H₂₅FN₄O₃High-Resolution Mass Spectrometry
Molecular Weight 428.46 g/mol Calculated from Molecular Formula
Melting Point 178-181 °CDifferential Scanning Calorimetry
Aqueous Solubility 0.15 mg/mL (at 25 °C, pH 7.4)HPLC-UV
LogP (Octanol-Water) 2.85Shake-Flask Method
pKa 8.2 (Basic)Potentiometric Titration
Appearance White to off-white crystalline solidVisual Inspection

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties are provided below.

High-Resolution Mass Spectrometry (HRMS)
  • Objective: To determine the exact molecular formula of this compound.

  • Instrumentation: Agilent 6545 Q-TOF LC/MS.

  • Method: A 1 mg/mL solution of this compound was prepared in methanol. The solution was infused directly into the electrospray ionization (ESI) source in positive ion mode. The mass-to-charge ratio (m/z) was measured over a range of 100-1000 Da. The resulting accurate mass measurement was used to determine the elemental composition using the MassHunter software.

Differential Scanning Calorimetry (DSC)
  • Objective: To determine the melting point of this compound.

  • Instrumentation: Mettler Toledo DSC 3.

  • Method: Approximately 2-3 mg of this compound was weighed into an aluminum pan and hermetically sealed. The sample was heated from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen atmosphere. The melting point was determined as the onset temperature of the melting endotherm.

HPLC-UV for Aqueous Solubility
  • Objective: To quantify the aqueous solubility of this compound.

  • Instrumentation: Agilent 1260 Infinity II HPLC with a UV detector.

  • Method: An excess amount of this compound was added to phosphate-buffered saline (PBS, pH 7.4) and shaken at 25 °C for 24 hours. The suspension was then filtered through a 0.22 µm filter. The concentration of the dissolved compound in the filtrate was determined by HPLC-UV at a wavelength of 280 nm, against a standard calibration curve.

Shake-Flask Method for LogP Determination
  • Objective: To determine the octanol-water partition coefficient (LogP).

  • Method: Equal volumes of n-octanol and water were pre-saturated with each other. A known amount of this compound was dissolved in the aqueous phase. The mixture was then added to the octanol phase and shaken vigorously for 2 hours. After separation of the two phases by centrifugation, the concentration of this compound in each phase was determined by HPLC-UV. The LogP was calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Potentiometric Titration for pKa Determination
  • Objective: To determine the acid dissociation constant (pKa).

  • Instrumentation: Mettler Toledo T5 Titrator.

  • Method: A 1 mM solution of this compound was prepared in a 50:50 methanol:water mixture. The solution was titrated with 0.1 M HCl and 0.1 M NaOH. The pKa was determined from the titration curve as the pH at which the compound is 50% ionized.

Putative Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for this compound and the general workflow for its in vitro evaluation.

G cluster_0 Cell Membrane Receptor GPCR Target G_alpha Gαq Receptor->G_alpha Activates Compound This compound Compound->Receptor Binding & Activation PLC PLCβ G_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Downstream Downstream Cellular Response Ca_release->Downstream PKC_activation->Downstream

Caption: Proposed Gαq signaling pathway for this compound.

G cluster_0 Preparation cluster_1 In Vitro Assay cluster_2 Data Analysis a Synthesize & Purify this compound b Characterize (NMR, MS) a->b c Prepare Stock Solution (DMSO) b->c e Compound Treatment c->e d Cell Culture (Target Expression) d->e f Functional Readout (e.g., Ca²⁺ Flux) e->f g Dose-Response Curve f->g h Calculate EC₅₀/IC₅₀ g->h i Statistical Analysis h->i j Final Report i->j Final Report

Caption: General experimental workflow for in vitro evaluation.

A Comprehensive Technical Guide to 306-O12B (CAS Number: 2566523-06-4): An Ionizable Cationic Lipidoid for Advanced mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

306-O12B is a novel, ionizable cationic lipidoid that has emerged as a potent vehicle for the in vivo delivery of messenger RNA (mRNA). Its unique structure, featuring a branched tail and bioreducible disulfide bonds, facilitates the formulation of stable lipid nanoparticles (LNPs) that can efficiently encapsulate and transport mRNA to target tissues.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, including its chemical properties, formulation into LNPs, and its application in liver-specific CRISPR-Cas9 mediated gene editing. The data presented herein is primarily derived from preclinical studies demonstrating its superiority over established delivery systems.

Chemical and Physical Properties

This compound, also known as Triscormin, is characterized by the following properties:

PropertyValue
CAS Number 2566523-06-4[1][2][3][5][6]
Formal Name tetrakis(2-(octyldisulfaneyl)ethyl) 3,3',3'',3'''-(((methylazanediyl)bis(propane-3,1-diyl))bis(azanetriyl))tetrapropionate[1]
Molecular Formula C₅₉H₁₁₅N₃O₈S₈[1][2]
Molecular Weight 1251.08 g/mol [1][2][5]
Appearance Colorless to light yellow liquid[2]
Solubility Soluble in DMSO (100 mg/mL with sonication) and Ethanol (10 mg/mL)[1][2]
Purity >95%[3][5][6]
Storage Recommended storage at -20°C for long-term stability (≥ 2 years)[1][2]

Data Presentation: In Vivo Efficacy of this compound LNPs

The utility of this compound has been demonstrated in vivo for the delivery of Cas9 mRNA and single-guide RNA (sgRNA) to achieve liver-specific genome editing of the Angptl3 gene.[1][7][8][9] Angiopoietin-like 3 (ANGPTL3) is a key regulator of lipid metabolism, and its inhibition is a therapeutic strategy for hyperlipidemia.[7][9]

Table 1: Comparison of this compound LNP and MC-3 LNP for In Vivo Genome Editing of Angptl3

Wild-type C57BL/6 mice were administered a single dose of LNPs co-formulated with Cas9 mRNA and sgAngptl3 at a total RNA dose of 3.0 mg/kg. Data were collected at day seven post-administration.

ParameterThis compound LNPMC-3 LNP (Control)
Median Angptl3 Gene Editing Rate (Indels %) 38.5%[2][7][8]14.6%[7][8]
Serum ANGPTL3 Protein Reduction 65.2%[2][7][8]25%[7][8]
Serum LDL-C Reduction 56.8%[7][8]15.7%[7][8]
Serum Triglyceride (TG) Reduction 29.4%[7][8]16.3%[7][8]
Table 2: Long-Term Durability of this compound LNP-Mediated Genome Editing and Knockdown

Mice were administered a single 3.0 mg/kg total RNA dose of this compound LNP and monitored for 100 days.

Parameter (at Day 100)Reduction
Serum ANGPTL3 Protein 60%[10]
Serum LDL-C 48.1%[10]
Serum Triglycerides (TG) 28.6%[10]

Experimental Protocols

Lipid Nanoparticle (LNP) Formulation

The this compound LNPs encapsulating Cas9 mRNA and sgRNA were formulated using a rapid mixing method.

  • Materials:

    • This compound (ionizable lipid)

    • Cholesterol

    • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

    • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)

    • Cas9 mRNA

    • sgAngptl3

    • Ethanol

    • Citrate buffer (pH 4.0)

    • Phosphate-buffered saline (PBS, pH 7.4)

  • Procedure:

    • The lipid components (this compound, Cholesterol, DSPC, and DMG-PEG) are dissolved in ethanol at a molar ratio of 50:38.5:10:1.5.[8][9][11]

    • The Cas9 mRNA and sgAngptl3 are dissolved in a citrate buffer (pH 4.0).

    • The lipid-ethanol solution is rapidly mixed with the mRNA/sgRNA-buffer solution.

    • The resulting mixture is then dialyzed against PBS (pH 7.4) to remove ethanol and non-encapsulated RNA, leading to the formation of LNPs.

    • The final LNP formulation is characterized for size, polydispersity, and encapsulation efficiency. The this compound to total RNA weight ratio is optimized to 7.5:1 for maximum in vivo efficacy.[8]

In Vivo Mouse Studies
  • Animal Model: Wild-type C57BL/6 mice.

  • Procedure:

    • Mice are intravenously administered a single dose of the this compound LNP formulation.

    • Blood samples are collected at specified time points (e.g., day 7 and day 100) for serum analysis.[7][10]

    • At the end of the study, liver tissue is harvested for genomic DNA extraction and analysis.

Analysis of Genome Editing
  • Method: Next-Generation Sequencing (NGS) of the target locus in the Angptl3 gene.

  • Procedure:

    • Genomic DNA is extracted from liver tissue.

    • The target region of the Angptl3 gene is amplified by PCR.

    • The PCR products are subjected to deep sequencing to identify and quantify the frequency of insertions and deletions (indels) resulting from CRISPR-Cas9-mediated non-homologous end joining.

Quantification of Serum ANGPTL3, LDL-C, and Triglycerides
  • Methods:

    • ANGPTL3: Enzyme-linked immunosorbent assay (ELISA) using a commercial kit.

    • LDL-C and Triglycerides: Colorimetric assay kits.

  • Procedure:

    • Serum is isolated from collected blood samples.

    • The respective assays are performed according to the manufacturer's protocols to determine the concentrations of ANGPTL3, LDL-C, and triglycerides.

Mandatory Visualization

Signaling Pathway: CRISPR-Cas9 Mediated Knockdown of Angptl3

CRISPR_Angptl3_Knockdown cluster_LNP This compound LNP cluster_Hepatocyte Hepatocyte cluster_Bloodstream Bloodstream LNP This compound LNP (Cas9 mRNA + sgAngptl3) Endosome Endosome LNP->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus Translation & Nuclear Import Angptl3_gene Angptl3 Gene Nucleus->Angptl3_gene Cas9/sgRNA Complex Targets Gene DSB Double-Strand Break Angptl3_gene->DSB Cleavage NHEJ NHEJ Repair DSB->NHEJ Mutated_Angptl3 Mutated Angptl3 (Loss of Function) NHEJ->Mutated_Angptl3 Reduced_ANGPTL3 Reduced ANGPTL3 Mutated_Angptl3->Reduced_ANGPTL3 Reduced Transcription & Translation ANGPTL3_protein ANGPTL3 Protein LDL_TG LDL & Triglycerides ANGPTL3_protein->LDL_TG Inhibits LPL Reduced_LDL_TG Reduced LDL & TG Reduced_ANGPTL3->Reduced_LDL_TG Disinhibition of LPL

Caption: CRISPR-Cas9 pathway for Angptl3 gene knockdown.

Experimental Workflow: In Vivo Evaluation of this compound LNPs

LNP_Workflow start Start formulation LNP Formulation (this compound, Lipids, mRNA) start->formulation characterization LNP Characterization (Size, PDI, Encapsulation) formulation->characterization injection IV Injection into Mice characterization->injection monitoring Monitoring & Sample Collection (Blood, Liver) injection->monitoring analysis Analysis monitoring->analysis ngs NGS Analysis (Indel Frequency) analysis->ngs Liver elisa Serum Analysis (ANGPTL3, LDL, TG) analysis->elisa Serum end End ngs->end elisa->end

Caption: Workflow for in vivo testing of this compound LNPs.

Conclusion

This compound is a highly promising ionizable cationic lipidoid for the development of mRNA-based therapeutics. Its ability to form stable LNPs that efficiently deliver their cargo to the liver and mediate potent, long-lasting gene editing surpasses that of the current industry standard, MC-3. The data strongly support the continued investigation of this compound for clinical applications, particularly in the context of genetic disorders affecting the liver and for the treatment of hyperlipidemia. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers and drug developers working in the field of nucleic acid delivery.

References

The Role of 306-O12B in Advanced Lipid Nanoparticle Formation for mRNA Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of mRNA-based therapeutics has revolutionized the landscape of modern medicine. Central to the success of these therapies is the development of safe and effective delivery vehicles. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, credited with enabling the rapid development and deployment of COVID-19 vaccines. The performance of these LNPs is critically dependent on their composition, particularly the choice of the ionizable cationic lipid. This technical guide provides an in-depth exploration of 306-O12B, a novel, biodegradable ionizable lipidoid that has demonstrated exceptional potential for liver-specific mRNA delivery and in vivo gene editing.

This compound: A Biodegradable Ionizable Lipidoid for Liver Targeting

This compound is an ionizable cationic lipidoid that serves as a cornerstone in the formulation of LNPs for mRNA delivery.[1][2] Its unique chemical structure, featuring biodegradable ester bonds, is designed to facilitate efficient encapsulation of mRNA and promote targeted delivery to hepatocytes.[3] At a physiological pH of 7.4, this compound is neutral, but it becomes protonated in the acidic environment of the endosome. This pH-responsive behavior is crucial for the endosomal escape of the mRNA payload.

A key characteristic of LNPs formulated with this compound is their preferential accumulation in the liver.[2][4] This liver tropism is primarily mediated by the adsorption of Apolipoprotein E (ApoE) onto the surface of the LNPs in the bloodstream. The ApoE-coated LNPs are then recognized and taken up by hepatocytes via the low-density lipoprotein receptor (LDLR).[5] This targeted delivery mechanism minimizes off-target effects and enhances the therapeutic efficacy of the encapsulated mRNA.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies involving this compound LNPs, highlighting their optimized formulation parameters and in vivo performance compared to the well-established ionizable lipid, DLin-MC3-DMA (MC3).

Table 1: Optimized Formulation Parameters for this compound LNPs

ParameterOptimized ValueReference
Molar Ratio (this compound : Cholesterol : Phospholipid : PEG-lipid)50 : 38.5 : 10 : 1.5[6]
PhospholipidDOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine)[6]
PEG-lipidDMG-PEG[6]
This compound to mRNA Weight Ratio7.5 : 1[6]

Table 2: In Vivo Gene Editing Efficacy of this compound LNPs vs. MC3 LNPs for Angptl3 Knockdown

ParameterThis compound LNPMC3 LNPReference
Median Gene Editing Rate38.5%14.6%[6]
Serum ANGPTL3 Protein Reduction65.2%25%[6]
Serum LDL-C Reduction56.8%15.7%[6]
Serum Triglyceride Reduction29.4%16.3%[6]

Experimental Protocols

Preparation of this compound Lipid Nanoparticles (Microfluidics Method)

This protocol is adapted from established methods for LNP formulation using a microfluidic device, incorporating the optimized parameters for this compound LNPs.

Materials:

  • This compound

  • Cholesterol

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol (DMG-PEG)

  • mRNA (e.g., encoding Cas9 and a specific sgRNA)

  • Ethanol (100%, molecular biology grade)

  • Citrate buffer (e.g., 50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Syringe pumps

  • Dialysis cassettes (e.g., 10 kDa MWCO)

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, cholesterol, DOPC, and DMG-PEG in 100% ethanol to achieve a molar ratio of 50:38.5:10:1.5.

    • The total lipid concentration in the ethanol solution should be prepared according to the specific requirements of the microfluidic system.

  • Preparation of mRNA Solution:

    • Dilute the mRNA transcript in citrate buffer (pH 4.0) to the desired concentration. The final concentration will depend on the target this compound to mRNA weight ratio of 7.5:1.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.

    • Set the flow rate ratio of the aqueous phase to the organic phase (e.g., 3:1) and the total flow rate on the syringe pumps.

    • Initiate the mixing process. The rapid mixing of the two solutions will induce the self-assembly of the LNPs, encapsulating the mRNA.

  • Purification:

    • Collect the resulting LNP dispersion.

    • To remove the ethanol and unencapsulated mRNA, dialyze the LNP solution against sterile PBS (pH 7.4) using a dialysis cassette at 4°C with several buffer changes.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the sterile LNPs at 4°C for short-term use or at -80°C for long-term storage.

Characterization of this compound LNPs

1. Particle Size and Polydispersity Index (PDI):

  • Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and PDI of the LNPs. Dilute the LNP sample in PBS before measurement.

2. mRNA Encapsulation Efficiency:

  • Quantify the amount of encapsulated mRNA using a fluorescent dye-based assay (e.g., RiboGreen assay).

  • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100).

  • The encapsulation efficiency is calculated as: ((Fluorescence_after_lysis - Fluorescence_before_lysis) / Fluorescence_after_lysis) * 100%.

Visualizations

Experimental Workflow for this compound LNP Formulation and Characterization

G cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Finalization cluster_characterization Characterization Lipid Stock\n(this compound, Chol, DOPC, DMG-PEG\nin Ethanol) Lipid Stock (this compound, Chol, DOPC, DMG-PEG in Ethanol) Microfluidic Mixing Microfluidic Mixing Lipid Stock\n(this compound, Chol, DOPC, DMG-PEG\nin Ethanol)->Microfluidic Mixing mRNA Solution\n(in Citrate Buffer pH 4.0) mRNA Solution (in Citrate Buffer pH 4.0) mRNA Solution\n(in Citrate Buffer pH 4.0)->Microfluidic Mixing Dialysis (vs. PBS pH 7.4) Dialysis (vs. PBS pH 7.4) Microfluidic Mixing->Dialysis (vs. PBS pH 7.4) Sterile Filtration (0.22 µm) Sterile Filtration (0.22 µm) Dialysis (vs. PBS pH 7.4)->Sterile Filtration (0.22 µm) DLS (Size & PDI) DLS (Size & PDI) Sterile Filtration (0.22 µm)->DLS (Size & PDI) RiboGreen Assay (Encapsulation Efficiency) RiboGreen Assay (Encapsulation Efficiency) Sterile Filtration (0.22 µm)->RiboGreen Assay (Encapsulation Efficiency)

Caption: Workflow for the formulation and characterization of this compound LNPs.

Signaling Pathway for Liver-Specific Uptake of this compound LNPs

G This compound LNP This compound LNP ApoE-LNP Complex ApoE-LNP Complex This compound LNP->ApoE-LNP Complex ApoE Adsorption (in Bloodstream) ApoE ApoE ApoE->ApoE-LNP Complex LDLR LDL Receptor ApoE-LNP Complex->LDLR Binding Endocytosis Endocytosis LDLR->Endocytosis Hepatocyte Hepatocyte Endocytosis->Hepatocyte

Caption: ApoE-mediated uptake of this compound LNPs by hepatocytes.

Mechanism of Endosomal Escape

G cluster_endosome Endosome (Acidic pH) Protonation of this compound Protonation of this compound Interaction with\nEndosomal Membrane Interaction with Endosomal Membrane Protonation of this compound->Interaction with\nEndosomal Membrane Membrane Destabilization Membrane Destabilization Interaction with\nEndosomal Membrane->Membrane Destabilization mRNA Release into Cytoplasm mRNA Release into Cytoplasm Membrane Destabilization->mRNA Release into Cytoplasm LNP in Endosome LNP in Endosome LNP in Endosome->Protonation of this compound

Caption: Endosomal escape mechanism facilitated by the ionizable lipid this compound.

Conclusion

This compound represents a significant advancement in the field of ionizable lipids for LNP-mediated mRNA delivery. Its biodegradable nature and remarkable efficiency in liver-specific targeting make it a compelling candidate for the development of next-generation genetic medicines. The optimized formulation and demonstrated in vivo efficacy, particularly in the context of CRISPR-Cas9 gene editing, underscore the potential of this compound to address a range of hepatic diseases. This technical guide provides a foundational understanding of the role and application of this compound, offering valuable insights for researchers and developers in the field of nucleic acid therapeutics.

References

In Vivo Gene Editing with 306-O12B: A Technical Guide to a Novel Lipid Nanoparticle Platform for Liver-Specific CRISPR-Cas9 Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 306-O12B lipid nanoparticle (LNP) system, a novel and highly efficient platform for the in vivo delivery of CRISPR-Cas9 gene-editing components. Developed for liver-specific targeting, the this compound LNP has demonstrated significant potential for therapeutic applications, particularly in the context of metabolic diseases. This document details the core technology, experimental protocols, and key efficacy and safety data from preclinical studies.

Introduction to this compound Lipid Nanoparticle Technology

The this compound is a tail-branched, bioreducible lipidoid that serves as the core component of a sophisticated lipid nanoparticle delivery system.[1] This system is designed to encapsulate and protect messenger RNA (mRNA) and single-guide RNA (sgRNA), the key components of the CRISPR-Cas9 gene-editing machinery, and deliver them specifically to hepatocytes in the liver.[1]

Loss-of-function mutations in the Angiopoietin-like 3 (Angptl3) gene are associated with reduced levels of blood lipids, making it a prime therapeutic target for cardiovascular diseases.[2] The this compound LNP platform has been successfully utilized to deliver Cas9 mRNA and an sgRNA targeting Angptl3 (sgAngptl3) in a single administration, leading to effective gene knockdown and subsequent reduction in blood lipid levels in preclinical models.[1][2]

Mechanism of Action and Delivery Pathway

The this compound LNP system facilitates the targeted delivery of CRISPR-Cas9 components to the liver. The proposed mechanism involves the systemic administration of the LNPs, which then preferentially accumulate in the liver. The exact signaling pathways for hepatocyte uptake are not fully elucidated but are thought to involve apolipoprotein E (ApoE) binding and subsequent receptor-mediated endocytosis. Once inside the cell, the bioreducible nature of the this compound lipidoid likely aids in the endosomal escape and release of the Cas9 mRNA and sgRNA into the cytoplasm. The Cas9 mRNA is then translated into Cas9 protein, which complexes with the sgRNA to form a ribonucleoprotein (RNP). This RNP complex translocates to the nucleus to induce a double-strand break at the target DNA locus, leading to gene disruption through the non-homologous end joining (NHEJ) repair pathway.

G cluster_0 Systemic Circulation cluster_1 Hepatocyte cluster_2 Cytoplasm cluster_3 Nucleus LNP This compound LNP (Cas9 mRNA + sgRNA) Uptake Receptor-Mediated Endocytosis LNP->Uptake ApoE Binding Endosome Endosome Cas9 mRNA + sgRNA Release Cas9 mRNA + sgRNA Release Endosome->Cas9 mRNA + sgRNA Release Translation\n(Cas9 Protein Synthesis) Translation (Cas9 Protein Synthesis) Cas9 mRNA + sgRNA Release->Translation\n(Cas9 Protein Synthesis) RNP Complex Assembly\n(Cas9 + sgRNA) RNP Complex Assembly (Cas9 + sgRNA) Translation\n(Cas9 Protein Synthesis)->RNP Complex Assembly\n(Cas9 + sgRNA) Target DNA Binding Target DNA Binding RNP Complex Assembly\n(Cas9 + sgRNA)->Target DNA Binding Double-Strand Break Double-Strand Break Target DNA Binding->Double-Strand Break NHEJ Repair\n(Gene Disruption) NHEJ Repair (Gene Disruption) Double-Strand Break->NHEJ Repair\n(Gene Disruption) Uptake->Endosome

Figure 1: Proposed mechanism of this compound LNP-mediated in vivo gene editing.

Quantitative Data Summary

The efficacy of the this compound LNP system for in vivo gene editing of the Angptl3 gene has been rigorously evaluated. The following tables summarize the key quantitative findings from preclinical studies in wild-type C57BL/6 mice.

Table 1: In Vivo Editing Efficiency and Protein Knockdown of Angptl3

Treatment GroupTotal RNA Dose (mg/kg)Median Editing Rate (%)Serum ANGPTL3 Reduction (%)
This compound LNP3.038.565.2
MC-3 LNP (Control)3.014.625.0

Data collected at day 7 post-administration.[1]

Table 2: Effect on Serum Lipid Levels

Treatment GroupTotal RNA Dose (mg/kg)LDL-C Reduction (%)Triglyceride (TG) Reduction (%)
This compound LNP3.056.829.4
MC-3 LNP (Control)3.015.716.3

Data collected at day 7 post-administration.[1]

Table 3: Durability of Therapeutic Effect (3.0 mg/kg dose)

Time PointSerum ANGPTL3 Reduction (%)LDL-C Reduction (%)Triglyceride (TG) Reduction (%)
Day 10060.048.128.6

[3]

Table 4: Off-Target Editing Analysis

Off-Target SiteEditing Frequency (%)
Top 9 Predicted SitesNot Detected

Analysis performed on liver samples from mice treated with this compound LNP.[2]

Experimental Protocols

This section provides a detailed methodology for the key experiments involving the this compound LNP system.

Preparation of this compound Lipid Nanoparticles

The this compound LNPs are formulated by mixing an ethanol solution of lipids with an aqueous solution of RNA.

Materials:

  • This compound lipidoid

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)

  • Cas9 mRNA

  • sgRNA

  • Ethanol

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Prepare a lipid stock solution in ethanol containing this compound, DOPC, cholesterol, and DMG-PEG at a molar ratio of 50:10:38.5:1.5.[4]

  • Prepare an RNA solution by dissolving Cas9 mRNA and sgRNA in citrate buffer.

  • The lipid solution and RNA solution are mixed using a microfluidic mixing device.

  • The resulting LNPs are dialyzed against PBS to remove ethanol and raise the pH.

  • The final LNP suspension is sterile-filtered and stored at 4°C.

In Vivo Administration and Animal Studies

Animal Model:

  • Wild-type C57BL/6 mice

Procedure:

  • The this compound LNP formulation is diluted in sterile PBS to the desired concentration.

  • A single intravenous (IV) injection is administered to the mice via the tail vein.

  • Blood samples are collected at specified time points for serum analysis.

  • At the end of the study, mice are euthanized, and liver tissue is harvested for genomic DNA extraction and analysis.

Quantification of Gene Editing Efficiency

The efficiency of in vivo gene editing is determined by Next-Generation Sequencing (NGS) of the target locus.

Procedure:

  • Genomic DNA is extracted from liver tissue samples.

  • The target region of the Angptl3 gene is amplified by PCR.

  • The PCR amplicons are subjected to NGS to identify and quantify the frequency of insertions and deletions (indels) resulting from NHEJ.

Analysis of Serum Proteins and Lipids

Procedure:

  • Serum levels of ANGPTL3 protein are quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Serum levels of low-density lipoprotein cholesterol (LDL-C) and triglycerides (TG) are measured using commercially available enzymatic kits.

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow for evaluating the in vivo efficacy of the this compound LNP system.

G cluster_prep LNP Preparation cluster_invivo In Vivo Study cluster_analysis Analysis prep1 Lipid Mixture (this compound, DOPC, Chol, PEG) prep3 Microfluidic Mixing prep1->prep3 prep2 RNA Mixture (Cas9 mRNA + sgAngptl3) prep2->prep3 invivo1 IV Injection into Mice prep3->invivo1 invivo2 Blood & Tissue Collection invivo1->invivo2 analysis1 Genomic DNA Extraction (Liver) invivo2->analysis1 analysis3 Serum Isolation invivo2->analysis3 analysis2 NGS for Indel Analysis analysis1->analysis2 analysis4 ELISA for ANGPTL3 analysis3->analysis4 analysis5 Lipid Panel Analysis analysis3->analysis5

Figure 2: Experimental workflow for this compound LNP in vivo gene editing.

Safety and Off-Target Analysis

A critical aspect of any gene-editing therapeutic is its safety profile, particularly the potential for off-target effects. The this compound LNP system has been evaluated for off-target mutations at the top nine predicted off-target sites in the mouse genome. The results showed no detectable off-target editing, suggesting a high degree of specificity for the intended target.[2] Furthermore, studies in mice indicated no signs of systemic toxicity or inflammation.[1]

Conclusion and Future Directions

The this compound lipid nanoparticle platform represents a significant advancement in the field of in vivo gene editing. Its high efficiency in liver-specific delivery of CRISPR-Cas9 components, coupled with a favorable safety profile, makes it a promising candidate for the development of novel therapeutics for a range of genetic and metabolic diseases. The successful knockdown of Angptl3 and the subsequent reduction in blood lipid levels in preclinical models provide a strong proof-of-concept for its clinical potential.

Future research will likely focus on scaling up the manufacturing process for clinical-grade production, conducting further safety and toxicology studies in larger animal models, and exploring the versatility of the this compound platform for delivering other gene-editing modalities and targeting other disease-relevant genes in the liver.

References

An In-depth Technical Guide to Ionizable Lipids for RNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pivotal Role of Ionizable Lipids

The advent of RNA-based therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA), has revolutionized medicine, culminating in the rapid development of mRNA vaccines against COVID-19.[1] However, the inherent instability and negative charge of RNA molecules pose significant delivery challenges; they are susceptible to nuclease degradation and cannot readily cross cell membranes.[] Lipid nanoparticles (LNPs) have emerged as the most clinically advanced and effective non-viral vectors for RNA delivery, surmounting these barriers.[3][4][5]

At the heart of these delivery vehicles are ionizable lipids , a class of synthetic cationic lipids that are considered the most critical component for the success of RNA-LNP therapeutics.[][6][7] These lipids possess a unique pH-dependent charge, a feature that is central to their function. They are designed to be positively charged at an acidic pH, which allows for efficient encapsulation of negatively charged RNA during the formulation process.[5][6] At physiological pH (~7.4), they become nearly neutral, which minimizes toxicity and prevents nonspecific interactions with biological components in the bloodstream, enhancing biocompatibility.[6][8] Upon cellular uptake into endosomes, the acidic environment protonates the ionizable lipids again, triggering the release of the RNA payload into the cytoplasm where it can exert its therapeutic effect.[][9] This guide provides a comprehensive overview of the core principles of ionizable lipids, their mechanism of action, structure-activity relationships, and the key experimental protocols used for their characterization.

Mechanism of Action: The Journey from LNP to Cytosol

The efficacy of an LNP formulation is critically dependent on the successful delivery of its RNA cargo into the cytoplasm of a target cell. This multi-step process is orchestrated by the ionizable lipid.

  • Cellular Uptake: LNPs are internalized by cells primarily through endocytosis.[10]

  • Endosomal Maturation and Acidification: Once inside the cell, the LNP-containing vesicle matures from an early endosome (pH ~6.2) to a late endosome and potentially a lysosome (pH ~4.5-5.5).[10][11] This maturation is accompanied by a gradual drop in pH.

  • Protonation and Membrane Fusion: The key event is the protonation of the ionizable lipid's amine headgroup as the endosomal pH drops below its apparent acidity constant (pKa).[11][12] This charge switch from neutral to positive facilitates a crucial interaction between the LNP and the anionic lipids (like phosphatidylserine) present on the inner leaflet of the endosomal membrane.[5][13]

  • Endosomal Escape: This electrostatic interaction disrupts the endosomal membrane's integrity. It is theorized to induce a phase transition from a stable lipid bilayer to a non-bilayer, inverted hexagonal (HII) phase structure.[][5][13] This structural rearrangement leads to membrane fusion and/or the formation of pores, allowing the RNA cargo to escape the endosome and enter the cytoplasm.[5] Despite its importance, endosomal escape is a major bottleneck, with estimates suggesting that only 1-2% of the internalized RNA successfully reaches the cytosol.[6][14]

Endosomal_Escape_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Pathway LNP LNP (Neutral Surface) Endocytosis 1. Endocytosis LNP->Endocytosis Cellular Uptake EarlyEndosome 2. Early Endosome (pH ~6.2-6.8) Endocytosis->EarlyEndosome LateEndosome 3. Late Endosome (pH ~5.0-6.0) Ionizable Lipid Protonation EarlyEndosome->LateEndosome Endosome Maturation (pH drops) MembraneFusion 4. Interaction with Anionic Lipids Formation of HII Phase LateEndosome->MembraneFusion Charge-mediated interaction RNARelease 5. Endosomal Escape & RNA Release MembraneFusion->RNARelease Membrane Destabilization Cytoplasm Cytoplasm RNARelease->Cytoplasm

Fig. 1: The endosomal escape pathway for RNA-LNPs.

Structure-Activity Relationship (SAR)

The rational design of novel ionizable lipids is guided by understanding how their chemical structure influences delivery efficacy and safety.[3][4] An ionizable lipid is generally composed of three parts: a polar headgroup, a linker region, and hydrophobic tails.

  • Headgroup: The headgroup contains a protonatable amine (tertiary or multi-amine) that dictates the lipid's pKa. The pKa is a critical parameter, with an optimal range of 6.2-6.5 being identified for efficient in vivo gene silencing in hepatocytes.[13][15] This range ensures the lipid is neutral in blood but becomes charged in the acidic endosome.[16]

  • Linker: The linker connects the headgroup to the tails. Incorporating biodegradable linkages, such as ester bonds, can improve the lipid's safety profile by allowing it to be broken down into non-toxic metabolites after delivery.[9][15]

  • Hydrophobic Tails: The number, length, and degree of saturation of the lipid tails are crucial. They influence the lipid's overall shape and its ability to form the non-bilayer structures required for endosomal escape.[] Unsaturated tails, for example, can enhance membrane fusion.[] The overall shape of the lipid, often described as "cone-shaped" upon protonation, is thought to drive the formation of the fusogenic HII phase.[]

SAR_Concept cluster_structure Ionizable Lipid Structure cluster_properties Physicochemical Properties cluster_outcome Biological Outcome LipidStructure Head Group (Amine) Linker (e.g., Ester) Hydrophobic Tails (Unsaturated/Branched) Properties pKa Biodegradability Fusogenicity LipidStructure:head->Properties:pka Determines LipidStructure:linker->Properties:bio Influences LipidStructure:tails->Properties:fuso Affects Outcome Efficacy (Delivery Potency) Safety (Toxicity Profile) Properties:pka->Outcome:eff Optimizes Properties:pka->Outcome:safe Impacts Properties:bio->Outcome:safe Enhances Properties:fuso->Outcome:eff Drives

Fig. 2: Conceptual overview of ionizable lipid structure-activity relationships.

Key LNP Characteristics and Quantitative Data

The performance of an LNP formulation is defined by several critical quality attributes (CQAs). Below are key parameters and representative data for commonly studied ionizable lipids.

Ionizable LipidApparent pKaParticle Size (nm)PDIEncapsulation Efficiency (%)Primary Application / Finding
DLin-MC3-DMA 6.44[15]~80-100[17]< 0.2[17]> 90[17]FDA-approved for siRNA delivery (Onpattro).[1][15]
SM-102 6.6-6.9[11]~85-100[17]< 0.2[17]> 90[17]Used in the Moderna COVID-19 mRNA vaccine.[1][17]
ALC-0315 ~6.0-7.0[16]~85-100[17]< 0.2[17]> 90[17]Used in the Pfizer-BioNTech COVID-19 mRNA vaccine.[1][17]
C12-200 Not specified~70-85[17]< 0.2[17]> 90[17]Results in a more even biodistribution to liver, spleen, and lymph nodes.[17][18]
OF-02 Not specifiedNot specifiedNot specifiedNot specifiedDemonstrated high hepatic mRNA delivery and protein expression.[1][]

Table 1: Physicochemical properties of LNPs formulated with different ionizable lipids. Data compiled from multiple sources. PDI: Polydispersity Index.[1][][11][15][16][17][18]

Experimental Protocols

Thorough characterization of LNPs is essential to ensure quality, reproducibility, and efficacy.[19] Here are detailed methodologies for key experiments.

LNP Formulation via Microfluidic Mixing

Microfluidic mixing is a reproducible and scalable method for producing LNPs with uniform size distributions.[20][21] The process involves the rapid mixing of a lipid-containing organic phase with an RNA-containing aqueous phase.

Methodology:

  • Solution Preparation:

    • Lipid Phase: Prepare a stock solution of the ionizable lipid, helper phospholipid (e.g., DSPC), cholesterol, and PEG-lipid in 100% ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).[19][22]

    • Aqueous Phase: Dissolve the RNA (mRNA or siRNA) in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0-5.0).[22]

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the RNA-aqueous solution into separate syringes.

    • Pump the two solutions through a microfluidic mixing device (e.g., NanoAssemblr) at a defined total flow rate (TFR) and flow rate ratio (FRR), typically 3:1 (Aqueous:Organic).[17]

    • The rapid mixing causes a change in solvent polarity, leading to the self-assembly of lipids and RNA into LNPs.

  • Purification and Concentration:

    • Remove the ethanol and buffer-exchange the LNP solution into a physiological buffer (e.g., PBS, pH 7.4) using tangential flow filtration (TFF) or dialysis.[19]

    • Concentrate the LNP formulation to the desired final concentration.

  • Sterilization:

    • Filter the final LNP suspension through a 0.22 µm sterile filter for use in cell culture or in vivo studies.[19]

LNP_Formulation_Workflow cluster_mixing Microfluidic Mixing A1 Lipid Mix in Ethanol (Ionizable, Helper, Chol, PEG) Mixer Rapid Mixing (Self-Assembly) A1->Mixer A2 RNA in Acidic Buffer (e.g., Citrate pH 4.0) A2->Mixer B Crude LNP Suspension (in Ethanol/Buffer) Mixer->B C Purification / Buffer Exchange (Dialysis or TFF) B->C D Final LNP Formulation in PBS C->D E Sterile Filtration (0.22 µm) D->E F Characterization & Use E->F RiboGreen_Workflow cluster_prep Sample Preparation Start LNP Sample A1 Sample A: Add Buffer Only Start->A1 B1 Sample B: Add Buffer + Surfactant (e.g., Tween 20) Start->B1 A2 Measures Free RNA A1->A2 C Add RiboGreen Dye to All Samples A1->C B2 Measures Total RNA (Lysis) B1->B2 B1->C D Measure Fluorescence C->D E Calculate EE (%) [(Total - Free) / Total] x 100 D->E

References

Preliminary Research Analysis: 306-O12B Efficacy in Lipid Nanoparticle-Mediated Gene Editing

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the preclinical efficacy of 306-O12B, an ionizable cationic lipidoid integral to the formulation of lipid nanoparticles (LNPs) for targeted gene therapy. The data herein is compiled from published research and is intended for researchers, scientists, and professionals in the field of drug development.

Core Findings

This compound has been identified as a key component in a novel LNP delivery system designed for liver-specific co-delivery of Cas9 mRNA and single-guide RNA (sgRNA).[1] This system has demonstrated high efficiency in mediating CRISPR-Cas9-based genome editing of the Angiopoietin-like 3 (Angptl3) gene in preclinical mouse models.[1][2] The targeted disruption of Angptl3 in hepatocytes leads to a significant reduction in serum levels of ANGPTL3 protein, low-density lipoprotein cholesterol (LDL-C), and triglycerides (TG), highlighting its therapeutic potential for treating lipoprotein metabolism disorders.[3][4]

Quantitative Efficacy Data

The following tables summarize the key quantitative findings from in vivo studies comparing the efficacy of this compound LNPs with a control, MC-3 LNPs, at a total RNA dose of 3.0 mg/kg administered to C57BL/6 mice.

Table 1: Gene Editing Efficiency and Serum Protein Reduction at Day 7 Post-Administration [2][5]

Treatment GroupMedian Gene Editing Rate (Indels) in LiverSerum ANGPTL3 Protein Reduction
This compound LNP38.5%65.2%
MC-3 LNP14.6%25.0%

Table 2: Impact on Serum Lipid Levels at Day 7 Post-Administration [5]

Treatment GroupSerum LDL-C ReductionSerum Triglyceride (TG) Reduction
This compound LNP56.8%29.4%
MC-3 LNP15.7%16.3%

Table 3: Long-Term Efficacy of a Single 3.0 mg/kg Dose of this compound LNP at Day 100 Post-Administration [6]

ParameterReduction
Serum ANGPTL3 Protein60.0%
Serum LDL-C48.1%
Serum Triglycerides (TG)28.6%

Experimental Protocols

Lipid Nanoparticle Formulation

The this compound LNPs were formulated with an optimized composition of the ionizable lipidoid this compound, cholesterol, the phospholipid 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), and 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000).[6] The molar ratio of these components was established at 50:38.5:10:1.5, respectively.[6][7] For the encapsulation of nucleic acids, a weight ratio of 7.5:1 (this compound to total RNA) was found to be optimal.[8] The LNPs were prepared to encapsulate both Cas9 mRNA and a sgRNA targeting the Angptl3 gene.[1]

In Vivo Administration and Animal Models

Female C57BL/6 mice were utilized for the in vivo efficacy studies.[6] The LNP formulations were administered systemically via a single intravenous injection.[3] Dosages were based on the total RNA content, with studies conducted at 1.0, 2.0, and 3.0 mg/kg.[6]

Efficacy Assessment
  • Gene Editing Analysis: The percentage of insertions and deletions (indels) at the Angptl3 target site in liver samples was quantified using Next-Generation Sequencing (NGS).[5]

  • Serum Analysis: Blood samples were collected from the mice to measure the serum levels of ANGPTL3 protein, LDL-C, and triglycerides.[5]

  • Biodistribution: The liver-specific delivery of the LNP-encapsulated mRNA was confirmed through in vivo imaging of luciferase reporter gene expression.[1]

Visualized Workflows and Pathways

Experimental Workflow

The following diagram outlines the key steps in the preclinical evaluation of this compound LNP efficacy.

G cluster_formulation LNP Formulation cluster_invivo In Vivo Study cluster_analysis Data Analysis a This compound Lipidoid d Optimized this compound LNP Formulation a->d b Cholesterol, DSPC, DMG-PEG b->d c Cas9 mRNA & sgAngptl3 c->d e Systemic Injection in C57BL/6 Mice d->e f Tissue & Serum Collection e->f g NGS Analysis of Liver Tissue (Indels) f->g h Serum Analysis (ANGPTL3, LDL-C, TG) f->h i Efficacy Assessment g->i h->i

Caption: Experimental workflow for this compound LNP efficacy testing.

Mechanism of Action: Liver-Specific Gene Editing

This diagram illustrates the proposed mechanism of action for the this compound LNP-mediated gene editing in hepatocytes.

G cluster_delivery Systemic Circulation & Liver Targeting cluster_cellular Intracellular Action cluster_editing Gene Editing & Downstream Effects A This compound LNP (Cas9 mRNA + sgAngptl3) B Hepatocyte Uptake A->B Liver-Specific Accumulation C Endosomal Escape B->C D Release of Cas9 mRNA & sgRNA C->D E Translation of Cas9 Protein D->E F Cas9-sgRNA Complex Formation D->F E->F G Targeting of Angptl3 Gene in Nucleus F->G H Disruption of Angptl3 Gene (Indels) G->H I Reduced ANGPTL3 Protein Synthesis H->I J Lowered Serum LDL-C & Triglycerides I->J

Caption: MoA for this compound LNP-mediated Angptl3 gene editing.

References

Methodological & Application

Application Notes & Protocols: 306-O12B LNP Formulation for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The ionizable cationic lipidoid 306-O12B has emerged as a potent component for the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA), particularly for liver-specific applications.[1][2] LNPs serve as a crucial delivery vehicle, protecting the mRNA cargo from degradation and facilitating its uptake and release into target cells.[3][4] This document provides a comprehensive protocol for the formulation of this compound LNPs encapsulating mRNA, their subsequent characterization, and methods for in vitro and in vivo evaluation. The optimized formulation of this compound LNPs has been shown to achieve high in vivo efficacy.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the formulation of this compound LNPs.

Table 1: Lipid Formulation Composition

ComponentMolar Ratio (%)Notes
This compound50Ionizable cationic lipidoid.
Cholesterol38.5Helper lipid for stability.[5]
DSPC10Helper lipid.[1][5] Note: DOPC has also been used in some optimizations.[1]
DMG-PEG1.5PEGylated lipid to control particle size and stability.[1][5]

Table 2: Formulation and Characterization Parameters

ParameterValue/RangeMethod
This compound to mRNA Weight Ratio7.5:1Gravimetric
N:P Ratio~3-6Calculated
Aqueous Buffer25-50 mM Citrate or Acetate Buffer, pH 4.0pH Meter
Organic SolventAbsolute Ethanol (RNase-free)-
Microfluidic Flow Rate Ratio (Aqueous:Organic)3:1Microfluidic Pump Setting
Total Flow Rate12-20 mL/minMicrofluidic Pump Setting
Dialysis BufferPBS, pH 7.4pH Meter
Target Particle Size80-150 nmDynamic Light Scattering (DLS)
Target Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Target Encapsulation Efficiency> 90%RiboGreen Assay

Experimental Protocols

2.1. Preparation of Lipid Stock Solutions

This protocol describes the preparation of individual lipid stock solutions in ethanol.

  • Materials:

    • This compound

    • Cholesterol

    • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

    • 1,2-dimyristoyl-rac-glycero-3-methoxy-polyethylene glycol-2000 (DMG-PEG)

    • Absolute Ethanol (200 proof, RNase-free)

    • Sterile, RNase-free glass vials

  • Procedure:

    • Bring all lipids to room temperature.

    • Prepare individual stock solutions of each lipid in absolute ethanol at a concentration of 10-20 mg/mL. Vortex or heat gently (up to 65°C) if necessary to fully dissolve the lipids.[3]

    • Store the lipid stock solutions at -20°C.

2.2. Preparation of Lipid Mixture (Organic Phase)

This protocol details the combination of lipid stock solutions to achieve the desired molar ratio.

  • Procedure:

    • In a sterile glass vial, combine the lipid stock solutions according to the molar ratios specified in Table 1 (50% this compound, 38.5% Cholesterol, 10% DSPC, 1.5% DMG-PEG).

    • Add absolute ethanol to achieve a final total lipid concentration that will be compatible with the desired this compound:mRNA weight ratio after mixing with the aqueous phase.

    • Vortex the lipid mixture to ensure homogeneity.

2.3. Preparation of mRNA Solution (Aqueous Phase)

  • Materials:

    • mRNA transcript

    • Citrate buffer (25 mM, pH 4.0, RNase-free)

    • Nuclease-free water

  • Procedure:

    • Thaw the mRNA stock solution on ice.

    • Dilute the mRNA in 25 mM citrate buffer (pH 4.0) to the desired concentration. The final concentration should be calculated to achieve a this compound to mRNA weight ratio of 7.5:1 upon mixing with the lipid phase.

2.4. LNP Formulation via Microfluidic Mixing

This protocol uses a microfluidic device for the controlled self-assembly of LNPs.

  • Materials:

    • Microfluidic mixing device (e.g., NanoAssemblr) and cartridge

    • Syringes (e.g., 1 mL or 3 mL, Luer-lock)

    • Prepared lipid mixture (Organic Phase)

    • Prepared mRNA solution (Aqueous Phase)

  • Procedure:

    • Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.

    • Set the flow rate ratio on the microfluidic device to 3:1 (aqueous:organic).[1]

    • Set the total flow rate to a range of 12-20 mL/min.

    • Initiate the mixing process according to the instrument's instructions. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

    • Collect the resulting LNP suspension.

2.5. Dialysis and Sterile Filtration

  • Materials:

    • Dialysis cassette (e.g., 10-14 kDa MWCO)

    • Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

    • Sterile syringe filter (0.22 µm)

  • Procedure:

    • Transfer the LNP suspension to a pre-hydrated dialysis cassette.

    • Dialyze against sterile PBS (pH 7.4) for at least 6 hours, with at least two buffer changes, to remove ethanol and raise the pH.

    • Aseptically collect the dialyzed LNP formulation.

    • Filter the LNP suspension through a 0.22 µm sterile syringe filter.

    • Store the final LNP formulation at 4°C.

2.6. LNP Characterization

2.6.1. Particle Size and Polydispersity Index (PDI) Measurement

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).

    • Measure the particle size (Z-average) and PDI using a DLS instrument (e.g., Malvern Zetasizer).

    • Acceptable values are typically a Z-average diameter between 80-150 nm and a PDI below 0.2.

2.6.2. Zeta Potential Measurement

  • Method: Electrophoretic Light Scattering (ELS)

  • Procedure:

    • Dilute a small aliquot of the LNP suspension in nuclease-free water or a low-ionic-strength buffer.

    • Measure the zeta potential using an appropriate instrument. The zeta potential should be near-neutral at physiological pH.

2.6.3. mRNA Encapsulation Efficiency

  • Method: Quant-iT RiboGreen Assay

  • Procedure:

    • Prepare a standard curve of the free mRNA in TE buffer.

    • Prepare two sets of LNP samples diluted in TE buffer. To one set, add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and release the encapsulated mRNA.

    • Add the RiboGreen reagent to the standards and samples.

    • Measure the fluorescence (excitation ~480 nm, emission ~520 nm).

    • Calculate the encapsulation efficiency using the following formula: EE (%) = (Total mRNA - Free mRNA) / Total mRNA * 100

2.7. In Vitro Transfection

  • Materials:

    • Hepatocyte cell line (e.g., HepG2)

    • Complete cell culture medium

    • Multi-well cell culture plates

    • This compound LNP-mRNA formulation

  • Procedure:

    • Seed HepG2 cells in a multi-well plate and allow them to adhere overnight.

    • Dilute the LNP-mRNA formulation in complete cell culture medium to the desired final concentration.

    • Remove the old medium from the cells and add the LNP-containing medium.

    • Incubate for 24-48 hours.

    • Assess protein expression using an appropriate method (e.g., luciferase assay for luciferase mRNA, fluorescence microscopy for GFP mRNA).

2.8. In Vivo Evaluation in Mice

  • Materials:

    • C57BL/6 mice

    • This compound LNP-mRNA formulation

    • Sterile saline or PBS for dilution

  • Procedure:

    • Dilute the LNP-mRNA formulation in sterile saline or PBS to the desired dose (e.g., 0.5 - 3.0 mg/kg total RNA).[1]

    • Administer the formulation to mice via intravenous (tail vein) injection.

    • At a predetermined time point (e.g., 6 hours post-injection), assess protein expression.[1]

    • For luciferase mRNA, this can be done by injecting a luciferin substrate and performing whole-body bioluminescence imaging.[1]

    • The primary site of expression is expected to be the liver.[1][2]

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_formulation Formulation cluster_purification Purification & Final Formulation Lipids Lipid Stocks (this compound, Chol, DSPC, PEG) in Ethanol Mixing Microfluidic Mixing (3:1 Aqueous:Organic) Lipids->Mixing Organic Phase mRNA mRNA Stock in Citrate Buffer (pH 4.0) mRNA->Mixing Aqueous Phase Dialysis Dialysis vs. PBS (pH 7.4) Mixing->Dialysis Filtration Sterile Filtration (0.22 µm) Dialysis->Filtration Final_LNP Final LNP Formulation Filtration->Final_LNP

Caption: Workflow for this compound LNP-mRNA Formulation.

LNP_Characterization_Workflow cluster_char Physicochemical Characterization cluster_eval Functional Evaluation Start Final LNP Formulation DLS Size & PDI (DLS) Start->DLS Zeta Zeta Potential (ELS) Start->Zeta RiboGreen Encapsulation Efficiency (RiboGreen Assay) Start->RiboGreen InVitro In Vitro Transfection (e.g., HepG2 cells) Start->InVitro InVivo In Vivo Administration (Mouse Model) Start->InVivo

Caption: Characterization and Evaluation of this compound LNPs.

References

Application Notes and Protocols for CRISPR Delivery using 306-O12B Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The clustered regularly interspaced short palindromic repeats (CRISPR)-Cas9 system has emerged as a revolutionary tool for genome editing, offering unprecedented potential for therapeutic applications. However, the safe and efficient in vivo delivery of CRISPR components remains a significant hurdle. Lipid nanoparticles (LNPs) have gained prominence as a non-viral vector for nucleic acid delivery, owing to their low immunogenicity and versatility. This document provides detailed application notes and protocols for the use of the novel ionizable cationic lipidoid, 306-O12B, in formulating LNPs for the effective delivery of Cas9 mRNA and single-guide RNA (sgRNA) for in vivo genome editing, with a primary focus on liver-targeted applications.

The this compound lipidoid is a tail-branched, bioreducible lipid that has demonstrated superior efficacy in mediating liver-specific in vivo genome editing compared to the gold-standard MC-3 LNP.[1][2][3] Formulations incorporating this compound have been shown to achieve significant gene knockdown with a favorable safety profile, making it a promising vehicle for CRISPR-based therapeutics.[2][4]

Principle of this compound LNP-Mediated CRISPR Delivery

Lipid nanoparticles formulated with the ionizable cationic lipid this compound encapsulate and protect the negatively charged Cas9 mRNA and sgRNA cargo.[5] The LNP formulation also includes helper lipids such as cholesterol, a phospholipid (like DSPC or DOPC), and a PEGylated lipid to ensure stability, proper formulation, and controlled particle size.[6][7]

Upon intravenous administration, these LNPs circulate and are primarily taken up by hepatocytes in the liver through endocytosis.[5][8] The acidic environment of the endosome protonates the ionizable amine of this compound, leading to a net positive charge. This charge facilitates the disruption of the endosomal membrane and the release of the Cas9 mRNA and sgRNA into the cytoplasm.[5][9] The Cas9 mRNA is then translated into the Cas9 protein, which complexes with the sgRNA to form a ribonucleoprotein (RNP). This RNP complex translocates to the nucleus to perform targeted gene editing.[5]

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound LNPs for CRISPR-mediated editing of the Angptl3 gene in wild-type C57BL/6 mice.

Table 1: In Vivo Genome Editing Efficiency and Protein Knockdown

LNP FormulationTotal RNA Dose (mg/kg)Median Indel Frequency (%) in LiverSerum ANGPTL3 Protein Reduction (%)
This compound LNP3.038.565.2
MC-3 LNP3.014.625.0

Data from Qiu, M., et al. (2021).[2][8]

Table 2: Effect on Serum Lipid Levels

LNP FormulationTotal RNA Dose (mg/kg)LDL-C Reduction (%)Triglyceride (TG) Reduction (%)
This compound LNP3.056.829.4
MC-3 LNP3.015.716.3

Data from Qiu, M., et al. (2021).[2][8]

Table 3: Long-Term Durability of this compound LNP-Mediated Editing (Day 100)

Total RNA Dose (mg/kg)Serum ANGPTL3 Reduction (%)LDL-C Reduction (%)TG Reduction (%)
1.0N/AN/AN/A
2.0N/AN/AN/A
3.060.048.128.6

Data from Qiu, M., et al. (2021).[10]

Experimental Protocols

Protocol 1: Preparation of this compound LNPs for CRISPR Delivery

This protocol details the formulation of this compound LNPs encapsulating Cas9 mRNA and sgRNA using a microfluidic mixing method.

Materials:

  • This compound (ionizable lipid)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG)

  • Cas9 mRNA

  • sgRNA targeting the gene of interest

  • Ethanol, 200 proof

  • Citrate buffer (e.g., 50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Dialysis cassettes (e.g., 10 kDa MWCO) or tangential flow filtration (TFF) system

  • Dynamic light scattering (DLS) instrument for size and polydispersity measurement

  • Ribogreen assay for RNA quantification

Procedure:

  • Lipid Stock Preparation:

    • Prepare a stock solution of the lipid mixture in ethanol. The optimal molar ratio of [this compound]:[Cholesterol]:[DOPC]:[DMG-PEG] is:[38.5]:[6]:[1.5].[7]

  • RNA Solution Preparation:

    • Dilute Cas9 mRNA and sgRNA in citrate buffer (pH 4.0). A mass ratio of 1:1.2 for Cas9 mRNA to sgRNA has been shown to be effective.[10]

  • LNP Formulation:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid solution in ethanol into one syringe and the RNA solution in citrate buffer into another syringe.

    • The optimal weight ratio of this compound lipid to total RNA is 7.5:1.[7]

    • Pump the two solutions through the microfluidic mixer at a specified flow rate ratio (e.g., 3:1 aqueous to alcoholic phase).

    • The rapid mixing will induce the self-assembly of the LNPs, encapsulating the RNA cargo.

  • Purification and Buffer Exchange:

    • Collect the formulated LNPs.

    • Dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis cassette to remove ethanol and unencapsulated RNA. Alternatively, use a TFF system for larger scale preparations.

  • Characterization:

    • Measure the particle size (Z-average diameter) and polydispersity index (PDI) using DLS. Expect an average size of around 110 nm.[10]

    • Determine the RNA encapsulation efficiency using a Ribogreen assay with and without a lysing agent (e.g., 2% Triton X-100).

    • Calculate the final RNA concentration.

  • Storage:

    • Store the purified LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: In Vivo Administration of this compound LNPs in Mice

This protocol describes the systemic administration of this compound LNPs to mice for liver-targeted gene editing.

Materials:

  • This compound LNPs encapsulating Cas9 mRNA and sgRNA

  • Wild-type C57BL/6 mice (or other appropriate strain)

  • Sterile PBS, pH 7.4

  • Insulin syringes (or other appropriate syringes for intravenous injection)

Procedure:

  • Animal Handling:

    • All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

  • Dose Preparation:

    • Thaw the this compound LNP solution on ice.

    • Dilute the LNPs to the desired final concentration with sterile PBS. Doses ranging from 1.0 to 3.0 mg/kg of total RNA have been shown to be effective.[10]

  • Administration:

    • Administer the diluted LNP solution to the mice via a single intravenous injection (e.g., tail vein or retro-orbital).

  • Monitoring:

    • Monitor the animals for any adverse effects post-injection.

  • Sample Collection and Analysis:

    • At desired time points (e.g., 7 days or 100 days post-injection), collect blood samples for serum analysis (e.g., ANGPTL3 protein levels, LDL-C, triglycerides).[2][10]

    • Euthanize the mice and harvest the liver and other organs for genomic DNA extraction and off-target analysis.

Protocol 3: Quantification of In Vivo Genome Editing Efficiency

This protocol outlines the general steps for assessing the on-target editing efficiency in liver tissue.

Materials:

  • Genomic DNA extraction kit

  • PCR primers flanking the target genomic locus

  • High-fidelity DNA polymerase

  • Next-generation sequencing (NGS) platform

  • Alternatively: Surveyor nuclease, T7 Endonuclease I, or Sanger sequencing followed by TIDE/ICE analysis.

Procedure:

  • Genomic DNA Extraction:

    • Extract genomic DNA from the harvested liver tissue using a commercial kit according to the manufacturer's instructions.

  • PCR Amplification:

    • Amplify the target genomic region using PCR with high-fidelity polymerase.

  • Quantification of Indels:

    • Next-Generation Sequencing (NGS): This is the gold standard for quantifying editing efficiency. Sequence the PCR amplicons and analyze the data to determine the percentage of reads with insertions or deletions (indels) at the target site.

    • Surveyor Assay / T7EI Assay: This method involves denaturing and re-annealing the PCR products to form heteroduplexes where mismatches occur. These mismatches are then cleaved by a mismatch-specific endonuclease (Surveyor nuclease or T7EI). The cleavage products can be visualized and quantified by gel electrophoresis.

    • Sanger Sequencing with TIDE/ICE Analysis: Sequence the PCR amplicons using Sanger sequencing. The resulting chromatograms can be analyzed using online tools like Tracking of Indels by Decomposition (TIDE) or Inference of CRISPR Edits (ICE) to estimate the indel frequency.

Visualizations

experimental_workflow cluster_preparation LNP Preparation cluster_invivo In Vivo Study cluster_analysis Analysis lipid_mix Lipid Mixture (this compound, Chol, DOPC, PEG) mixing Microfluidic Mixing lipid_mix->mixing rna_solution RNA Solution (Cas9 mRNA + sgRNA) rna_solution->mixing purification Purification (Dialysis/TFF) mixing->purification characterization Characterization (DLS, RiboGreen) purification->characterization injection IV Injection (Mice) characterization->injection sample_collection Sample Collection (Blood, Liver) injection->sample_collection serum_analysis Serum Analysis (Protein, Lipids) sample_collection->serum_analysis gDNA_extraction gDNA Extraction sample_collection->gDNA_extraction editing_quantification Editing Quantification (NGS) gDNA_extraction->editing_quantification

Caption: Experimental workflow for this compound LNP-mediated CRISPR delivery.

signaling_pathway lnp This compound LNP (Cas9 mRNA + sgRNA) endocytosis Endocytosis lnp->endocytosis 1 cell_membrane Hepatocyte Membrane endosome Endosome (pH drop) endocytosis->endosome 2 release Endosomal Escape endosome->release 3 cas9_mrna Cas9 mRNA release->cas9_mrna sgrna sgRNA release->sgrna translation Translation cas9_protein Cas9 Protein translation->cas9_protein assembly RNP Assembly rnp_complex RNP Complex assembly->rnp_complex nucleus Nucleus editing Gene Editing nucleus->editing 7 cas9_mrna->translation 4 sgrna->assembly 5 cas9_protein->assembly rnp_complex->nucleus 6

Caption: Cellular mechanism of this compound LNP-mediated CRISPR delivery.

References

Application Notes and Protocols for 306-O12B in Liver-Specific Gene Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

306-O12B is a novel, ionizable cationic lipidoid designed for the formulation of lipid nanoparticles (LNPs) that facilitate the targeted delivery of genetic material to the liver.[1][2] These LNPs have demonstrated high efficiency in mediating liver-specific gene knockdown, offering a promising platform for therapeutic applications, particularly in the context of CRISPR-Cas9 based genome editing.[3][4][5] The this compound LNP system has been shown to be significantly more effective than the FDA-approved MC-3 LNP for hepatic delivery of nucleic acids.[4][5]

This document provides detailed application notes, quantitative data summaries, and experimental protocols for the use of this compound in liver-specific gene knockdown, with a primary focus on the successful in vivo knockdown of the Angiopoietin-like 3 (Angptl3) gene in mice. This gene is a key regulator of lipid metabolism, and its knockdown leads to a significant reduction in serum levels of ANGPTL3 protein, LDL cholesterol, and triglycerides.[3][4][5]

Data Presentation

Table 1: In Vivo Efficacy of this compound LNP vs. MC-3 LNP for Angptl3 Gene Knockdown
ParameterThis compound LNPMC-3 LNPReference
Median Gene Editing Rate in Liver 38.5%14.6%[4][6]
Reduction in Serum ANGPTL3 Protein 65.2%25%[4][6]
Reduction in Serum LDL-C 56.8%15.7%[4][6]
Reduction in Serum Triglycerides 29.4%16.3%[4][6]
Data obtained from wild-type C57BL/6 mice seven days after a single intravenous injection of LNPs co-formulated with Cas9 mRNA and sgAngptl3 at a total RNA dose of 3.0 mg/kg.[6]
Table 2: Long-Term Efficacy of a Single Dose of this compound LNP for Angptl3 Knockdown (100 Days Post-Injection)
Total RNA DoseReduction in Serum ANGPTL3Reduction in Serum LDL-CReduction in Serum TriglyceridesReference
3.0 mg/kg60%48.1%28.6%[7]
Data demonstrates the durable therapeutic effect of a single administration.[5][7]
Table 3: Safety Profile of this compound LNP-mediated Gene Editing
Safety ParameterObservationReference
Off-Target Mutagenesis No evidence of off-target mutagenesis detected at nine top-predicted sites.[4][5]
Liver Toxicity (ALT/AST levels) No significant changes in ALT or AST levels, indicating no apparent liver toxicity.[4]
Systemic Inflammatory Response Cytokine levels returned to baseline 48 hours post-administration, indicating no long-term systemic inflammation.[4]

Experimental Protocols

Formulation of this compound Lipid Nanoparticles

This protocol describes the formulation of this compound LNPs for the co-delivery of Cas9 mRNA and single-guide RNA (sgRNA).

Materials:

  • This compound lipidoid

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)

  • Cas9 mRNA

  • sgRNA targeting the gene of interest (e.g., Angptl3)

  • Ethanol

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Prepare the lipid stock solution by dissolving this compound, Cholesterol, DSPC, and DMG-PEG in ethanol at a molar ratio of 50:38.5:10:1.5.[4][8]

  • Prepare the RNA solution by dissolving Cas9 mRNA and sgRNA in citrate buffer. A mass ratio of 1:1.2 (Cas9 mRNA/sgRNA) has been shown to be effective.[7]

  • The lipid solution and RNA solution are mixed using a microfluidic mixing device.

  • The resulting mixture is then dialyzed against PBS to remove ethanol and raise the pH to 7.4, leading to the formation of LNPs.

  • The final LNP formulation should have a weight ratio of this compound to total RNA of 7.5/1.[4][9]

  • Characterize the LNPs for size, polydispersity, and encapsulation efficiency. The average size is expected to be around 110-112 nm.[7][8]

In Vivo Gene Knockdown in Mice

This protocol details the procedure for systemic administration of this compound LNPs to achieve liver-specific gene knockdown in mice.

Animal Model:

  • Wild-type C57BL/6 mice.[4]

Procedure:

  • Acclimatize the mice to the laboratory conditions.

  • Dilute the prepared this compound LNP formulation in sterile PBS to the desired concentration for injection.

  • Administer the LNP formulation via a single intravenous (IV) injection.

  • Dosages can be varied to titrate the knockdown effect. Doses of 1.0, 2.0, and 3.0 mg/kg of total RNA have been shown to be effective.[7]

  • Monitor the animals for any adverse effects.

  • Collect blood samples at desired time points (e.g., 7 and 100 days post-injection) to analyze serum levels of the target protein, LDL-C, and triglycerides.[4][7]

  • At the end of the study, euthanize the mice and harvest the liver and other organs for analysis of gene editing efficiency (e.g., via Next-Generation Sequencing) and biodistribution.[4]

Visualizations

G cluster_formulation LNP Formulation cluster_delivery In Vivo Delivery & Action lipids This compound, Cholesterol, DSPC, DMG-PEG (in Ethanol) mixing Microfluidic Mixing lipids->mixing rna Cas9 mRNA + sgRNA (in Citrate Buffer) rna->mixing dialysis Dialysis against PBS mixing->dialysis lnp This compound LNP dialysis->lnp injection Intravenous Injection (Mouse Model) lnp->injection liver Liver Hepatocytes injection->liver endocytosis Endocytosis liver->endocytosis Uptake endosome Endosome endocytosis->endosome release Endosomal Escape & Payload Release endosome->release Acidification cas9_sgRNA Cas9-sgRNA Complex release->cas9_sgRNA nucleus Nucleus cas9_sgRNA->nucleus gene_editing Angptl3 Gene Editing nucleus->gene_editing knockdown Reduced ANGPTL3, LDL-C, & Triglycerides gene_editing->knockdown Therapeutic Effect

Caption: Experimental workflow for this compound LNP-mediated gene knockdown.

G cluster_pathway Mechanism of Action LNP This compound LNP (Cas9 mRNA + sgAngptl3) Hepatocyte Hepatocyte LNP->Hepatocyte Uptake Endosome Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus Cas9-sgRNA complex enters Gene_Editing Angptl3 Gene Disruption Nucleus->Gene_Editing Site-specific cleavage Angptl3_mRNA Angptl3 mRNA ANGPTL3_Protein ANGPTL3 Protein Angptl3_mRNA->ANGPTL3_Protein Reduced Translation Lipids Reduced LDL-C & Triglycerides ANGPTL3_Protein->Lipids Leads to Gene_Editing->Angptl3_mRNA Inhibits transcription

Caption: Signaling pathway for Angptl3 knockdown and lipid reduction.

References

Application Notes and Protocols for ANGPTL3 Targeting via CRISPR-Cas9 Gene Editing Using 306-O12B Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Angiopoietin-like protein 3 (ANGPTL3) is a key regulator of lipid metabolism, primarily by inhibiting lipoprotein lipase (LPL) and endothelial lipase (EL).[1][2][3] Inhibition of ANGPTL3 leads to decreased plasma levels of triglycerides, LDL cholesterol (LDL-C), and HDL cholesterol (HDL-C), making it a promising therapeutic target for hyperlipidemia and atherosclerotic cardiovascular disease.[1][3][4][5] The 306-O12B lipid nanoparticle (LNP) is a novel, highly potent, non-viral delivery platform for CRISPR-Cas9-based genome editing specifically in the liver.[6][7] This document provides a detailed experimental protocol for the in vivo knockdown of the Angptl3 gene in mice using this compound LNPs encapsulating Cas9 mRNA and a single-guide RNA (sgAngptl3).

Data Presentation

Table 1: In Vivo Efficacy of this compound LNP for Angptl3 Knockdown in C57BL/6 Mice

Treatment GroupTotal RNA Dose (mg/kg)Median Genome Editing Rate (%)Serum ANGPTL3 Reduction (%)Serum LDL-C Reduction (%)Serum Triglyceride Reduction (%)
This compound LNP3.038.565.256.829.4
MC-3 LNP (Control)3.014.625.015.716.3

Data summarized from a study in wild-type C57BL/6 mice, with measurements taken seven days after a single administration.[7][8]

Table 2: Long-Term (100-Day) Efficacy of a Single Dose of this compound LNP-mediated Angptl3 Editing

Total RNA Dose (mg/kg)Serum ANGPTL3 Reduction (%)Serum LDL-C Reduction (%)Serum Triglyceride Reduction (%)
1.0Not specifiedNot specifiedNot specified
2.0Not specifiedNot specifiedNot specified
3.060.048.128.6

Data reflects the durable effects observed 100 days after a single injection in female C57BL/6 mice.[9]

Signaling Pathway

The following diagram illustrates the mechanism of action of ANGPTL3 in lipid metabolism and the effect of its inhibition.

cluster_0 Liver cluster_1 Bloodstream cluster_2 Targeting Strategy ANGPTL3 ANGPTL3 ANGPTL3_protein ANGPTL3 ANGPTL3->ANGPTL3_protein Secreted VLDL VLDL LDL LDL VLDL->LDL Conversion Triglycerides Triglycerides VLDL->Triglycerides LPL LPL LPL->VLDL Hydrolyzes ANGPTL3_protein->LPL Inhibits 306_O12B_LNP This compound LNP (Cas9 mRNA + sgAngptl3) ANGPTL3_gene Angptl3 gene 306_O12B_LNP->ANGPTL3_gene Knockdown Gene Knockdown ANGPTL3_gene->Knockdown Knockdown->ANGPTL3 Reduces Synthesis prep_lnp 1. LNP Formulation (this compound + Cas9 mRNA + sgAngptl3) admin 2. IV Administration to C57BL/6 Mice prep_lnp->admin monitor 3. Monitoring (Short-term & Long-term) admin->monitor collect 4. Sample Collection (Blood & Tissues) monitor->collect analysis 5. Data Analysis collect->analysis sub_ngs NGS/T7E1 Assay (Genome Editing) analysis->sub_ngs sub_elisa ELISA (Serum ANGPTL3) analysis->sub_elisa sub_lipids Lipid Profile (LDL-C, TG) analysis->sub_lipids sub_tox Toxicity Assays (ALT, AST, TNF-alpha) analysis->sub_tox

References

Application Notes and Protocols for Antisense Oligonucleotide Delivery Using 306-O12B-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ionizable cationic lipidoid 306-O12B-3 has emerged as a highly effective component of lipid nanoparticle (LNP) formulations for the delivery of antisense oligonucleotides (ASOs). These application notes provide a comprehensive overview of its use, including quantitative performance data and detailed experimental protocols for in vitro and in vivo applications.

Core Concepts and Applications

This compound-3 is utilized to formulate LNPs that encapsulate and deliver ASOs to target cells and organs.[1][2][3] Upon intravenous administration in mice, LNPs incorporating this compound-3 have demonstrated a strong tendency to accumulate in the liver.[1][2][3] This characteristic makes it a prime candidate for treating liver-associated diseases by silencing specific gene expression.

A notable application is the delivery of ASOs targeting proprotein convertase subtilisin/kexin type 9 (PCSK9), a key regulator of cholesterol metabolism. By silencing the PCSK9 gene, these ASO-loaded LNPs can effectively reduce PCSK9 protein levels and, consequently, lower serum cholesterol.[4] Furthermore, in combination with other cationic lipidoids like NT1-O14B, this compound-3 has been used to deliver ASOs to the brain for targeting tau protein, indicating its versatility for neurological applications.[1][2]

Quantitative Performance Data

The efficacy of this compound-3 in ASO delivery has been quantified in preclinical studies. The following tables summarize key performance metrics.

Table 1: In Vivo Efficacy of this compound-3 LNP for PCSK9 ASO Delivery in Mice
ParameterValueTarget GeneOrganReference
Median Effective Dose (ED50)0.034 mg/kgPCSK9 mRNALiver[4][5][6]
ED50 for mRNA Level Silencing0.088 mg/kgPCSK9 mRNALiver[4]
Table 2: In Vivo Safety Profile of this compound-3 LNP with PCSK9 ASO
ParameterDoseObservationOrganReference
Toxicity AssessmentUp to 5 mg/kgNo observed liver or kidney toxicityLiver, Kidney[4][5]

Signaling Pathway and Mechanism of Action

The primary mechanism of action for ASO delivery via this compound-3 LNPs involves the targeted degradation of mRNA.

PCSK9_Silencing_Pathway LNP_ASO This compound-3 LNP (PCSK9 ASO) Endosome Endosome LNP_ASO->Endosome Endocytosis PCSK9_mRNA PCSK9 mRNA Endosome->PCSK9_mRNA ASO Release Ribosome Ribosome PCSK9_mRNA->Ribosome Translation Degradation mRNA Degradation PCSK9_mRNA->Degradation RNase H Mediated PCSK9_Protein PCSK9 Protein Ribosome->PCSK9_Protein Translation_Inhibition Translation Inhibition Ribosome->Translation_Inhibition

Caption: PCSK9 mRNA silencing pathway in hepatocytes.

Experimental Protocols

The following are detailed protocols for the formulation of this compound-3 LNPs and their application in vivo.

Protocol 1: Formulation of this compound-3 LNPs for ASO Delivery

This protocol describes the preparation of LNPs encapsulating ASOs using a microfluidic mixing method.

Materials:

  • This compound-3 ionizable lipidoid

  • Cholesterol

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Antisense oligonucleotide (ASO)

  • Ethanol

  • Sodium acetate buffer (25 mM, pH 5.2)

  • Phosphate-buffered saline (PBS)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound-3, cholesterol, DOPE, and DSPE-PEG2000 in ethanol at a specific molar ratio. A commonly used ratio is 35:40:22.5:2.5.

  • Prepare ASO Solution: Dissolve the ASO in sodium acetate buffer (25 mM, pH 5.2).

  • Microfluidic Mixing:

    • Set the flow rate ratio of the aqueous phase (ASO solution) to the organic phase (lipid solution) to 3:1.

    • Pump the two solutions simultaneously through the microfluidic mixing device. The rapid mixing will lead to the self-assembly of LNPs encapsulating the ASO.

  • Dialysis: Dialyze the resulting LNP solution against PBS overnight at 4°C to remove ethanol and non-encapsulated ASO.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency of the ASO using a suitable assay (e.g., Quant-iT RiboGreen assay after lysing the LNPs with a detergent).

LNP_Formulation_Workflow Lipid_Stock Prepare Lipid Stock (this compound-3, Cholesterol, DOPE, DSPE-PEG2000) in Ethanol Microfluidic_Mixing Microfluidic Mixing (Aqueous:Organic = 3:1) Lipid_Stock->Microfluidic_Mixing ASO_Solution Prepare ASO Solution in Sodium Acetate Buffer (pH 5.2) ASO_Solution->Microfluidic_Mixing Dialysis Dialysis against PBS Microfluidic_Mixing->Dialysis Characterization Characterization (Size, PDI, Encapsulation Efficiency) Dialysis->Characterization

Caption: Workflow for LNP-ASO formulation.

Protocol 2: In Vivo ASO Delivery and Gene Knockdown Assessment in Mice

This protocol outlines the procedure for administering this compound-3 LNP-ASO complexes to mice and evaluating the target gene knockdown.

Materials:

  • LNP-ASO formulation (from Protocol 1)

  • BALB/c mice (or other suitable strain)

  • Sterile PBS

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix and primers for the target gene (e.g., PCSK9) and a housekeeping gene

  • ELISA kit for the target protein (e.g., PCSK9)

  • Serum collection tubes

  • Anesthesia and euthanasia supplies

Procedure:

  • Animal Dosing:

    • Dilute the LNP-ASO formulation in sterile PBS to the desired concentration.

    • Administer the formulation to mice via intravenous (IV) injection (e.g., tail vein). Doses can range from 0.01 mg/kg to 5 mg/kg of ASO.

  • Sample Collection:

    • At a predetermined time point (e.g., 72 hours post-injection), anesthetize the mice.

    • Collect blood via cardiac puncture for serum analysis.

    • Perfuse the liver with PBS and harvest the organ.

  • RNA Analysis:

    • Homogenize a portion of the liver tissue.

    • Extract total RNA using a commercial kit.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qPCR to quantify the relative mRNA expression of the target gene, normalized to a housekeeping gene.

  • Protein Analysis:

    • Separate serum from the collected blood.

    • Measure the concentration of the target protein in the serum using an ELISA kit according to the manufacturer's instructions.

  • Toxicity Assessment (Optional):

    • Analyze serum for markers of liver (e.g., ALT, AST) and kidney (e.g., BUN, creatinine) function.

    • Perform histological analysis of organ tissues.

In_Vivo_Workflow Dosing IV Injection of LNP-ASO into Mice Sample_Collection Sample Collection (72h) (Blood, Liver) Dosing->Sample_Collection RNA_Analysis Liver RNA Analysis (RNA Extraction, RT-qPCR) Sample_Collection->RNA_Analysis Protein_Analysis Serum Protein Analysis (ELISA) Sample_Collection->Protein_Analysis Toxicity_Assessment Toxicity Assessment (Serum Biomarkers, Histology) Sample_Collection->Toxicity_Assessment Data_Analysis Data Analysis (Gene Knockdown, Protein Reduction) RNA_Analysis->Data_Analysis Protein_Analysis->Data_Analysis Toxicity_Assessment->Data_Analysis

Caption: In vivo experimental workflow.

Conclusion

This compound-3 is a potent and safe ionizable lipidoid for the formulation of LNPs for ASO delivery, particularly to the liver. The provided data and protocols offer a solid foundation for researchers and drug developers to utilize this technology for preclinical studies and therapeutic development. The high efficiency, as demonstrated by the low ED50 for PCSK9 knockdown, positions this compound-3 as a valuable tool in the field of nucleic acid therapeutics.

References

Application Notes and Protocols for the Laboratory Preparation of 306-O12B Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their use in mRNA-based vaccines. The ionizable cationic lipidoid 306-O12B is a key component in the formulation of LNPs that have shown high efficacy and specificity for liver-targeted delivery of mRNA payloads.[1] This document provides detailed protocols for the preparation and characterization of this compound LNPs in a laboratory setting, enabling researchers to produce consistent and effective nanoparticles for their studies.

The protocols outlined below describe the formulation of this compound LNPs using a microfluidic mixing approach, which allows for precise control over particle size and polydispersity.[2][3] Subsequent characterization of the formulated LNPs is crucial to ensure quality and batch-to-batch consistency. Detailed methods for measuring particle size and polydispersity index (PDI) by Dynamic Light Scattering (DLS), and for determining mRNA encapsulation efficiency using a Ribogreen assay are provided.

Materials and Reagents

Lipids and mRNA
  • This compound (ionizable cationic lipidoid)

  • Cholesterol

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)

  • mRNA of interest (e.g., encoding a reporter protein like luciferase or a therapeutic protein)

Solvents and Buffers
  • Ethanol (200 proof, molecular biology grade)

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Triton X-100

  • Nuclease-free water

Consumables and Equipment
  • Microfluidic mixing system (e.g., NanoAssemblr®)

  • Syringes (various sizes, sterile)

  • Sterile, RNase-free microcentrifuge tubes and conical tubes

  • Dynamic Light Scattering (DLS) instrument

  • Fluorometric plate reader

  • 96-well black, clear-bottom plates

  • Dialysis cassettes (e.g., MWCO 10 kDa)

  • Standard laboratory equipment (pipettes, vortex mixer, centrifuge)

Quantitative Data Summary

Table 1: Optimized Formulation Parameters for this compound LNPs

ParameterValueReference
Lipid Molar Ratio
This compound50%[1]
Cholesterol38.5%[1]
DOPC10%[1]
DMG-PEG1.5%[1]
Lipid to mRNA Weight Ratio 7.5:1[1]
Microfluidic Mixing Parameters
Flow Rate Ratio (Aqueous:Ethanol)3:1[4][5]
Total Flow Rate (TFR)4-14 mL/min[4]

Table 2: Expected Physicochemical Properties of this compound LNPs

PropertyExpected ValueReference
Average Particle Size (Z-average)~112 nm
Polydispersity Index (PDI)< 0.2[6][7]
mRNA Encapsulation Efficiency~96%[1]

Experimental Protocols

Preparation of Stock Solutions
  • Lipid Stock Solution (in Ethanol):

    • Prepare individual stock solutions of this compound, cholesterol, DOPC, and DMG-PEG in 200 proof ethanol.[8][9] The exact concentration will depend on the scale of your formulation, but a common starting point is 10-25 mM total lipid concentration in the final lipid mixture.[10][11]

    • To prepare the final lipid mixture, combine the individual lipid stock solutions in a sterile, RNase-free tube according to the molar ratios specified in Table 1.

    • Vortex the solution thoroughly to ensure complete mixing.

  • mRNA Stock Solution (in Aqueous Buffer):

    • Dissolve the mRNA of interest in 50 mM citrate buffer (pH 4.0) to the desired concentration. The final concentration will be determined by the desired lipid-to-mRNA weight ratio and the concentration of the lipid stock solution.

    • Ensure the mRNA solution is handled in an RNase-free environment.

LNP Formulation via Microfluidic Mixing

The following protocol is a general guideline for microfluidic mixing. Specific parameters may need to be optimized based on the instrument used.

  • System Preparation:

    • Prime the microfluidic system with ethanol and then with the aqueous buffer according to the manufacturer's instructions.

  • Loading Syringes:

    • Load the prepared lipid stock solution (in ethanol) into one syringe.

    • Load the mRNA stock solution (in citrate buffer) into a separate syringe.

  • Microfluidic Mixing:

    • Set the flow rate ratio of the aqueous phase to the ethanol phase to 3:1.[4][5]

    • Set the total flow rate (TFR) to a value between 4 and 14 mL/min.[4] A higher TFR generally leads to smaller particle sizes.

    • Initiate the mixing process. The two solutions will be rapidly mixed in the microfluidic cartridge, leading to the self-assembly of the LNPs.

    • Collect the resulting LNP suspension in a sterile, RNase-free tube.

Post-Formulation Purification: Dialysis
  • Dialysis Setup:

    • Transfer the LNP suspension to a dialysis cassette (e.g., 10 kDa MWCO).

    • Place the dialysis cassette in a beaker containing cold (4°C) PBS (pH 7.4). The volume of the dialysis buffer should be at least 1000 times the volume of the LNP suspension.

  • Dialysis:

    • Perform dialysis at 4°C with gentle stirring for at least 6 hours, with at least two buffer changes.[12] This step is crucial for removing ethanol and unencapsulated mRNA, and for neutralizing the pH of the LNP suspension.

  • LNP Recovery:

    • After dialysis, carefully remove the LNP suspension from the cassette.

    • Sterile filter the final LNP solution through a 0.22 µm filter.

    • Store the purified LNPs at 4°C for short-term storage or at -80°C for long-term storage.

LNP Characterization
  • Sample Preparation:

    • Dilute a small aliquot of the purified LNP suspension in PBS (pH 7.4) to a suitable concentration for DLS analysis. The optimal concentration should be determined empirically but is typically in the range of 0.1-1 mg/mL of total lipid.[13]

  • DLS Measurement:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Transfer the diluted LNP sample to a clean cuvette.

    • Place the cuvette in the instrument and perform the measurement according to the manufacturer's instructions.

    • Record the Z-average diameter and the Polydispersity Index (PDI). For optimal results, the PDI should be below 0.2.[6][7]

This assay determines the percentage of mRNA that is encapsulated within the LNPs.

  • Reagent Preparation:

    • Prepare a working solution of the Ribogreen reagent by diluting the stock solution 1:100 in TE buffer.[14] Protect this solution from light.

    • Prepare a 2% Triton X-100 solution in TE buffer.

  • Standard Curve Preparation:

    • Prepare a series of mRNA standards of known concentrations in TE buffer.

  • Sample Preparation and Measurement:

    • In a 96-well black plate, add two sets of aliquots of the LNP suspension.

    • To one set of aliquots (for total mRNA measurement), add the 2% Triton X-100 solution to disrupt the LNPs and release the encapsulated mRNA. Incubate for 10 minutes at 37°C.[14]

    • To the second set of aliquots (for free mRNA measurement), add an equal volume of TE buffer.

    • Add the diluted Ribogreen reagent to all wells containing standards and samples.

    • Measure the fluorescence using a plate reader with excitation and emission wavelengths of approximately 480 nm and 520 nm, respectively.[14]

  • Calculation of Encapsulation Efficiency (EE):

    • Use the standard curve to determine the concentration of total mRNA (from Triton X-100 treated samples) and free mRNA (from untreated samples).

    • Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Visualizations

LNP_Preparation_Workflow cluster_prep 1. Solution Preparation cluster_formulation 2. LNP Formulation cluster_purification 3. Purification cluster_characterization 4. Characterization lipid_stock Lipid Stock (this compound, Cholesterol, DOPC, DMG-PEG) in Ethanol microfluidics Microfluidic Mixing (Aqueous:Ethanol = 3:1) lipid_stock->microfluidics Ethanol Phase mrna_stock mRNA Stock in Citrate Buffer (pH 4.0) mrna_stock->microfluidics Aqueous Phase dialysis Dialysis (vs. PBS, pH 7.4) microfluidics->dialysis LNP Suspension final_product Purified this compound LNPs dialysis->final_product dls DLS Analysis (Size & PDI) ribogreen Ribogreen Assay (Encapsulation Efficiency) final_product->dls final_product->ribogreen

Caption: Experimental workflow for the preparation and characterization of this compound lipid nanoparticles.

References

Preclinical Applications of 306-O12B Lipid Nanoparticles for In Vivo Genome Editing

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

The ionizable cationic lipidoid 306-O12B has emerged as a potent vehicle for the targeted delivery of genetic payloads in preclinical research. Formulated into lipid nanoparticles (LNPs), this compound demonstrates a remarkable tropism for the liver, enabling efficient and specific delivery of messenger RNA (mRNA) to hepatocytes.[1][2][3] This characteristic makes it an ideal candidate for developing therapies for a range of metabolic and genetic diseases with hepatic involvement.

A primary application of this compound LNPs is in the field of in vivo genome editing utilizing the CRISPR-Cas9 system.[4] Preclinical studies have successfully demonstrated the co-delivery of Cas9 mRNA and a single-guide RNA (sgRNA) to hepatocytes, leading to targeted gene disruption.[1][5] This approach has been notably effective in targeting the Angiopoietin-like 3 (Angptl3) gene, a key regulator of lipid metabolism.[1][2][6] Disruption of Angptl3 in animal models has been shown to significantly reduce serum levels of ANGPTL3 protein, low-density lipoprotein cholesterol (LDL-C), and triglycerides (TG), highlighting the therapeutic potential of this strategy for managing dyslipidemia.[1][5]

The this compound LNP platform offers several advantages, including high encapsulation efficiency for mRNA, enhanced stability in circulation, and effective endosomal escape to release the mRNA cargo into the cytoplasm.[4] Its biodegradable nature, attributed to the incorporation of disulfide bonds, further enhances its safety profile for in vivo applications.[2][7] In comparative preclinical studies, this compound LNPs have demonstrated superior efficacy in mediating gene editing and subsequent protein knockdown compared to the industry-standard MC-3 LNP formulation.[1][5] These attributes position this compound as a promising tool for the preclinical development of novel gene-editing-based therapies.

Data Presentation

In Vivo Efficacy of this compound LNP for Angptl3 Gene Editing (7 Days Post-Administration)
Treatment GroupDose of Total RNA (mg/kg)Median Indel Percentage (%)Serum ANGPTL3 Reduction (%)Serum LDL-C Reduction (%)Serum TG Reduction (%)
This compound LNP 3.038.565.256.829.4
MC-3 LNP 3.014.625.015.716.3

Data compiled from a study in wild-type C57BL/6 mice.[1][5]

Long-Term In Vivo Efficacy of this compound LNP for Angptl3 Gene Editing (100 Days Post-Administration)
Dose of Total RNA (mg/kg)Indel Percentage in Liver (%)Serum ANGPTL3 Reduction (%)Serum TG Reduction (%)Serum LDL-C Reduction (%)
1.0 ~20~50~25~40
2.0 ~35~60~30~50
3.0 ~40~65~30~55

Approximate values are extrapolated from graphical data in a study in female C57BL/6 mice.[1][6]

Signaling Pathway and Experimental Workflow

Angptl3_Gene_Editing_Pathway cluster_LNP This compound LNP cluster_Hepatocyte Hepatocyte cluster_Systemic_Effects Systemic Effects 306_O12B_LNP This compound LNP (co-formulated with Cas9 mRNA and sgAngptl3) Endocytosis Endocytosis 306_O12B_LNP->Endocytosis IV Injection & Liver Targeting Endosome Endosome Endocytosis->Endosome Cas9_mRNA Cas9 mRNA Endosome->Cas9_mRNA Endosomal Escape sgAngptl3 sgAngptl3 Endosome->sgAngptl3 Cytoplasm Cytoplasm Translation Translation Cas9_mRNA->Translation Ribonucleoprotein_Complex Cas9-sgRNA Ribonucleoprotein Complex sgAngptl3->Ribonucleoprotein_Complex Cas9_Protein Cas9 Protein Translation->Cas9_Protein Cas9_Protein->Ribonucleoprotein_Complex Nucleus Nucleus Ribonucleoprotein_Complex->Nucleus Nuclear Translocation Angptl3_Gene Angptl3 Gene Ribonucleoprotein_Complex->Angptl3_Gene Targeted Cleavage Gene_Disruption Gene Disruption (Indels) Angptl3_Gene->Gene_Disruption NHEJ Repair Reduced_ANGPTL3 Reduced Serum ANGPTL3 Gene_Disruption->Reduced_ANGPTL3 Reduced Transcription & Translation Reduced_LDL Reduced Serum LDL-C Reduced_ANGPTL3->Reduced_LDL Reduced_TG Reduced Serum Triglycerides Reduced_ANGPTL3->Reduced_TG

Caption: Mechanism of this compound LNP-mediated Angptl3 gene editing.

Preclinical_Workflow cluster_Formulation LNP Formulation cluster_InVivo In Vivo Study cluster_Analysis Data Analysis Lipid_Stock Prepare Lipid Stock (this compound, DSPC, Cholesterol, DMG-PEG) Microfluidics Microfluidic Mixing (NanoAssemblr) Lipid_Stock->Microfluidics RNA_Solution Prepare RNA Solution (Cas9 mRNA, sgAngptl3) RNA_Solution->Microfluidics Dialysis Dialysis & Concentration Microfluidics->Dialysis Characterization Characterization (Size, PDI, Encapsulation) Dialysis->Characterization IV_Injection Intravenous (Tail Vein) Injection Characterization->IV_Injection Animal_Model Animal Model (e.g., C57BL/6 Mice) Animal_Model->IV_Injection Monitoring Monitoring & Sample Collection (Blood, Tissues) IV_Injection->Monitoring gDNA_Extraction Genomic DNA Extraction (Liver) Monitoring->gDNA_Extraction Serum_Separation Serum Separation Monitoring->Serum_Separation NGS Next-Generation Sequencing (Indel Analysis) gDNA_Extraction->NGS ELISA ELISA (ANGPTL3 Protein) Serum_Separation->ELISA Biochemical_Assay Biochemical Assays (LDL-C, TG) Serum_Separation->Biochemical_Assay Toxicity_Assay Toxicity Assessment (AST, ALT) Serum_Separation->Toxicity_Assay

Caption: Experimental workflow for preclinical evaluation of this compound LNPs.

Experimental Protocols

Formulation of this compound Lipid Nanoparticles

This protocol details the formulation of this compound LNPs co-encapsulating Cas9 mRNA and sgRNA using a microfluidic mixing device.

Materials:

  • This compound lipidoid

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)

  • Cas9 mRNA

  • sgRNA (e.g., targeting Angptl3)

  • Ethanol, molecular biology grade

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (e.g., 10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve this compound, DSPC, cholesterol, and DMG-PEG in ethanol to achieve a final molar ratio of 50:10:38.5:1.5.[1][6]

    • The total lipid concentration should be prepared according to the microfluidic device manufacturer's recommendations (e.g., 12.5 mM).

  • Prepare RNA Solution:

    • Dilute Cas9 mRNA and sgRNA in citrate buffer (pH 4.0) to the desired concentration. The mass ratio of Cas9 mRNA to sgRNA can be varied (e.g., 1:1.2).[1]

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid stock solution into the organic phase inlet and the RNA solution into the aqueous phase inlet.

    • Set the flow rate ratio of the aqueous to organic phase at 3:1.

    • Initiate the mixing process to allow for the self-assembly of LNPs.

  • Dialysis and Concentration:

    • Collect the LNP formulation from the outlet.

    • Dialyze the LNP suspension against sterile PBS (pH 7.4) for at least 6 hours to remove ethanol and exchange the buffer.

    • Concentrate the LNPs using a centrifugal filter device if necessary.

  • Characterization:

    • Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Quantify the RNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

    • Store the formulated LNPs at 4°C until use.

In Vivo Administration and Sample Collection

This protocol describes the intravenous administration of this compound LNPs to mice and subsequent sample collection for analysis.

Materials:

  • Formulated this compound LNPs

  • C57BL/6 mice (female, 6-8 weeks old)

  • Sterile PBS, pH 7.4

  • Insulin syringes with 29G needles

  • Blood collection tubes (e.g., serum separator tubes)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for tissue collection

Procedure:

  • Animal Acclimatization:

    • Acclimatize mice to the housing conditions for at least one week prior to the experiment.

    • All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Dose Preparation:

    • Dilute the this compound LNP stock solution with sterile PBS to the desired final concentration for injection. Doses can range from 1.0 to 3.0 mg/kg of total RNA.[1]

    • The final injection volume is typically 100 µL per mouse.

  • Intravenous Injection:

    • Restrain the mouse using an appropriate method.

    • Administer a single dose of the LNP suspension via tail vein injection.

  • Sample Collection:

    • At predetermined time points (e.g., 7 and 100 days post-injection), collect blood via submandibular or cardiac puncture under anesthesia.[1][6]

    • Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the serum.

    • Following blood collection, euthanize the mouse and perfuse with PBS.

    • Harvest the liver and other relevant tissues, snap-freeze in liquid nitrogen, and store at -80°C for further analysis.

Analysis of Gene Editing and Biomarkers

This section outlines the key analytical methods to assess the in vivo efficacy of this compound LNP-mediated gene editing.

3.1. Quantification of Gene Editing by Next-Generation Sequencing (NGS)

Procedure:

  • Genomic DNA Extraction: Extract genomic DNA from a portion of the frozen liver tissue using a commercial DNA extraction kit.

  • PCR Amplification: Amplify the target region of the Angptl3 gene containing the sgRNA binding site using high-fidelity DNA polymerase.

  • Library Preparation: Prepare the PCR amplicons for NGS according to the sequencing platform's protocol (e.g., Illumina).

  • Sequencing and Analysis: Perform deep sequencing and analyze the data to quantify the percentage of insertions and deletions (indels) at the target site.

3.2. Quantification of Serum ANGPTL3 Protein by ELISA

Procedure:

  • Use a commercially available mouse ANGPTL3 ELISA kit.

  • Prepare standards and serum samples according to the kit's instructions.

  • Perform the ELISA following the manufacturer's protocol.

  • Measure the absorbance at the appropriate wavelength and calculate the concentration of ANGPTL3 in the serum samples based on the standard curve.

3.3. Measurement of Serum Lipids

Procedure:

  • Use commercially available enzymatic assay kits for the quantification of total cholesterol, LDL-C, and triglycerides.

  • Perform the assays on serum samples according to the manufacturer's protocols.

  • Measure the absorbance and calculate the lipid concentrations.

3.4. Assessment of Liver Toxicity

Procedure:

  • Use commercially available assay kits to measure the levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the serum.

  • Perform the assays according to the manufacturer's instructions to assess potential liver toxicity.

References

Application Notes and Protocols for 306-O12B LNP In Vivo Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dosing and administration of 306-O12B lipid nanoparticles (LNPs) in mice, based on established in vivo studies. The following sections offer guidance on formulation, dosage, administration, and expected outcomes for liver-specific gene editing applications.

Introduction to this compound LNPs

This compound is an ionizable cationic lipid that has demonstrated high efficiency in formulating LNPs for the delivery of nucleic acid payloads, such as mRNA and single-guide RNA (sgRNA), to hepatocytes in vivo.[1][2] These LNPs are particularly effective for liver-targeted genome editing applications using CRISPR-Cas9 technology.[1][3] The optimized formulation of this compound LNPs leads to significant, dose-dependent, and durable therapeutic effects with a favorable safety profile.[1]

Formulation and Composition

The this compound LNPs are typically formulated using a specific molar ratio of four lipid components, which is crucial for their stability, delivery efficiency, and biodistribution.[1][4]

Table 1: this compound LNP Formulation Composition

ComponentMolar Ratio (%)Role in Formulation
This compound 50Ionizable cationic lipid; facilitates nucleic acid encapsulation and endosomal escape.[1][5][6]
Cholesterol 38.5Provides structural stability to the nanoparticle.[1][6]
DSPC 10Helper lipid; contributes to the lipid bilayer structure.[1][6]
DMG-PEG 1.5PEGylated lipid; prevents aggregation and modulates in vivo circulation time.[1][4]

The total RNA is encapsulated within these LNPs at a specific weight ratio relative to the this compound lipid. For co-delivery of Cas9 mRNA and sgRNA, a mass ratio of 1:1.2 (Cas9 mRNA:sgRNA) has been shown to be effective.[1] The final LNPs typically have an average size of around 110 nm.[1]

Dosing and Administration in Mice

Intravenous (IV) injection is the standard route for systemic administration of this compound LNPs to achieve liver-specific delivery.[3][7]

Recommended Dosage

The dosage is calculated based on the total amount of encapsulated RNA per kilogram of mouse body weight. Dose-dependent effects on genome editing and protein knockdown have been observed.[1]

Table 2: Recommended Dosing Regimen for this compound LNPs in Mice

Total RNA Dose (mg/kg)Mouse StrainAdministration RouteKey Findings
1.0, 2.0, and 3.0C57BL/6Intravenous (single dose)Dose-dependent genome editing of Angptl3 and sustained reduction of serum ANGPTL3, LDL-C, and TG levels for at least 100 days.[1]
3.0C57BL/6Intravenous (single dose)Achieved a median editing rate of 38.5% and a 65.2% reduction in serum ANGPTL3 protein.[1][3]
0.5Balb/cIntravenous (single dose)Used for optimizing fLuc mRNA LNP formulations.[8]
Experimental Protocol: Intravenous Administration

This protocol outlines the steps for the tail vein injection of this compound LNPs in mice.

Materials:

  • This compound LNP solution (with encapsulated RNA) diluted in sterile 1x PBS.

  • Mouse restrainer.

  • 29 G insulin syringes.

  • 70% alcohol pads.

Procedure:

  • Preparation of LNP Solution: Dilute the this compound LNP stock solution with sterile 1x PBS to the final desired concentration for injection. The total injection volume is typically 100 µL for a standard adult mouse.[9][10]

  • Animal Restraint: Place the mouse in a suitable restrainer to expose the tail.

  • Syringe Preparation: Draw 100 µL of the prepared LNP solution into a 29 G insulin syringe, ensuring there are no air bubbles.[10]

  • Tail Vein Injection:

    • Wipe the mouse's tail with a 70% alcohol pad to clean the injection site and visualize the lateral tail vein.[10]

    • Insert the needle into the lateral tail vein with the bevel facing upwards.[10][11]

    • Slowly inject the entire 100 µL volume.[10][11]

    • Carefully withdraw the needle and apply gentle pressure to the injection site until bleeding stops.[10]

  • Post-injection Monitoring: Monitor the mice for any adverse reactions. For efficacy studies, serum and tissue samples can be collected at predetermined time points (e.g., 7 and 100 days post-injection).[1][3]

Mechanism of Action and In Vivo Delivery

The liver-specific targeting of this compound LNPs is a key feature of this delivery system.

G cluster_bloodstream Bloodstream (pH 7.4) cluster_hepatocyte Hepatocyte LNP This compound LNP (Neutral Surface Charge) ApoE ApoE Protein LNP->ApoE Binding LNP_ApoE LNP-ApoE Complex ApoE->LNP_ApoE LDLR LDL Receptor LNP_ApoE->LDLR Receptor-Mediated Endocytosis Endosome Endosome (Acidifying) LDLR->Endosome Endosome_LNP LNP in Endosome (this compound becomes positively charged) Endosome->Endosome_LNP Cytoplasm Cytoplasm Endosome_LNP->Cytoplasm Endosomal Escape mRNA_sgRNA mRNA & sgRNA Payload Cytoplasm->mRNA_sgRNA Payload Release

Caption: In vivo delivery pathway of this compound LNPs to hepatocytes.

Upon intravenous administration, this compound LNPs, which have a near-neutral surface charge at physiological pH, circulate in the bloodstream.[5][12] They are thought to adsorb apolipoprotein E (ApoE), which facilitates their recognition and uptake by low-density lipoprotein receptors (LDLR) that are highly expressed on hepatocytes.[13] Following receptor-mediated endocytosis, the LNPs are trafficked into endosomes. As the endosome acidifies, the this compound lipid becomes protonated and positively charged.[6][13] This charge switch is believed to promote the disruption of the endosomal membrane, leading to the release of the encapsulated mRNA and sgRNA payload into the cytoplasm for subsequent translation and genome editing.[6][13]

Experimental Workflow and Expected Outcomes

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound LNPs for in vivo genome editing.

G cluster_preparation Preparation cluster_administration In Vivo Administration cluster_analysis Analysis prep_lnp Formulate this compound LNPs with Cas9 mRNA & sgRNA inject_mice Intravenous Injection into Mice prep_lnp->inject_mice collect_samples Collect Serum & Liver (e.g., Day 7, Day 100) inject_mice->collect_samples ngs NGS Analysis of Liver DNA (Indel Frequency) collect_samples->ngs elisa ELISA of Serum (Protein Knockdown) collect_samples->elisa biochem Serum Biochemistry (LDL-C, TG, ALT, AST) collect_samples->biochem

Caption: Experimental workflow for in vivo genome editing using this compound LNPs.

Quantitative Data Summary

The administration of this compound LNPs co-formulated with Cas9 mRNA and sgAngptl3 has demonstrated significant and durable gene editing and protein knockdown in wild-type C57BL/6 mice.

Table 3: Efficacy of this compound LNPs for Angptl3 Knockdown in Mice (3.0 mg/kg total RNA dose)

ParameterDay 7 Post-InjectionDay 100 Post-Injection
Median Genome Editing (%) 38.5%-
Serum ANGPTL3 Reduction (%) 65.2%~60%
Serum LDL-C Reduction (%) 56.8%~48.1%
Serum TG Reduction (%) 29.4%~28.6%
Data compiled from studies in C57BL/6 mice receiving a single intravenous dose.[1][3]

Table 4: Comparison of this compound LNP and MC-3 LNP Efficacy (Day 7 Post-Injection)

ParameterThis compound LNPMC-3 LNP
Median Genome Editing (%) 38.5%14.6%
Serum ANGPTL3 Reduction (%) 65.2%25%
Serum LDL-C Reduction (%) 56.8%15.7%
Serum TG Reduction (%) 29.4%16.3%
Data from a comparative study in C57BL/6 mice at a total RNA dose of 3.0 mg/kg.[1][3]

Safety and Tolerability

Studies have shown that a single intravenous dose of this compound LNPs is well-tolerated in mice. While a transient inflammatory response may be observed shortly after administration, cytokine levels typically return to baseline within 48 hours.[1] Importantly, no long-term systemic toxicity, as measured by serum levels of liver enzymes such as AST and ALT, has been observed up to 100 days post-injection.[1]

References

Application Notes and Protocols for the Analytical Characterization of 306-O12B Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines. The critical quality attributes (CQAs) of these LNPs, such as particle size, surface charge, and encapsulation efficiency, are paramount to their safety and efficacy. This document provides detailed application notes and protocols for the comprehensive characterization of lipid nanoparticles formulated with the ionizable cationic lipid 306-O12B. This compound is a tail-branched bioreducible lipidoid that has been utilized for the specific in vivo delivery of mRNA to hepatocytes.[1][2] The following sections will detail the analytical techniques and experimental procedures required to ensure the quality and consistency of this compound LNPs.

Key Analytical Techniques for LNP Characterization

The successful development and manufacturing of LNP-based therapeutics rely on a suite of analytical techniques to monitor CQAs.[3] These techniques are essential for formulation optimization, process development, and quality control.[4] The primary parameters for LNP characterization include:

  • Particle Size and Polydispersity Index (PDI): These parameters influence the biodistribution, cellular uptake, and immunogenicity of the LNPs.[][6]

  • Zeta Potential: This measurement of surface charge is a critical indicator of colloidal stability and interaction with biological membranes.[][7]

  • Encapsulation Efficiency (EE%): This determines the percentage of the nucleic acid payload successfully encapsulated within the LNPs, which is crucial for therapeutic potency.[6][8]

  • Nucleic Acid Integrity: Ensuring the integrity of the encapsulated mRNA or other nucleic acid is vital for its biological function.[9][10]

  • Lipid Composition and Stability: The molar ratio and chemical stability of the lipid components, including this compound, helper lipids, cholesterol, and PEG-lipids, are critical for the LNP's structure and function.[11][12]

Data Presentation: Summary of Critical Quality Attributes

The following table summarizes the key analytical techniques and typical target values for this compound LNP characterization.

Critical Quality AttributeAnalytical Technique(s)Typical Target Values
Particle Size (Z-average) Dynamic Light Scattering (DLS)[], Nanoparticle Tracking Analysis (NTA)[]80 - 150 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)[4][13]< 0.2
Zeta Potential Electrophoretic Light Scattering (ELS)[][7]Near-neutral or slightly negative at physiological pH
Encapsulation Efficiency (EE%) RiboGreen Assay[14][15], Ion-Exchange Chromatography (IEX)[16], Size Exclusion Chromatography (SEC)[16]> 90%
mRNA Integrity Capillary Gel Electrophoresis (CGE)[9], Agarose Gel Electrophoresis[4]> 95% main peak
Lipid Molar Ratio High-Performance Liquid Chromatography (HPLC) with CAD or ELSD[4][17], LC-MS[18]Dependent on formulation (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-lipid)[9]
pKa TNS Assay[13]6.0 - 7.0

Experimental Protocols

Protocol 1: Determination of Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

Objective: To measure the mean hydrodynamic diameter (Z-average) and the breadth of the size distribution (PDI) of this compound LNPs.[4]

Materials:

  • This compound LNP sample

  • 1x Phosphate-Buffered Saline (PBS), filtered

  • Disposable low-volume cuvettes (e.g., DTS0012)

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)[13]

Procedure:

  • Equilibrate the DLS instrument to 25°C.

  • Dilute the this compound LNP sample in 1x PBS to an appropriate concentration to achieve an attenuation value between 7 and 8.[13] A typical dilution is 1:100.

  • Vortex the diluted sample gently for 5-10 seconds.

  • Pipette 1 mL of the diluted sample into a clean cuvette, ensuring no air bubbles are present.

  • Place the cuvette in the DLS instrument.

  • Set the measurement parameters:

    • Dispersant: Water (Refractive Index: 1.330, Viscosity: 0.8872 cP)[13]

    • Material: Liposome (Refractive Index: 1.45, Absorption: 0.001)[13]

    • Equilibration time: 120 seconds

    • Number of measurements: 3

    • Number of runs per measurement: 10-15

  • Initiate the measurement.

  • Record the Z-average diameter (nm) and the Polydispersity Index (PDI).

DLS_Workflow cluster_prep Sample Preparation cluster_measurement DLS Measurement cluster_analysis Data Analysis LNP_Sample This compound LNP Sample Dilution Dilute with 1x PBS LNP_Sample->Dilution Vortex Gentle Vortex Dilution->Vortex Cuvette Transfer to Cuvette Vortex->Cuvette Instrument Place in DLS Instrument Cuvette->Instrument Set_Params Set Measurement Parameters Instrument->Set_Params Measure Initiate Measurement Set_Params->Measure Data_Output Record Z-average & PDI Measure->Data_Output

Caption: Workflow for DLS measurement of LNP size and PDI.

Protocol 2: Determination of Zeta Potential by Electrophoretic Light Scattering (ELS)

Objective: To measure the surface charge of this compound LNPs, which is an indicator of their stability in suspension.[7]

Materials:

  • This compound LNP sample

  • Deionized water or 0.1x PBS, filtered[14]

  • Folded capillary cells (e.g., DTS1070)[13]

  • ELS instrument (e.g., Malvern Zetasizer)[13]

Procedure:

  • Equilibrate the ELS instrument to 25°C.

  • Dilute the this compound LNP sample in deionized water or 0.1x PBS to an appropriate concentration.[13] Using a low ionic strength dispersant is recommended to avoid charge screening effects.[14]

  • Gently mix the diluted sample.

  • Inject approximately 1 mL of the diluted sample into a folded capillary cell, ensuring no bubbles are trapped near the electrodes.

  • Place the cell in the ELS instrument.

  • Set the measurement parameters:

    • Dispersant: Water (as selected for dilution)

    • Material: Liposome

    • Henry's function: F(κa) = 1.5 (Smoluchowski approximation)

    • Number of measurements: 3

  • Initiate the measurement.

  • Record the zeta potential (mV).

ELS_Workflow cluster_prep Sample Preparation cluster_measurement ELS Measurement cluster_analysis Data Analysis LNP_Sample This compound LNP Sample Dilution Dilute with 0.1x PBS LNP_Sample->Dilution Mix Gentle Mixing Dilution->Mix Cell_Fill Fill Capillary Cell Mix->Cell_Fill Instrument Place in ELS Instrument Cell_Fill->Instrument Set_Params Set Measurement Parameters Instrument->Set_Params Measure Initiate Measurement Set_Params->Measure Data_Output Record Zeta Potential (mV) Measure->Data_Output

Caption: Workflow for ELS measurement of LNP zeta potential.

Protocol 3: Determination of mRNA Encapsulation Efficiency (EE%) using RiboGreen Assay

Objective: To quantify the amount of mRNA encapsulated within the this compound LNPs.[14]

Materials:

  • This compound LNP sample

  • Quant-iT RiboGreen RNA Assay Kit

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • 2% Triton X-100 solution

  • Fluorometer or microplate reader with appropriate filters for excitation/emission (approx. 480/520 nm)

  • Black 96-well microplate

Procedure:

  • Prepare RiboGreen Working Solution: Dilute the concentrated RiboGreen reagent in TE buffer as per the manufacturer's instructions. Protect from light.

  • Prepare mRNA Standard Curve:

    • Prepare a series of known concentrations of the free mRNA used in the formulation in TE buffer.

    • In a 96-well plate, mix each mRNA standard with the RiboGreen working solution.

  • Prepare LNP Samples:

    • Total mRNA (Lysed LNPs): Dilute the this compound LNP sample in TE buffer containing 0.2% Triton X-100 to disrupt the LNPs and release the mRNA. Incubate for 10 minutes at 37°C.[16]

    • Free mRNA (Intact LNPs): Dilute the this compound LNP sample in TE buffer without Triton X-100.[16]

  • Assay:

    • In the 96-well plate, add the diluted "Total mRNA" and "Free mRNA" samples to separate wells.

    • Add the RiboGreen working solution to all sample wells.

    • Incubate for 5 minutes at room temperature, protected from light.

  • Measurement: Measure the fluorescence intensity using a plate reader.

  • Calculation:

    • Determine the concentration of "Total mRNA" and "Free mRNA" from the standard curve.

    • Calculate the Encapsulation Efficiency (EE%) using the following formula:[8] EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

RiboGreen_Workflow cluster_prep Preparation cluster_sample_prep Sample Preparation cluster_assay Assay and Measurement cluster_calc Calculation RG_Sol Prepare RiboGreen Solution Plate_Setup Add Samples and RiboGreen to Plate RG_Sol->Plate_Setup Std_Curve Prepare mRNA Standard Curve Calc_Conc Calculate mRNA Concentrations Std_Curve->Calc_Conc LNP_Sample This compound LNP Sample Total_mRNA Lyse LNPs (Triton X-100) Total mRNA LNP_Sample->Total_mRNA Free_mRNA Intact LNPs Free mRNA LNP_Sample->Free_mRNA Total_mRNA->Plate_Setup Free_mRNA->Plate_Setup Incubate Incubate 5 min Plate_Setup->Incubate Read_Fluorescence Measure Fluorescence Incubate->Read_Fluorescence Read_Fluorescence->Calc_Conc Calc_EE Calculate EE% Calc_Conc->Calc_EE

Caption: Workflow for determining mRNA encapsulation efficiency.

Protocol 4: Assessment of mRNA Integrity by Capillary Gel Electrophoresis (CGE)

Objective: To assess the integrity and purity of the mRNA extracted from this compound LNPs.[9]

Materials:

  • This compound LNP sample

  • RNA extraction kit (e.g., TRIzol-based method)

  • Nuclease-free water

  • Capillary Gel Electrophoresis (CGE) system (e.g., SCIEX BioPhase 8800) with an RNA analysis kit.[9]

  • Denaturing gel and running buffer (as per CGE system manufacturer's instructions)

  • RNA ladder

Procedure:

  • RNA Extraction:

    • Extract the total mRNA from the this compound LNP sample using a suitable RNA extraction method.

    • Resuspend the purified mRNA in nuclease-free water.

  • Sample Preparation for CGE:

    • Denature the extracted mRNA sample and RNA ladder by heating according to the CGE instrument's protocol (e.g., 70°C for 3 minutes).

    • Immediately place the samples on ice.

  • CGE Analysis:

    • Set up the CGE instrument with the appropriate capillary and gel matrix for RNA analysis.

    • Load the denatured samples and RNA ladder onto the instrument.

    • Run the electrophoresis according to the manufacturer's recommended program.

  • Data Analysis:

    • Analyze the resulting electropherogram.

    • Determine the percentage of the main mRNA peak relative to any degradation products or impurities.[19]

CGE_Workflow cluster_extraction RNA Extraction cluster_cge CGE Analysis cluster_analysis Data Analysis LNP_Sample This compound LNP Sample Extraction Extract mRNA LNP_Sample->Extraction Denaturation Denature mRNA Extraction->Denaturation Load_Sample Load Sample onto CGE Denaturation->Load_Sample Electrophoresis Run Electrophoresis Load_Sample->Electrophoresis Analyze_Electropherogram Analyze Electropherogram Electrophoresis->Analyze_Electropherogram Determine_Integrity Determine % Integrity Analyze_Electropherogram->Determine_Integrity

Caption: Workflow for mRNA integrity analysis by CGE.

Conclusion

The analytical protocols detailed in these application notes provide a robust framework for the comprehensive characterization of this compound lipid nanoparticles. Consistent application of these methods is essential for ensuring the quality, stability, and ultimately the therapeutic efficacy of LNP-based drug products. For further in-depth analysis, orthogonal techniques such as cryo-electron microscopy for morphology and liquid chromatography-mass spectrometry for lipid degradation product analysis can be employed.[20][16]

References

Application Notes and Protocols for Scaling Up 306-O12B LNP Production for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation and scaling up of 306-O12B lipid nanoparticles (LNPs) for the encapsulation and delivery of messenger RNA (mRNA) in a research setting. The protocols outlined below detail the necessary steps for preparation, characterization, and scale-up considerations to ensure consistent and reproducible LNP production.

Introduction to this compound LNPs

The ionizable cationic lipid this compound is a key component in the formulation of LNPs for effective mRNA delivery.[][2] Its unique chemical structure allows for efficient encapsulation of negatively charged mRNA at an acidic pH and facilitates its release into the cytoplasm following cellular uptake and endosomal escape.[3] This characteristic makes this compound a valuable tool for research and development of mRNA-based therapeutics.

Scaling up LNP production from small-scale laboratory batches to larger volumes required for preclinical studies presents several challenges. These include maintaining consistent particle size, polydispersity, and encapsulation efficiency.[4][5] This document provides protocols and guidance to address these challenges.

Data Presentation: Key Quality Attributes of this compound LNPs

The following tables summarize the expected key quality attributes of this compound LNPs at different scales of production. These values are representative and may vary based on specific experimental conditions and equipment.

Table 1: Formulation Parameters for this compound LNPs

ParameterValueReference
Ionizable LipidThis compound[][2]
Molar Ratio (this compound:Cholesterol:DOPC:DMG-PEG)50:38.5:10:1.5
This compound:mRNA Weight Ratio7.5:1
mRNA Cargoe.g., Cas9 mRNA, reporter gene mRNA[]

Table 2: Impact of Production Scale on this compound LNP Characteristics

Production ScaleTypical Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
Small Scale (e.g., 1 mL)80 - 100< 0.2> 90%
Medium Scale (e.g., 10 mL)85 - 110< 0.2> 90%
Large Scale (e.g., 100 mL)90 - 120< 0.25> 85%

Experimental Protocols

Protocol for Small-Scale (1 mL) this compound LNP-mRNA Formulation using Microfluidics

This protocol describes the preparation of 1 mL of this compound LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

  • This compound ionizable lipid

  • Cholesterol

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG)

  • mRNA cargo

  • Ethanol (anhydrous)

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing system (e.g., NanoAssemblr Benchtop)

  • Syringes and tubing compatible with the microfluidic system

  • Dialysis cassette (e.g., 20 kDa MWCO)

Procedure:

  • Preparation of Lipid Stock Solution (in Ethanol):

    • Prepare a stock solution of the lipid mixture (this compound, Cholesterol, DOPC, DMG-PEG) in ethanol at the specified molar ratio of 50:38.5:10:1.5.

    • The total lipid concentration in the ethanol phase should be determined based on the desired final LNP concentration. A typical starting point is a total lipid concentration of 10-20 mg/mL.

  • Preparation of mRNA Solution (in Aqueous Buffer):

    • Dilute the mRNA cargo in citrate buffer (pH 4.0) to the desired concentration. The concentration should be calculated to achieve a this compound:mRNA weight ratio of 7.5:1 in the final formulation.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another syringe.

    • Set the Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A common starting point for optimization is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Ethanol).

    • Initiate the mixing process to generate the LNP suspension.

  • Purification (Dialysis):

    • Immediately after formation, dialyze the LNP suspension against PBS (pH 7.4) using a dialysis cassette to remove ethanol and unencapsulated mRNA.

    • Perform dialysis at 4°C for at least 4 hours, with at least two buffer changes.

  • Sterile Filtration and Storage:

    • Filter the purified LNP suspension through a 0.22 µm sterile filter.

    • Store the final this compound LNP-mRNA formulation at 4°C. For long-term storage, consult stability studies for optimal conditions.

Protocol for Scaling Up this compound LNP-mRNA Production

Scaling up LNP production requires careful consideration of process parameters to maintain consistent product quality. The following are key considerations when scaling from a 1 mL research batch to larger volumes.

  • Microfluidic System: For larger volumes, a higher-throughput microfluidic system or a parallelized microfluidic setup may be necessary.

  • Flow Rates: While maintaining the FRR is crucial, the TFR may need to be adjusted and optimized for the specific larger-scale system to ensure efficient mixing and consistent particle formation.

  • Purification: Tangential Flow Filtration (TFF) is a more efficient and scalable method for purification of larger volumes of LNPs compared to dialysis.

  • Process Monitoring: Implement in-process controls to monitor key quality attributes such as particle size and PDI at different stages of the manufacturing process.

Protocol for Characterization of this compound LNPs

Equipment:

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

Procedure:

  • Sample Preparation: Dilute a small aliquot of the LNP suspension in PBS (pH 7.4) to an appropriate concentration for DLS measurement (typically a 1:50 to 1:100 dilution).

  • Instrument Setup: Set the instrument parameters, including temperature (25°C), dispersant viscosity and refractive index (use values for water), and measurement angle.

  • Measurement: Place the cuvette with the diluted sample into the instrument and initiate the measurement.

  • Data Analysis: The instrument software will provide the Z-average particle size and the Polydispersity Index (PDI). A PDI value below 0.2 is generally considered indicative of a monodisperse and homogenous LNP population.

This assay determines the percentage of mRNA that is successfully encapsulated within the LNPs.

Materials:

  • Quant-iT RiboGreen RNA Assay Kit

  • Triton X-100 (2% v/v solution)

  • TE buffer (pH 7.5)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Standard Curve Preparation: Prepare a standard curve of the free mRNA in TE buffer at known concentrations.

  • Sample Preparation:

    • Total mRNA: In one set of wells, add the LNP sample and lyse the particles by adding Triton X-100 to a final concentration of 0.5%. This will release the encapsulated mRNA.

    • Free mRNA: In a separate set of wells, add the LNP sample without the addition of Triton X-100.

  • RiboGreen Addition: Add the RiboGreen reagent to all wells (standards and samples) and incubate in the dark for 5 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~480 nm, emission ~520 nm).

  • Calculation:

    • Determine the concentration of total mRNA and free mRNA in the samples using the standard curve.

    • Calculate the encapsulation efficiency using the following formula:

      • Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Visualizations

Experimental Workflow for this compound LNP Production

G cluster_prep 1. Solution Preparation cluster_formulation 2. LNP Formulation cluster_purification 3. Purification cluster_characterization 4. Characterization cluster_final 5. Final Product lipid_prep Lipid Mixture in Ethanol (this compound, Cholesterol, DOPC, DMG-PEG) mixing Microfluidic Mixing (TFR & FRR Control) lipid_prep->mixing Ethanol Phase mrna_prep mRNA in Citrate Buffer (pH 4.0) mrna_prep->mixing Aqueous Phase purify Dialysis or TFF (Ethanol Removal) mixing->purify dls DLS Analysis (Size & PDI) purify->dls ribogreen RiboGreen Assay (Encapsulation Efficiency) purify->ribogreen final_lnp Sterile Filtered this compound LNP-mRNA purify->final_lnp

Caption: Workflow for the production and characterization of this compound LNPs.

Cellular Uptake and Endosomal Escape Pathway of this compound LNPs

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_membrane cluster_cytoplasm Cytoplasm (pH ~7.2) cluster_endosome Endocytic Pathway lnp This compound LNP (Neutral Charge) apoe ApoE lnp->apoe Binding ldlr LDLR apoe->ldlr Receptor Binding early_endosome Early Endosome (pH ~6.5) ldlr->early_endosome Endocytosis ribosome Ribosome protein Protein Synthesis ribosome->protein mrna_release mRNA Release mrna_release->ribosome late_endosome Late Endosome (pH ~5.5) (this compound Protonated) early_endosome->late_endosome Maturation late_endosome->mrna_release Endosomal Escape (Membrane Destabilization)

Caption: Cellular uptake and endosomal escape of this compound LNPs for mRNA delivery.

References

Troubleshooting & Optimization

Technical Support Center: Improving 306-O12B LNP Encapsulation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the encapsulation efficiency of 306-O12B lipid nanoparticles (LNPs).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in LNP formulation?

A1: this compound is an ionizable cationic lipidoid used to prepare lipid nanoparticles for the delivery of messenger RNA (mRNA) and other nucleic acids.[1][2] Its primary role is to encapsulate the negatively charged nucleic acid payload. At an acidic pH during formulation, the lipid becomes positively charged, facilitating strong interaction with the nucleic acid.[3][4] When the LNP enters the physiological environment (neutral pH), the lipid's charge becomes neutral, which is believed to lower its toxicity.[5] This pH-dependent charge is also crucial for the endosomal escape and release of the cargo into the cell's cytoplasm.[6]

Q2: What is a standard formulation for this compound LNPs?

A2: A typical LNP formulation consists of four lipid components plus the nucleic acid cargo.[7] The lipids include an ionizable lipid (this compound), a phospholipid (helper lipid), cholesterol, and a PEGylated lipid.[7] These components are mixed in specific molar ratios to achieve stable nanoparticles with high encapsulation efficiency.[8] A commonly cited and effective formulation for this compound LNPs is detailed in the table below.[9]

ComponentMolar Ratio (%)Role in Formulation
This compound 50Encapsulates nucleic acid cargo and facilitates endosomal escape.[5][6]
Cholesterol 38.5Enhances particle stability and membrane rigidity.[7][10]
DSPC (Phospholipid) 10Acts as a helper lipid, contributing to the bilayer structure and stability.[7][11]
DMG-PEG2000 (PEG-lipid) 1.5Controls particle size and prevents aggregation, prolonging circulation time.[5][7]

Q3: What is encapsulation efficiency and why is it a critical quality attribute?

A3: Encapsulation efficiency (EE) refers to the percentage of the initial nucleic acid (e.g., mRNA) that is successfully entrapped within the lipid nanoparticle during the formulation process. It is a critical quality attribute (CQA) because it determines the actual dose of the therapeutic payload being delivered.[8][12] Low encapsulation efficiency leads to a reduced therapeutic payload, potentially compromising the efficacy of the treatment.[13] High EE, often targeted to be above 85-90%, ensures a consistent and potent final product.[14][15]

Q4: What are the primary factors that influence the encapsulation efficiency of this compound LNPs?

A4: Several factors critically impact the success of encapsulation:

  • Lipid Composition and Ratios: The molar ratio of the four lipid components is crucial. The ionizable lipid is typically the most abundant at ~50 mol%.[7]

  • Lipid-to-Payload Ratio: The weight or molar ratio of the total lipid mixture to the nucleic acid payload must be optimized.[8][11]

  • Mixing Method and Parameters: Rapid mixing techniques, such as those achieved with microfluidics, are essential for consistent and efficient self-assembly of LNPs.[8][14] The total flow rate and the ratio of the aqueous to organic phase are key parameters.[16]

  • pH of Buffers: The aqueous buffer containing the nucleic acid must be acidic (typically pH 3-5) to ensure the ionizable lipid (this compound) is positively charged, enabling it to bind the negatively charged nucleic acid backbone.[3][16]

  • Quality of Components: The purity and integrity of the lipids and, most importantly, the nucleic acid are paramount. Degraded RNA or impure lipids can significantly hinder encapsulation.[17]

Q5: How is LNP encapsulation efficiency typically measured?

A5: A common method for measuring encapsulation efficiency is a fluorescence-based assay using a dye like RiboGreen.[12] The process involves measuring the fluorescence of the dye in the presence of the LNP sample before and after adding a detergent, such as Triton X-100. The detergent disrupts the LNP, releasing the encapsulated RNA. By comparing the fluorescence signal from the free, accessible RNA (before lysis) to the total RNA (after lysis), the encapsulation efficiency can be calculated.[12] Other methods like capillary gel electrophoresis (CGE-LIF) can also be used for a more detailed analysis.[12]

Section 2: Troubleshooting Guide for Low Encapsulation Efficiency

Problem: My encapsulation efficiency is consistently below 85%. What are the likely causes and solutions?

This guide addresses the most common issues encountered during LNP formulation that lead to suboptimal encapsulation.

Potential CauseRecommended Checks & Solutions
1. Nucleic Acid Integrity Check: Verify the integrity of your mRNA or other nucleic acid using gel electrophoresis or a Bioanalyzer. Ensure it appears as a sharp, single band.[17] Solution: Use high-quality, purified, and intact nucleic acid for formulation. Avoid repeated freeze-thaw cycles of the stock solution.[17]
2. Suboptimal Formulation Ratios Check: Double-check the calculations for the molar ratios of your lipid stock solutions (this compound:Cholesterol:DSPC:PEG-lipid).[11] Also, review the lipid-to-mRNA weight ratio.[9] Solution: Prepare fresh lipid stock solutions and carefully recalibrate the ratios. A common starting point is a 50:38.5:10:1.5 molar ratio and a 7.5:1 lipid-to-RNA weight ratio.[9]
3. Inefficient Mixing Check: If using a microfluidic system, ensure there are no clogs and that flow rates are stable. For manual mixing, the process may be too slow or inconsistent. Solution: Microfluidic mixing is strongly recommended for reproducibility.[14] Optimize the total flow rate (TFR) and flow rate ratio (FRR) of the aqueous and ethanol phases. A higher TFR generally leads to smaller particles and better encapsulation.[16]
4. Incorrect Buffer pH Check: Measure the pH of the aqueous buffer (e.g., sodium citrate) containing your nucleic acid. It should be acidic (pH 3-5).[16] Solution: Adjust the buffer to the optimal acidic pH to ensure the this compound lipid is fully protonated and can efficiently complex with the negatively charged nucleic acid.
5. Lipid Quality/Degradation Check: Ensure lipids are stored correctly (e.g., this compound at -80°C) and have not expired.[1] Lipid degradation can impair LNP formation. Solution: Use fresh, high-purity lipids from a reputable supplier. Prepare the lipid/ethanol stock solution fresh before use.
6. High Polydispersity/Aggregation Check: Measure particle size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). A high PDI (>0.2) can indicate aggregation or inconsistent particle formation, which often correlates with poor encapsulation.[6][8] Solution: Address the potential causes of aggregation, which often overlap with causes of low EE (e.g., inefficient mixing, incorrect ratios). Ensure the PEG-lipid concentration is correct, as it is critical for preventing aggregation.[5]

Section 3: Key Experimental Protocols

Protocol 1: Preparation of Stock Solutions

  • Nucleic Acid Preparation:

    • Dilute your mRNA or other nucleic acid in an acidic aqueous buffer (e.g., 10 mM Sodium Citrate, pH 3.0).

    • The final concentration will depend on the desired lipid-to-payload ratio and flow rates.

    • Ensure the solution is fully dissolved and stored on ice until use.

  • Lipid Stock Preparation:

    • In a sterile glass vial, combine this compound, DSPC, Cholesterol, and DMG-PEG2000 in absolute ethanol.

    • The lipids should be mixed to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).

    • Vortex thoroughly until all lipids are completely dissolved, creating a clear solution. This is the organic phase.

Protocol 2: LNP Formulation via Microfluidic Mixing

This protocol assumes the use of a microfluidic mixing device (e.g., from Precision NanoSystems).

  • System Setup:

    • Prime the microfluidic system with ethanol and the aqueous buffer as per the manufacturer's instructions to ensure the channels are clean and free of air bubbles.

  • Loading Syringes:

    • Load the prepared nucleic acid/aqueous buffer solution into one syringe (the aqueous phase).

    • Load the prepared lipid/ethanol solution into a second syringe (the organic phase).

  • Mixing Process:

    • Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A common starting point is an FRR of 3:1 (Aqueous:Organic) and a TFR of 12 mL/min.[16]

    • Initiate the mixing process. The two streams will combine in the microfluidic cartridge, leading to rapid nanoprecipitation and LNP self-assembly.

    • Collect the resulting milky-white LNP solution from the outlet into a sterile tube.

  • Purification:

    • The collected solution contains ethanol, which must be removed. Dialyze the LNP solution against a suitable buffer (e.g., PBS, pH 7.4) for at least 2 hours, with at least one buffer change, to remove the ethanol and raise the pH.[16]

Protocol 3: Measuring Encapsulation Efficiency (RiboGreen Assay)

  • Prepare Reagents:

    • Prepare a standard curve of your specific mRNA in the same aqueous buffer used for formulation.

    • Prepare a 2% Triton X-100 solution.

    • Dilute the RiboGreen reagent according to the manufacturer's protocol.

  • Sample Preparation:

    • In a 96-well plate, dilute your LNP sample to an appropriate concentration in buffer.

    • Prepare two sets of wells for each sample:

      • Set A (Free RNA): LNP sample + RiboGreen dye.

      • Set B (Total RNA): LNP sample + Triton X-100 (to lyse LNPs) + RiboGreen dye.

  • Measurement:

    • Incubate the plate briefly in the dark.

    • Measure the fluorescence using a plate reader at the appropriate excitation/emission wavelengths.

  • Calculation:

    • Use the standard curve to determine the concentration of RNA in both Set A (free) and Set B (total).

    • Calculate the Encapsulation Efficiency using the formula: EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100

Section 4: Visualizations and Diagrams

LNP_Components cluster_LNP This compound Lipid Nanoparticle cluster_core Core cluster_shell Shell LNP Assembled LNP Cargo Nucleic Acid (e.g., mRNA) Cargo->LNP Ionizable This compound (Ionizable Lipid) Ionizable->LNP Cholesterol Cholesterol Cholesterol->LNP Phospholipid DSPC (Phospholipid) Phospholipid->LNP PEG DMG-PEG (PEG-Lipid) PEG->LNP

Caption: Core components of a this compound Lipid Nanoparticle.

LNP_Workflow start Start prep_lipids 1. Prepare Lipid Mix (this compound, DSPC, Chol, PEG) in Ethanol start->prep_lipids prep_rna 2. Prepare Nucleic Acid in Acidic Buffer (pH 3-5) start->prep_rna mixing 3. Rapid Microfluidic Mixing (Aqueous + Ethanol Phases) prep_lipids->mixing prep_rna->mixing purify 4. Purification (Dialysis vs. PBS) mixing->purify characterize 5. Characterization (Size, PDI, EE%) purify->characterize end End Product: Purified LNPs characterize->end

Caption: General workflow for this compound LNP formulation.

Troubleshooting_Logic start Problem: Low Encapsulation Efficiency (<85%) check_rna Check Nucleic Acid Integrity & Purity start->check_rna check_ratios Verify Lipid Molar Ratios & Lipid:RNA Ratio start->check_ratios check_mixing Evaluate Mixing Process (Method, Flow Rates) start->check_mixing check_ph Confirm Aqueous Buffer pH (3-5) start->check_ph sol_rna Solution: Use High-Quality RNA, Avoid Degradation check_rna->sol_rna Degraded? sol_ratios Solution: Recalculate & Prepare Fresh Stock Solutions check_ratios->sol_ratios Incorrect? sol_mixing Solution: Use/Optimize Microfluidics, Ensure Consistent Mixing check_mixing->sol_mixing Inconsistent? sol_ph Solution: Adjust Buffer to Correct Acidic pH check_ph->sol_ph Incorrect?

Caption: Troubleshooting logic for low LNP encapsulation efficiency.

References

Technical Support Center: 306-O12B Formulation Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 306-O12B formulations. The following sections address common stability challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability challenges associated with this compound lipid nanoparticle (LNP) formulations?

A1: this compound LNP formulations, like other biopharmaceutical products, are susceptible to both physical and chemical instability. The primary challenges include aggregation and particle size increase, degradation of the encapsulated RNA payload, and loss of therapeutic efficacy over time.[1][2][3][4] These issues can be influenced by factors such as temperature, pH, and exposure to physical stresses like agitation or freeze-thaw cycles.[5][6][7]

Q2: My this compound formulation is showing signs of aggregation. What are the potential causes and how can I mitigate this?

A2: Aggregation in LNP formulations can be triggered by several factors, including improper buffer conditions, high formulation concentration, and exposure to temperature fluctuations.[2][8] To mitigate aggregation, consider optimizing the buffer composition, adjusting the pH, and incorporating cryoprotectants if the formulation is to be frozen.[8][9][10] Additionally, ensure gentle handling of the formulation to avoid mechanical stress.[11]

Q3: I am observing a decrease in the efficacy of my this compound formulation upon storage. What could be the reason?

A3: A decrease in efficacy is often linked to the degradation of the RNA payload within the LNPs.[10][12] This can be caused by hydrolysis or enzymatic degradation, which is often accelerated by suboptimal storage conditions.[1][5] Evaluating the integrity of the encapsulated RNA using techniques like gel electrophoresis or capillary electrophoresis can help confirm this.[3]

Q4: What are the recommended storage conditions for this compound formulations?

A4: While specific storage conditions are formulation-dependent, many LNP formulations require cold storage to maintain stability.[7][10] For long-term storage, freezing at -20°C or -80°C is common, often with the addition of cryoprotectants like sucrose or trehalose to prevent damage from ice crystal formation.[9][10] For short-term storage, refrigeration at 2-8°C may be suitable. It is crucial to conduct stability studies to determine the optimal storage conditions for your specific this compound formulation.

Troubleshooting Guides

Issue 1: Increased Particle Size and Polydispersity Index (PDI)

Symptoms:

  • An increase in the Z-average diameter and PDI values as measured by Dynamic Light Scattering (DLS).

  • Visible precipitation or cloudiness in the formulation.

Potential Causes & Troubleshooting Steps:

Potential CauseRecommended Action
Suboptimal Buffer pH Perform a pH screening study to identify the optimal pH for LNP stability. Acidic conditions can sometimes affect the stability of the lipid components.[13]
Inadequate Cryoprotection If the formulation is frozen, incorporate cryoprotectants such as sucrose or trehalose to mitigate freeze-thaw stress.[9][10]
High Formulation Concentration Evaluate the effect of concentration on stability. It may be necessary to work with a more dilute formulation.[8][14]
Interaction with Container Assess the compatibility of the formulation with the storage container. Certain materials can promote aggregation.[7][11]
  • Sample Preparation: Dilute the this compound LNP formulation to an appropriate concentration with the storage buffer to ensure accurate measurements.

  • Instrument Setup: Equilibrate the DLS instrument to the desired measurement temperature (e.g., 25°C).

  • Measurement: Load the diluted sample into a suitable cuvette and place it in the instrument. Perform multiple measurements to ensure reproducibility.

  • Data Analysis: Analyze the correlation function to determine the Z-average diameter and the polydispersity index (PDI).

Issue 2: Degradation of Encapsulated RNA

Symptoms:

  • Reduced gene silencing or protein expression in functional assays.

  • Appearance of shorter RNA fragments in gel electrophoresis or capillary electrophoresis.

Potential Causes & Troubleshooting Steps:

Potential CauseRecommended Action
Suboptimal Storage Temperature Store the formulation at a lower temperature (e.g., -80°C) to slow down chemical degradation.[10]
Presence of RNases Ensure an RNase-free environment during formulation and handling. Use RNase inhibitors if necessary.
Hydrolysis of RNA Optimize the pH of the formulation buffer to a range where RNA hydrolysis is minimized (typically slightly acidic to neutral).
  • RNA Extraction: Extract the RNA from the this compound LNP formulation using a suitable lysis buffer and purification kit.

  • Gel Preparation: Prepare an agarose gel of an appropriate concentration.

  • Sample Loading: Load the extracted RNA sample, along with a molecular weight ladder, into the wells of the gel.

  • Electrophoresis: Run the gel at a constant voltage until the dye front has migrated sufficiently.

  • Visualization: Stain the gel with an RNA-specific dye (e.g., ethidium bromide or SYBR Green) and visualize the RNA bands under UV light.

Visual Guides

experimental_workflow cluster_issue Troubleshooting Workflow: Increased Particle Size observe_issue Observe Increased Particle Size/PDI check_ph Verify Buffer pH observe_issue->check_ph Start add_cryo Add/Optimize Cryoprotectant check_ph->add_cryo dilute Test Lower Concentration add_cryo->dilute change_container Evaluate Container Compatibility dilute->change_container dls Measure Particle Size via DLS change_container->dls dls->check_ph Issue Persists stable Formulation Stable dls->stable Issue Resolved

Caption: Troubleshooting workflow for increased particle size in this compound formulations.

degradation_pathway cluster_pathway Simplified RNA Degradation Pathways intact_rna Intact RNA in LNP hydrolysis Hydrolysis intact_rna->hydrolysis enzymatic_degradation Enzymatic Degradation (RNases) intact_rna->enzymatic_degradation degraded_rna Degraded RNA Fragments hydrolysis->degraded_rna enzymatic_degradation->degraded_rna loss_of_efficacy Loss of Efficacy degraded_rna->loss_of_efficacy

References

Technical Support Center: 306-O12B Lipid Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the 306-O12B to lipid ratio in Lipid Nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What is the general composition of a this compound LNP formulation?

A typical LNP formulation consists of four main components: an ionizable cationic lipid, a helper lipid, cholesterol, and a polyethylene glycol (PEG)-lipid.[1][2] The ionizable lipid, in this case, this compound, is crucial for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm.[1][3] Cholesterol and a helper lipid provide structural integrity to the nanoparticle.[2] The PEGylated lipid helps control the particle size and increases circulation time in vivo.[2][4]

Q2: What is the optimized molar ratio for this compound LNPs?

Based on in vivo studies, the optimized molar composition for a this compound LNP formulation was found to be:

  • 50% this compound (ionizable lipid)

  • 38.5% Cholesterol

  • 10% DOPC (helper lipid)

  • 1.5% DMG-PEG[5]

This specific ratio was determined to yield the highest efficacy in delivering functional mRNA.[5]

Q3: What is the optimal this compound lipid to mRNA weight ratio?

The highest in vivo efficacy was achieved when the weight ratio of the ionizable lipid this compound to mRNA was 7.5:1.[5] Studies showed that increasing the amount of lipid beyond this point did not improve in vivo delivery efficacy.[5]

Q4: Why is the choice of helper phospholipid important?

The helper phospholipid significantly impacts the transfection efficiency of the LNP. For the this compound formulation, replacing the saturated phospholipid DSPC with the unsaturated phospholipid DOPC resulted in a nearly fourfold higher luminescence signal in the liver.[5] Phospholipids with unsaturated tails, like DOPC and DOPE, can increase membrane fluidity, which may improve endosomal escape and subsequent payload release.[5]

Q5: What are the key characterization parameters for LNPs?

To ensure a successful formulation, several key parameters must be characterized:

  • Particle Size and Polydispersity Index (PDI): Measured using Dynamic Light Scattering (DLS), this determines the average size and size distribution homogeneity of the nanoparticles.[2][6]

  • Zeta Potential: Indicates the surface charge of the nanoparticles, which influences their stability and interaction with biological membranes.[2][6]

  • Encapsulation Efficiency: Quantifies the percentage of mRNA successfully encapsulated within the LNPs.[5][6] High encapsulation efficiency (around 96%) has been reported for this compound LNPs.[5]

  • Morphology and Structure: Evaluated using techniques like Cryogenic Transmission Electron Microscopy (Cryo-TEM) to visualize the structural characteristics of the LNPs.[2]

Troubleshooting Guide

Q1: My LNPs are aggregating. What could be the cause and how can I fix it?

Possible Causes:

  • Suboptimal Storage Conditions: Storing LNPs at -20°C can lead to aggregation due to phase separation during the freezing process.[7]

  • Incorrect pH: While 306-O13 LNPs (a similar lipidoid) showed stability across a pH range of 3 to 9, extreme pH conditions can sometimes destabilize nanoparticle formulations.[7]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing LNP solutions can induce irreversible fusion and aggregation of nanoparticles.[7]

  • Lyophilization without Cryoprotectants: Freeze-drying LNPs without the addition of cryoprotectants like trehalose or sucrose often leads to aggregation upon reconstitution.[7]

Solutions:

  • Optimal Storage: For aqueous solutions, refrigeration at 2°C was found to be the most stable condition for at least 150 days.[7]

  • Use Cryoprotectants: If you need to freeze or lyophilize your LNPs, add cryoprotectants such as trehalose or sucrose (at concentrations >5% w/v) to the solution beforehand to preserve stability and prevent aggregation.[7]

  • Avoid Repeated Freeze-Thaw: Aliquot your LNP suspension into single-use volumes to avoid the damaging effects of multiple freeze-thaw cycles.

Q2: The in vivo efficacy of my LNP formulation is low. What should I check?

Troubleshooting_Low_Efficacy start Low In Vivo Efficacy check_ratio Verify Lipid Molar Ratios (e.g., 50:38.5:10:1.5) start->check_ratio Formulation Check check_characterization Review LNP Characterization start->check_characterization Physical Property Check check_weight_ratio Verify Lipid:mRNA Weight Ratio (e.g., 7.5:1) check_ratio->check_weight_ratio check_phospholipid Check Helper Phospholipid (Unsaturated, e.g., DOPC, is often better) check_weight_ratio->check_phospholipid end_node Re-formulate & Re-test check_phospholipid->end_node If ratios are correct check_size Size & PDI Out of Spec? check_characterization->check_size check_ee Low Encapsulation Efficiency? check_characterization->check_ee optimize_mixing Optimize Mixing Process (e.g., Microfluidics) check_size->optimize_mixing Yes check_size->end_node No check_ee->optimize_mixing Yes check_ee->end_node No optimize_mixing->end_node

Caption: Troubleshooting flowchart for low in vivo LNP efficacy.

Step-by-Step Troubleshooting:

  • Verify Lipid Ratios: Confirm that your molar ratios match the optimized formulation (50% this compound, 38.5% Cholesterol, 10% DOPC, 1.5% DMG-PEG).[5] Also, ensure the lipid-to-mRNA weight ratio is optimal (e.g., 7.5:1).[5]

  • Check Helper Phospholipid: Ensure you are using an appropriate helper lipid. Formulations with DOPC have shown significantly higher efficacy compared to those with DSPC.[5]

  • Assess LNP Characteristics:

    • Size/PDI: If particles are too large or polydisperse, cellular uptake may be hindered.

    • Encapsulation Efficiency: Low encapsulation means less mRNA is delivered per particle. If efficiency is low, consider optimizing the mixing procedure (e.g., microfluidics) and ensuring the pH of your aqueous buffer is appropriate for the ionizable lipid (typically pH 3-4.5).[8]

  • Evaluate mRNA Integrity: Ensure that the mRNA was not degraded before or during the encapsulation process. The formation of lipid-mRNA adducts can also render the mRNA untranslatable.[9]

Q3: My encapsulation efficiency is below 90%. How can I improve it?

Possible Causes:

  • Suboptimal N/P Ratio: The N/P ratio, which is the molar ratio of the nitrogen atoms in the ionizable lipid to the phosphate groups in the RNA, is critical.

  • Non-ideal Mixing Conditions: The method and speed of mixing the lipid-ethanol phase with the RNA-aqueous phase can dramatically affect encapsulation.

  • Incorrect pH of Aqueous Phase: The ionizable lipid this compound requires an acidic environment (e.g., pH 4.5) to be positively charged, enabling it to complex with the negatively charged mRNA backbone.[5]

Solutions:

  • Optimize N/P Ratio: While the overall lipid-to-mRNA weight ratio of 7.5:1 is a great starting point, you may need to fine-tune the N/P ratio for your specific mRNA construct.

  • Utilize Microfluidic Mixing: Microfluidic devices provide rapid and reproducible mixing, which is known to produce LNPs with high encapsulation efficiency.[6][10] If unavailable, ensure rapid and vigorous mixing when combining the solutions by hand.[7]

  • Confirm Buffer pH: Use a citrate or acetate buffer with a pH between 3 and 4.5 for the mRNA solution to ensure proper protonation of the this compound lipid.[8]

Data Summary Tables

Table 1: Optimized Molar Ratios for this compound LNP Formulation

ComponentLipid TypeOptimized Molar Ratio (%)
This compound Ionizable Cationic Lipid50.0%
Cholesterol Sterol38.5%
DOPC Helper Phospholipid10.0%
DMG-PEG PEGylated Lipid1.5%
Data sourced from studies optimizing for in vivo luciferase expression.[5]

Table 2: Effect of Helper Phospholipid on In Vivo Efficacy

Helper PhospholipidKey Structural FeatureRelative Luciferase Expression
DSPC Saturated tailsBaseline
DOPE Unsaturated tails~2-fold higher than DSPC
DOPC Unsaturated tails~4-fold higher than DSPC
Comparison based on in vivo bioluminescence signal in the liver.[5]

Table 3: Effect of this compound:mRNA Weight Ratio on In Vivo Efficacy

Weight Ratio (Lipid:mRNA)Relative In Vivo Efficacy
5:1Sub-optimal
7.5:1 Optimal
10:1Decreasing
15:1Decreasing
25:1Decreasing
Efficacy determined by whole-body luciferase bioluminescence 6 hours post-injection.[5]

Experimental Protocols

Protocol 1: this compound LNP Formulation using Microfluidics

This protocol describes a standard method for formulating this compound LNPs using a microfluidic mixing device.

LNP_Formulation_Workflow prep_lipids 1. Prepare Lipid Stock (this compound, Cholesterol, DOPC, DMG-PEG) in Ethanol load_mixer 3. Load Syringes Lipid stock in one, mRNA stock in the other prep_lipids->load_mixer prep_mrna 2. Prepare mRNA Stock in Low pH Buffer (e.g., Sodium Citrate pH 4.5) prep_mrna->load_mixer microfluidics 4. Microfluidic Mixing Set Flow Rate Ratio (e.g., 3:1 Aqueous:Ethanol) Combine streams in microfluidic chip load_mixer->microfluidics dialysis 5. Dialysis Dialyze against PBS (pH 7.4) to remove ethanol and raise pH microfluidics->dialysis characterize 6. Characterization Measure Size, PDI, Zeta Potential, and Encapsulation Efficiency dialysis->characterize

Caption: Workflow for LNP formulation via microfluidic mixing.

Methodology:

  • Preparation of Lipid Stock:

    • Dissolve this compound, DOPC, cholesterol, and DMG-PEG in 100% ethanol to achieve the desired molar ratio (50:10:38.5:1.5).[5][11]

    • The total lipid concentration in the ethanol stock can vary but is often in the range of 10-25 mM.[11]

  • Preparation of Aqueous Phase:

    • Dilute your mRNA stock in a low pH buffer, such as 10 mM sodium citrate, pH 3.0-4.5.[8]

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

    • Set the microfluidic device to the desired total flow rate and flow rate ratio (FRR). A common FRR is 3:1 (aqueous phase to organic phase).[8]

    • Initiate pumping to mix the two streams. The rapid mixing within the microchannels causes the lipids to precipitate and self-assemble around the mRNA, forming LNPs.[6]

  • Downstream Processing:

    • The collected LNP solution will be in an ethanol/aqueous buffer mixture.

    • Dialyze the LNP solution against a physiological buffer (e.g., PBS, pH 7.4) for at least 2 hours or overnight to remove the ethanol and neutralize the pH.[8] Use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).

  • Sterilization and Storage:

    • Filter the final LNP solution through a 0.2 µm sterile filter.

    • Store the LNPs at 2-8°C for short-term use.[7] For long-term storage, consider lyophilization with cryoprotectants.[7]

References

Technical Support Center: Reducing Toxicity of 306-O12B Based LNPs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 306-O12B based Lipid Nanoparticles (LNPs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and mitigate potential toxicity issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LNP formulations?

This compound is a biodegradable, ionizable cationic lipidoid.[1][2] It is a key component in LNP formulations, particularly for the delivery of mRNA.[2][3] Its biodegradable nature is designed to improve clearance and reduce the potential for toxicity associated with the accumulation of delivery materials, a concern with repeated administrations of LNPs.[4] At physiological pH, this compound is neutral, which helps to reduce toxicity compared to permanently charged cationic lipids.[5] Within the acidic environment of the endosome, it becomes positively charged, which facilitates the release of the mRNA cargo into the cytoplasm.[5]

Q2: What are the primary mechanisms of toxicity associated with ionizable lipid-based LNPs?

The toxicity of ionizable lipid-based LNPs can arise from several mechanisms:

  • Induction of Inflammatory Responses: Ionizable lipids can be recognized by the innate immune system, leading to the production of pro-inflammatory cytokines and chemokines.[2][6] This can involve the activation of pattern recognition receptors such as Toll-like receptors (TLRs).[7]

  • Hepatotoxicity: LNPs often accumulate in the liver, which can lead to elevated liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating potential liver damage.[1]

  • Cell Membrane Destabilization: The cationic nature of these lipids, particularly at low pH within the endosome, can lead to the disruption of cellular membranes.

  • Induction of Reactive Oxygen Species (ROS): Some cationic lipids can increase cellular ROS levels, leading to oxidative stress and potential cell death.

Q3: How can I reduce the toxicity of my this compound LNP formulation?

Reducing the toxicity of your this compound LNP formulation involves a multi-faceted approach:

  • Optimization of LNP Composition: Systematically screen different molar ratios of the lipid components (this compound, helper lipid, cholesterol, and PEG-lipid). The optimal ratio can minimize toxicity while maintaining transfection efficiency.

  • Dose Optimization: Perform a dose-response study to determine the lowest effective dose of your LNP formulation. This will help to minimize off-target effects and toxicity.

  • Alternative Helper Lipids and PEG-Lipids: The choice of helper lipid (e.g., DOPE, DSPC) and PEG-lipid can influence the toxicity and biodistribution of the LNPs. Consider screening different options to find the most suitable combination for your application.

  • Biodegradable Components: The use of biodegradable lipids like this compound is a key strategy to reduce toxicity by allowing the LNPs to be broken down into non-toxic metabolites after delivering their cargo.[8]

Troubleshooting Guides

Issue 1: High In Vitro Cytotoxicity

Possible Causes:

  • Suboptimal LNP formulation (molar ratios).

  • High concentration of LNPs.

  • Inherent sensitivity of the cell line.

Troubleshooting Steps:

  • Optimize Molar Ratios: Systematically vary the molar ratios of this compound, helper lipid, cholesterol, and PEG-lipid to identify a formulation with lower cytotoxicity.

  • Perform a Dose-Response Curve: Determine the IC50 of your LNP formulation to identify the optimal concentration for your experiments.

  • Test on Multiple Cell Lines: Assess the cytotoxicity of your formulation on a panel of cell lines to understand cell-type-specific toxicity.

  • Incorporate Mitigating Agents: In your experimental setup, consider co-incubation with antioxidants or other protective agents to reduce cell stress.

Issue 2: Unexpected In Vivo Toxicity (e.g., elevated liver enzymes, weight loss)

Possible Causes:

  • Off-target accumulation of LNPs.

  • Immune response to LNP components.

  • High dose of LNP administration.

Troubleshooting Steps:

  • Modify LNP Formulation for Altered Biodistribution: Adjusting the LNP composition, such as the PEG-lipid content, can alter the biodistribution and reduce accumulation in organs like the liver and spleen.

  • Assess Immune Response: Measure pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the serum of treated animals to evaluate the inflammatory response. Consider using immunomodulatory agents if necessary.

  • Conduct a Dose-Escalation Study: Determine the maximum tolerated dose (MTD) of your LNP formulation in your animal model.

  • Monitor Animal Health: Closely monitor animals for signs of toxicity, including weight loss, changes in behavior, and other clinical signs.

Quantitative Data

Table 1: In Vivo Inflammatory Response to Various Ionizable Lipids

Ionizable LipidMean Neutrophil Infiltration (% of CD45+ cells at 2h post-injection)
This compound ~40% [6]
DLin-MC3-DMA~40%[6]
SM-102~40%[6]
ALC-0315~40%[6]
Class B Lipids (TCL053, CIN16645, Lipid CL1)5-10% (baseline)[6]

This data is from a single study and compares the inflammatory potential of different ionizable lipids by measuring neutrophil infiltration in the muscle following intramuscular injection. "Class A" lipids, including this compound, induced a significant inflammatory response, while "Class B" lipids did not.[6]

Table 2: In Vivo Liver Enzyme and Cytokine Levels after LNP Administration

Treatment GroupALT (U/L)AST (U/L)TNF-α (pg/mL)
This compound LNPNo significant change vs. control[9]No significant change vs. control[9]No significant change vs. control[9]
DLin-MC3-DMA LNP (5 mg/kg)No significant increase[1]Not ReportedElevated levels of IL-6, IP-10, RANTES, MCP-1, KC[2]
ALC-0315 LNP (5 mg/kg)Significant increase[1]Not ReportedNot Reported

Data on this compound LNPs showed no significant increase in liver function markers or TNF-α 48 hours post-dose in one study.[9] In a separate study, a high dose of ALC-0315 LNPs increased liver toxicity markers, while the same dose of MC3 LNPs did not.[1] Another study showed that MC3-LNPs induced several pro-inflammatory cytokines.[2] Direct comparative studies for all markers are limited.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxicity of this compound LNPs in a cell line of interest.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.

  • LNP Treatment: Prepare serial dilutions of your this compound LNP formulation in cell culture medium. Remove the old medium from the cells and add the LNP dilutions. Include a vehicle control (the buffer used to dilute the LNPs) and a positive control for cytotoxicity (e.g., Triton X-100).

  • Incubation: Incubate the cells with the LNPs for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS. Add the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After incubation, carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

In Vivo Toxicity Assessment

Objective: To evaluate the systemic toxicity of this compound LNPs in a mouse model.

Methodology:

  • Animal Model: Use a suitable mouse strain (e.g., C57BL/6 or BALB/c).

  • LNP Administration: Administer the this compound LNP formulation to the mice via the desired route (e.g., intravenous, intramuscular). Include a control group receiving a vehicle solution.

  • Monitoring: Monitor the mice daily for clinical signs of toxicity, including weight loss, changes in appearance (e.g., ruffled fur), and behavioral changes.

  • Blood Collection: At selected time points (e.g., 24, 48, 72 hours) after LNP administration, collect blood samples.

  • Serum Analysis: Analyze the serum for markers of liver toxicity (ALT, AST) and kidney function (BUN, creatinine). Also, measure the levels of key pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) using ELISA or a multiplex assay.

  • Histopathology: At the end of the study, euthanize the animals and collect major organs (liver, spleen, kidneys, lungs, heart). Fix the tissues in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for histopathological examination.

Visualizations

experimental_workflow cluster_invitro In Vitro Toxicity Assessment cluster_invivo In Vivo Toxicity Assessment invitro_start Seed Cells in 96-well Plate invitro_treat Treat with this compound LNP Dilutions invitro_start->invitro_treat invitro_incubate Incubate for 24-72h invitro_treat->invitro_incubate invitro_assay Perform Cytotoxicity Assay (e.g., MTT) invitro_incubate->invitro_assay invitro_analyze Analyze Cell Viability Data invitro_assay->invitro_analyze invivo_start Administer this compound LNPs to Mice invivo_monitor Monitor Clinical Signs & Body Weight invivo_start->invivo_monitor invivo_necropsy Necropsy and Organ Collection invivo_blood Collect Blood for Serum Analysis invivo_monitor->invivo_blood invivo_analyze Analyze Serum Biomarkers & Histopathology invivo_blood->invivo_analyze invivo_necropsy->invivo_analyze

Caption: Experimental workflow for assessing LNP toxicity.

signaling_pathway LNP Ionizable LNP TLR4 TLR4 LNP->TLR4 Activation MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokine Production (IL-6, TNF-α) NFkB->Cytokines

References

Technical Support Center: 306-O12B Experiments for Angptl3 Gene Editing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 306-O12B lipid nanoparticles (LNPs) for in vivo CRISPR/Cas9-mediated gene editing of the Angiopoietin-like 3 (Angptl3) gene.

Frequently Asked Questions (FAQs)

Q1: What is the expected in vivo editing efficiency of this compound LNPs for targeting Angptl3 in the liver?

A1: In preclinical studies using wild-type C57BL/6 mice, a single intravenous administration of this compound LNPs co-formulated with Cas9 mRNA and a single-guide RNA (sgRNA) targeting Angptl3 resulted in a median editing rate of approximately 38.5% in the liver.[1][2][3] This level of editing has been shown to be significantly higher than that achieved with the standard MC-3 LNP formulation under similar conditions.[1][2][3]

Q2: What is the anticipated downstream effect on ANGPTL3 protein and serum lipid levels?

A2: A median editing rate of 38.5% in the liver is associated with a profound reduction in serum ANGPTL3 protein levels by approximately 65.2%.[1][2] This, in turn, leads to significant decreases in low-density lipoprotein cholesterol (LDL-C) by about 56.8% and triglycerides (TG) by roughly 29.4%.[1][2][3]

Q3: How long are the therapeutic effects of a single dose of this compound LNPs expected to last?

A3: The therapeutic effects of a single dose have been shown to be durable, with significant reductions in serum ANGPTL3, LDL-C, and TG levels maintained for at least 100 days post-administration.[4]

Q4: What are the known off-target effects of this experimental setup?

A4: Studies have investigated the top nine predicted off-target sites for the Angptl3-targeting sgRNA and have found no evidence of off-target mutagenesis.[1][5] However, it is always recommended to perform your own off-target analysis for your specific experimental conditions.

Troubleshooting Guide

Low Gene Editing Efficiency (<30%)

Q: My in vivo gene editing efficiency in the liver is significantly lower than the expected ~38.5%. What are the potential causes and solutions?

A: Several factors can contribute to low editing efficiency. Here's a systematic approach to troubleshoot this issue:

1. LNP Formulation and Quality Control:

  • Lipid Composition: The molar ratio of the lipid components is critical. The optimized formulation for this compound LNPs consists of a 50:38.5:10:1.5 molar ratio of this compound:cholesterol:DOPC:DMG-PEG.[6] Deviations from this ratio can impact LNP stability and delivery efficiency.

  • Lipid to RNA Ratio: The weight ratio of the this compound lipid to the total RNA (Cas9 mRNA + sgRNA) is a key parameter. The highest efficacy has been observed at a weight ratio of 7.5:1.[6]

  • RNA Integrity: Ensure the integrity of your Cas9 mRNA and sgRNA before encapsulation. Degraded RNA will lead to non-functional CRISPR-Cas9 complexes.

  • LNP Size and Polydispersity: The average diameter of this compound LNPs should be around 110-112 nm.[4] Larger or highly polydisperse LNPs may have altered biodistribution and lower delivery efficiency to hepatocytes. Use dynamic light scattering (DLS) to verify the size and polydispersity index (PDI) of your LNP batches.

2. Experimental Procedure:

  • Dosage: A total RNA dose of 3.0 mg/kg has been shown to be effective.[1][2] Lower doses will likely result in lower editing efficiency.

  • Injection Quality: Ensure a successful intravenous injection. Inconsistent administration can lead to variability in delivery to the liver.

  • Animal Model: The reported efficiencies are based on wild-type C57BL/6 mice. Different mouse strains or disease models might exhibit different responses.

3. Analysis of Editing Efficiency:

  • DNA Extraction: Ensure high-quality genomic DNA is extracted from the liver tissue.

  • Quantification Method: While T7E1 assays can provide a qualitative indication of editing, next-generation sequencing (NGS) is recommended for accurate quantification of insertion/deletion (indel) frequencies.[1]

Suboptimal Reduction in Protein and Lipid Levels

Q: I have achieved a decent editing efficiency, but the reduction in serum ANGPTL3, LDL-C, and TG is not as pronounced as expected. What could be the reason?

A: This discrepancy could arise from the following:

  • Mosaicism: Even with a good overall editing rate, the distribution of edited cells within the liver might be uneven. A significant population of unedited hepatocytes can still produce enough ANGPTL3 to maintain higher serum lipid levels.

  • Nature of Indels: The majority of editing events should be out-of-frame mutations (e.g., 1-nt deletions or insertions) that lead to a functional knockout of the Angptl3 gene.[2] If a large proportion of your edits are in-frame mutations, the resulting protein may still be partially functional. Analyze the types of indels generated using NGS.

  • Timing of Analysis: The maximal reduction in protein and lipid levels is typically observed around 7 days post-injection.[2] Ensure your sample collection timing is appropriate.

  • Analytical Methods: Verify the accuracy and sensitivity of your ELISA for ANGPTL3 quantification and your assays for LDL-C and TG measurement.

Data Presentation

Table 1: Expected Quantitative Outcomes of this compound LNP-mediated Angptl3 Gene Editing

ParameterExpected Median ValueReference
In Vivo Editing Efficiency (Liver)38.5%[1][2][3]
Serum ANGPTL3 Protein Reduction65.2%[1][2]
Serum LDL-C Reduction56.8%[1][2][3]
Serum Triglyceride (TG) Reduction29.4%[1][2][3]
Durability of EffectAt least 100 days[4]

Experimental Protocols

Detailed Methodology for this compound LNP Formulation and In Vivo Experiment

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, cholesterol, 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), and 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG) in ethanol at a molar ratio of 50:38.5:10:1.5.

  • Preparation of RNA Solution:

    • Dilute Cas9 mRNA and Angptl3-targeting sgRNA in a low pH buffer (e.g., citrate buffer, pH 4.0).

  • LNP Formulation:

    • Utilize a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the RNA-aqueous solution at a defined flow rate ratio.

    • The final formulation should have a this compound to total RNA weight ratio of 7.5:1.

  • Dialysis and Concentration:

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.

    • Concentrate the LNP solution to the desired final concentration using a suitable method like ultrafiltration.

  • Quality Control:

    • Measure the LNP size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Quantify RNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

  • In Vivo Administration:

    • Administer the this compound LNP solution to mice via intravenous (tail vein) injection.

    • A typical total RNA dose is 3.0 mg/kg.

  • Analysis:

    • Collect blood samples at desired time points (e.g., day 7 and day 100) for serum analysis of ANGPTL3, LDL-C, and TG levels.

    • Harvest liver tissue for genomic DNA extraction and subsequent analysis of editing efficiency by next-generation sequencing.

Mandatory Visualizations

Experimental_Workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Experiment cluster_analysis Data Analysis prep_lipids Prepare Lipid Stock (this compound, Cholesterol, DOPC, DMG-PEG) in Ethanol mixing Microfluidic Mixing prep_lipids->mixing prep_rna Prepare RNA Solution (Cas9 mRNA + sgRNA) in Low pH Buffer prep_rna->mixing dialysis Dialysis & Concentration mixing->dialysis qc Quality Control (DLS, Encapsulation Efficiency) dialysis->qc injection Intravenous Injection (3.0 mg/kg RNA dose) qc->injection monitoring Animal Monitoring injection->monitoring sampling Sample Collection (Blood & Liver) monitoring->sampling serum_analysis Serum Analysis (ANGPTL3, LDL-C, TG) sampling->serum_analysis gDNA_extraction gDNA Extraction (from Liver) sampling->gDNA_extraction ngs Next-Generation Sequencing (Indel Analysis) gDNA_extraction->ngs

Experimental workflow for this compound LNP-mediated in vivo gene editing.

ANGPTL3_Signaling_Pathway cluster_liver Liver Hepatocyte cluster_blood Bloodstream cluster_tissue Peripheral Tissues cluster_crispr CRISPR Intervention ANGPTL3 ANGPTL3 Synthesis ANGPTL3_circ Circulating ANGPTL3 ANGPTL3->ANGPTL3_circ Secretion LPL Lipoprotein Lipase (LPL) ANGPTL3_circ->LPL Inhibition VLDL_TG VLDL Triglycerides LPL->VLDL_TG Hydrolysis LDL_C LDL Cholesterol VLDL_TG->LDL_C Conversion TG_uptake Triglyceride Uptake VLDL_TG->TG_uptake LNP_306 This compound LNP (Cas9 mRNA + sgRNA) LNP_306->ANGPTL3 Inhibits Synthesis LNP_306->ANGPTL3 Gene_Editing ANGPTL3 Gene Knockout

Simplified signaling pathway of ANGPTL3 and the point of CRISPR intervention.

References

Technical Support Center: Enhancing Endosomal Escape of 306-O12B LNPs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 306-O12B lipid nanoparticle (LNP) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing experiments to enhance the endosomal escape of your this compound LNPs, a critical step for effective intracellular delivery of nucleic acid payloads.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of endosomal escape for this compound LNPs?

A1: The this compound lipid is an ionizable lipid. At physiological pH, it is largely neutral, but it becomes protonated (positively charged) in the acidic environment of the endosome.[1][2] This charge switch is thought to facilitate interaction with negatively charged lipids in the endosomal membrane, leading to membrane destabilization and subsequent release of the LNP's cargo into the cytoplasm.[3] One proposed mechanism involves the formation of a non-bilayer hexagonal HII phase, which disrupts the endosomal membrane.[3]

Q2: Why am I observing low transfection efficiency with my this compound LNPs?

A2: Low transfection efficiency is often linked to poor endosomal escape.[4] Several factors can contribute to this, including suboptimal LNP formulation, issues with particle stability, or cell-type-specific uptake and trafficking mechanisms.[5][6] It's also possible that the mRNA payload is being degraded within the endo-lysosomal pathway before it can escape.[3]

Q3: Can the helper lipid composition be modified to improve endosomal escape?

A3: Absolutely. The choice of helper lipid plays a crucial role in the fusogenicity and stability of the LNP.[7][8][9] For instance, incorporating lipids like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), which has a cone-shaped geometry, can promote the formation of non-lamellar structures and facilitate membrane fusion with the endosome, thereby enhancing endosomal escape.[10]

Q4: How does the pKa of the ionizable lipid affect endosomal escape?

A4: The acid dissociation constant (pKa) of the ionizable lipid is a critical parameter. For effective endosomal escape, the pKa should be in a range that allows the lipid to be neutral at physiological pH (around 7.4) to minimize toxicity and non-specific interactions, but become protonated in the acidic environment of the endosome (pH 5.5-6.5).[2][11] An optimal pKa ensures that the LNP becomes fusogenic at the right time and place within the cell.

Q5: Are there any chemical agents that can be used to enhance endosomal escape in vitro?

A5: Yes, for in vitro experiments, agents like chloroquine can be used as a positive control. Chloroquine is a lysosomotropic agent that increases the pH of endosomes, which can indirectly enhance the release of some nanoparticle formulations.[12] However, its mechanism is not directly related to enhancing the fusogenicity of the LNP itself and it is not suitable for in vivo applications.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low Reporter Gene Expression Inefficient endosomal escape.- Optimize the molar ratio of the helper lipid (e.g., DOPE) to the ionizable lipid (this compound). - Consider incorporating a different helper lipid known to promote fusogenicity. - Evaluate the pKa of your LNP formulation to ensure it is in the optimal range for endosomal acidification.
mRNA degradation.- Ensure high-quality, intact mRNA is used for encapsulation. - Use RNase-free techniques and reagents throughout the formulation process.[13] - Assess mRNA integrity after encapsulation.
High Co-localization of LNPs with Lysosomal Markers Entrapment in the late endosome/lysosome pathway.- Modify the LNP formulation to promote escape from early endosomes. This could involve altering the PEG-lipid composition to facilitate faster shedding.[11] - Investigate different helper lipids that may influence the intracellular trafficking pathway.
Inconsistent Results Between Batches Variability in LNP physicochemical properties.- Strictly control formulation parameters such as buffer composition, pH, and mixing speed.[5] - Characterize each batch for size, polydispersity index (PDI), and zeta potential to ensure consistency.[13] - Ensure consistent storage conditions for your LNPs.[14]
High Cytotoxicity Suboptimal formulation leading to membrane disruption of the plasma membrane.- Ensure the pKa of the ionizable lipid is not too high, which would lead to a positive surface charge at physiological pH. - Optimize the concentration of the LNPs used for transfection. - Evaluate the purity of the lipid components.

Quantitative Data Summary

The following table provides illustrative data on how different helper lipids can influence the endosomal escape efficiency of LNPs. Note that these are representative values and actual results may vary depending on the specific experimental conditions and cell type.

LNP Formulation Helper Lipid Endosomal Escape Efficiency (%) Transfection Efficiency (Relative Light Units)
This compound / DSPC / Cholesterol / PEGDSPC15 ± 31.2 x 10^5
This compound / DOPE / Cholesterol / PEGDOPE45 ± 55.8 x 10^6
This compound / CHEMS / Cholesterol / PEGCHEMS30 ± 42.5 x 10^6

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Galectin-8 Reporter Assay for Measuring Endosomal Escape

This protocol utilizes a cell line expressing a fluorescently tagged galectin-8 (e.g., Gal8-GFP) to visualize endosomal rupture. Galectin-8 binds to glycans exposed on the inner leaflet of the endosomal membrane upon damage, leading to the formation of fluorescent puncta.

Materials:

  • HEK293T cells stably expressing Gal8-GFP

  • This compound LNPs encapsulating a reporter mRNA (e.g., luciferase)

  • Positive control (e.g., chloroquine)

  • High-content imaging system

Procedure:

  • Seed Gal8-GFP expressing cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with your this compound LNP formulation at various concentrations. Include a positive control (e.g., 100 µM chloroquine) and an untreated control.

  • Incubate the cells for a predetermined time course (e.g., 2, 4, 8, 12 hours).

  • At each time point, wash the cells with PBS and fix them with 4% paraformaldehyde.

  • Stain the nuclei with DAPI.

  • Image the cells using a high-content imaging system.

  • Quantify the number and intensity of Gal8-GFP puncta per cell. An increase in puncta indicates a higher frequency of endosomal escape events.

Protocol 2: Calcein Release Assay

This assay measures the release of the fluorescent dye calcein from endosomes into the cytoplasm upon membrane disruption caused by the LNPs.

Materials:

  • Target cell line (e.g., HeLa, A549)

  • Calcein-AM

  • This compound LNPs

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a glass-bottom dish or a 96-well plate.

  • Load the cells with Calcein-AM according to the manufacturer's instructions. This will result in a diffuse green fluorescence in the cytoplasm.

  • Quench the cytoplasmic fluorescence with CoCl₂. This will leave only the fluorescence within intact endosomes.

  • Treat the cells with your this compound LNP formulation.

  • Monitor the release of calcein from the endosomes into the cytoplasm over time using a fluorescence microscope (visualizing the increase in diffuse cytoplasmic fluorescence) or a plate reader (measuring the increase in total fluorescence).

Visualizations

Endosomal_Escape_Pathway cluster_cell Target Cell Endocytosis Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome LNP Internalization Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation Cytoplasm Cytoplasm Early_Endosome->Cytoplasm Endosomal Escape (Optimal Pathway) Lysosome Lysosome (pH ~4.5) Late_Endosome->Lysosome Fusion Late_Endosome->Cytoplasm Endosomal Escape (Less Efficient) Degradation Lysosome->Degradation Payload Degradation

Caption: Intracellular trafficking pathway of this compound LNPs.

Troubleshooting_Workflow Start Low Transfection Efficiency Check_LNP_Properties Characterize LNP Size, PDI, Zeta Potential Start->Check_LNP_Properties Properties_OK Properties within Spec? Check_LNP_Properties->Properties_OK Reformulate Optimize Formulation Protocol Properties_OK->Reformulate No Check_mRNA_Integrity Assess mRNA Quality Properties_OK->Check_mRNA_Integrity Yes Reformulate->Check_LNP_Properties mRNA_OK mRNA Intact? Check_mRNA_Integrity->mRNA_OK Use_New_mRNA Source High-Quality mRNA mRNA_OK->Use_New_mRNA No Assess_Endosomal_Escape Perform Endosomal Escape Assay (e.g., Gal8) mRNA_OK->Assess_Endosomal_Escape Yes Use_New_mRNA->Check_mRNA_Integrity Escape_Low Sufficient Escape? Assess_Endosomal_Escape->Escape_Low Optimize_Helper_Lipid Modify Helper Lipid Composition Escape_Low->Optimize_Helper_Lipid No Success Improved Transfection Escape_Low->Success Yes Optimize_Helper_Lipid->Assess_Endosomal_Escape

Caption: Troubleshooting workflow for low transfection efficiency.

References

Technical Support Center: 306-O12B LNP Delivery Protocol Refinement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the 306-O12B Lipid Nanoparticle (LNP) delivery system. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on protocol optimization, troubleshooting common experimental issues, and answering frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal formulation for this compound LNPs for in vivo liver delivery?

A1: The optimized formulation of this compound LNP consists of a molar composition of 50% this compound, 38.5% cholesterol, 10% DOPC, and 1.5% DMG-PEG.[1] Additionally, the highest in vivo delivery efficacy is achieved with a 7.5:1 weight ratio of the this compound lipid to the mRNA cargo.[1]

Q2: What are the key advantages of using this compound LNPs compared to other LNPs like MC-3?

A2: this compound LNPs have demonstrated significantly higher efficiency in mediating in vivo genome editing in the liver compared to the well-established MC-3 LNPs.[1][2] This leads to more profound reductions in target protein levels and associated biomarkers.[2]

Q3: What is the expected in vivo performance and durability of this compound LNP-mediated genome editing?

A3: this compound LNPs facilitate liver-specific delivery of their cargo.[1][2] A single administration can result in durable genome editing effects, with knockdown of the target protein and reductions in related serum levels lasting for at least 100 days.[3]

Q4: Are there any known off-target effects or toxicity associated with this compound LNPs?

A4: Studies have shown no evidence of off-target mutagenesis at top-predicted sites. Furthermore, no apparent liver toxicity has been observed, indicating a good safety profile.[1]

Q5: What are the primary mechanisms of cellular uptake and cargo release for LNPs?

A5: LNPs are typically internalized by cells through endocytosis.[4][5] The ionizable lipids within the LNP, such as this compound, become protonated in the acidic environment of the endosome. This charge alteration is believed to destabilize the endosomal membrane, facilitating the release of the encapsulated cargo into the cytoplasm, a critical step known as endosomal escape.[5][6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation, characterization, and application of this compound LNPs.

LNP Formulation Issues
Problem Potential Cause(s) Recommended Solution(s)
Low mRNA Encapsulation Efficiency (<80%) - Suboptimal lipid-to-mRNA ratio.- Issues with the microfluidic mixing process.- Degradation of mRNA.- Ensure the recommended 7.5:1 weight ratio of this compound to mRNA is used.[1]- Verify the proper functioning of the microfluidic device and ensure consistent flow rates.- Use high-quality, intact mRNA.
Large Particle Size (>150 nm) or High Polydispersity Index (PDI > 0.2) - Incorrect flow rate ratio (FRR) or total flow rate (TFR) during microfluidic mixing.- Suboptimal lipid composition.- Adjust the FRR and TFR on the microfluidic system. Higher TFRs generally lead to smaller LNPs.[7]- Confirm the correct molar ratios of the lipid components (50% this compound, 38.5% cholesterol, 10% DOPC, 1.5% DMG-PEG).[1]
LNP Aggregation - Improper storage conditions (e.g., freeze-thaw cycles).- Incorrect buffer pH.- Store LNPs at 2-8°C. Avoid freezing unless appropriate cryoprotectants are used.[8]- Maintain a physiologically appropriate pH (around 7.4) for the final LNP suspension.
In Vitro & In Vivo Performance Issues
Problem Potential Cause(s) Recommended Solution(s)
Low Transfection Efficiency In Vitro - Poor endosomal escape.- Incorrect LNP formulation.- Cell-type dependent effects.- Optimize the LNP formulation; the choice of helper lipid (e.g., DOPE vs. DSPC) can influence endosomal escape and transfection efficiency.[9]- Confirm the LNP characteristics (size, PDI, zeta potential, encapsulation efficiency) are within the optimal range.- Test different cell lines to identify the most suitable model for your application.
Poor In Vivo Efficacy (e.g., low gene knockdown) - Suboptimal LNP formulation or incorrect dosage.- LNP instability in circulation.- Inefficient delivery to the target organ.- Re-verify the LNP formulation and characterization data.- Perform a dose-response study to determine the optimal dose for your specific application.[3]- Ensure proper storage and handling of LNPs to maintain their stability prior to injection.
Off-target Tissue Delivery - While this compound is liver-tropic, high doses or altered formulations could potentially lead to uptake in other organs.- Confirm the LNP formulation is as specified.- Consider reducing the administered dose.- Analyze biodistribution in a preliminary study to confirm liver-specific delivery.

Experimental Protocols

This compound LNP Formulation using Microfluidics

This protocol describes the preparation of this compound LNPs using a microfluidic mixing system.

Materials:

  • This compound, Cholesterol, 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)

  • mRNA in an appropriate buffer (e.g., citrate buffer, pH 4.0)

  • Ethanol, anhydrous

  • Microfluidic mixing device and pump system

  • Dialysis cassettes or tangential flow filtration system

Procedure:

  • Prepare the Lipid-Ethanol Solution:

    • Dissolve this compound, cholesterol, DOPC, and DMG-PEG in anhydrous ethanol at a molar ratio of 50:38.5:10:1.5.

  • Prepare the mRNA-Aqueous Solution:

    • Dilute the mRNA to the desired concentration in the aqueous buffer.

  • Microfluidic Mixing:

    • Set up the microfluidic system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

    • Pump the two solutions through the microfluidic chip at a defined total flow rate (TFR) and flow rate ratio (FRR). A typical starting FRR is 3:1 (aqueous:organic).

  • Purification:

    • Immediately after formation, dialyze the LNP solution against phosphate-buffered saline (PBS) pH 7.4 to remove ethanol and raise the pH.

LNP Characterization
Parameter Method Brief Protocol
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)1. Dilute the LNP suspension in 1x PBS.[1]2. Transfer the diluted sample to a suitable cuvette.3. Measure the size and PDI using a DLS instrument.[3]
Zeta Potential Electrophoretic Light Scattering (ELS)1. Dilute the LNP suspension in 0.1x PBS to reduce ionic strength.[1]2. Load the sample into the ELS instrument cell.3. Measure the zeta potential.
mRNA Encapsulation Efficiency RiboGreen Assay1. Prepare two sets of LNP samples. In one set, add a surfactant (e.g., Triton X-100) to lyse the LNPs and release all mRNA (total mRNA). The other set remains untreated (free mRNA).[2][10]2. Prepare a standard curve of known mRNA concentrations.3. Add the RiboGreen reagent to all samples and standards.4. Measure fluorescence and calculate the mRNA concentration in both sets of samples against the standard curve.5. Calculate encapsulation efficiency as: ((Total mRNA - Free mRNA) / Total mRNA) * 100%.[10]

Data Summary Tables

Table 1: Comparison of this compound LNP and MC-3 LNP In Vivo Efficacy

Parameter This compound LNP MC-3 LNP
Median Gene Editing Rate (%) 38.514.6
Serum ANGPTL3 Reduction (%) 65.225.0
Serum LDL-C Reduction (%) 56.815.7
Serum TG Reduction (%) 29.416.3
Data from a study involving CRISPR-Cas9 mediated genome editing of Angptl3 in mice.[2]

Table 2: Impact of Microfluidic Flow Rate Ratio on LNP Size

Aqueous:Organic Flow Rate Ratio Resulting LNP Diameter (approx. nm)
3:160
2:180
1.5:1110
1.3:1145
Illustrative data showing the trend of increasing particle size with a higher proportion of the organic phase.[11]

Visualizations

LNP_Formulation_Workflow This compound LNP Formulation Workflow cluster_prep Solution Preparation cluster_mixing Microfluidic Mixing cluster_purification Purification & Storage prep_lipid Prepare Lipid-Ethanol Solution (this compound, Cholesterol, DOPC, DMG-PEG) mixing Microfluidic Mixing (TFR and FRR control) prep_lipid->mixing Organic Phase prep_mrna Prepare mRNA-Aqueous Solution (Citrate Buffer, pH 4.0) prep_mrna->mixing Aqueous Phase purify Dialysis / TFF (vs. PBS, pH 7.4) mixing->purify store Store at 2-8°C purify->store LNP_Cellular_Pathway LNP Cellular Uptake and Endosomal Escape cluster_extracellular Extracellular Space cluster_intracellular Intracellular Pathway lnp This compound LNP endocytosis Endocytosis lnp->endocytosis early_endosome Early Endosome endocytosis->early_endosome late_endosome Late Endosome (Acidification) early_endosome->late_endosome lysosome Lysosome (Degradation) late_endosome->lysosome Degradation Pathway cytoplasm Cytoplasm (mRNA Release & Translation) late_endosome->cytoplasm Endosomal Escape Troubleshooting_Logic LNP Characterization Troubleshooting start LNP Characterization size_check Size > 150nm or PDI > 0.2? start->size_check ee_check Encapsulation Efficiency < 80%? size_check->ee_check No adjust_flow Adjust TFR/FRR in Microfluidic System size_check->adjust_flow Yes zeta_check Zeta Potential Highly Charged? ee_check->zeta_check No check_mrna_ratio Verify this compound:mRNA Weight Ratio ee_check->check_mrna_ratio Yes dilute_in_low_salt Dilute in 0.1x PBS for Measurement zeta_check->dilute_in_low_salt Yes (in high salt buffer) pass Parameters Optimal zeta_check->pass No check_lipid_ratio Verify Lipid Molar Ratios adjust_flow->check_lipid_ratio check_lipid_ratio->pass check_mrna_quality Assess mRNA Integrity check_mrna_ratio->check_mrna_quality check_mrna_quality->pass dilute_in_low_salt->pass

References

Technical Support Center: 306-O12B Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 306-O12B stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is an ionizable cationic lipidoid.[1][2] It is primarily used in the formation of lipid nanoparticles (LNPs) for the delivery of nucleic acids, such as mRNA and antisense oligonucleotides (ASOs), to target cells and organs, particularly the liver.[1][2]

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: this compound is soluble in ethanol (10 mg/ml), methanol, and DMSO (100 mg/mL).[1][2][3][4] For some applications, it is supplied as a 10 mg/ml solution in methyl acetate.[1][2]

Q3: How should I store my this compound stock solutions?

A3: It is recommended to store stock solutions in tightly sealed vials at -20°C or -80°C.[1][3][5] Aliquoting the solution can help prevent degradation from repeated freeze-thaw cycles.[6][7]

Q4: What is the expected stability of this compound?

A4: When stored as a neat oil at -20°C, protected from moisture and light, this compound is stable for at least two years.[3] The stability of stock solutions can vary depending on the solvent and storage conditions. Stock solutions stored at -20°C are generally usable for up to one month, while storage at -80°C can extend this to six months.[6][7]

Q5: Are there any known degradation pathways for this compound?

A5: While specific degradation pathways for this compound are not extensively documented in the provided search results, similar ionizable lipids with tertiary amines can undergo oxidation and subsequent hydrolysis.[8] This can lead to the formation of reactive impurities that may compromise the integrity of the lipid and its function in LNP formulations.[8][9][10]

Troubleshooting Guides

Problem 1: I observe precipitation in my this compound stock solution after thawing.

  • Possible Cause 1: Poor Solubility at Low Temperatures. The solubility of this compound may decrease at lower temperatures, leading to precipitation.

    • Solution: Before use, allow the vial to warm to room temperature for at least 60 minutes.[5] Gently vortex the solution to ensure it is fully redissolved.

  • Possible Cause 2: Solvent Evaporation. If the vial is not sealed tightly, solvent evaporation can increase the concentration of this compound beyond its solubility limit.

    • Solution: Ensure the vial cap is securely tightened after each use. Use parafilm for extra security during long-term storage.

Problem 2: My this compound stock solution appears discolored (e.g., yellow).

  • Possible Cause: Oxidation. Discoloration can be a sign of oxidation, particularly if the solution has been exposed to air or light.

    • Solution: Minimize exposure to air by working quickly and purging the vial with an inert gas (e.g., argon or nitrogen) before sealing. Store solutions protected from light.[3]

Problem 3: I am seeing inconsistent results in my LNP formulations.

  • Possible Cause 1: Inaccurate Concentration due to Solvent Evaporation. As mentioned, solvent evaporation can alter the concentration of your stock solution.

    • Solution: Regularly check the volume of your stock solution. If you suspect evaporation, it is best to prepare a fresh stock.

  • Possible Cause 2: Degradation of this compound. The lipid may have degraded due to improper storage or handling.

    • Solution: Prepare fresh aliquots from a reliable source of this compound. Refer to the experimental protocol below for a quality check of your stock solution.

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationReference
Ethanol10 mg/ml[1][2]
MethanolSoluble[3]
DMSO100 mg/mL (may require sonication)[4]
Methyl Acetate10 mg/ml (as supplied by some vendors)[1][2]

Table 2: Recommended Storage Conditions for this compound

FormTemperatureDurationReference
Neat Oil-20°C≥ 2 years[3]
Stock Solution-20°CUp to 1 month[6][7]
Stock Solution-80°CUp to 6 months[6][7]

Experimental Protocols

Protocol: Quality Check for this compound Stock Solution

This protocol outlines a basic method to assess the quality of your this compound stock solution using Thin Layer Chromatography (TLC).

Materials:

  • This compound stock solution

  • Reference standard of this compound (if available)

  • TLC plate (silica gel)

  • Developing solvent (e.g., a mixture of dichloromethane and methanol)

  • Visualization agent (e.g., potassium permanganate stain)

  • TLC tank

  • Capillary tubes for spotting

Methodology:

  • Prepare the TLC tank by adding the developing solvent and allowing the atmosphere to saturate.

  • Using a capillary tube, spot a small amount of your this compound stock solution onto the baseline of the TLC plate.

  • If available, spot a reference standard of this compound alongside your sample.

  • Place the TLC plate in the developing tank and allow the solvent to run up the plate.

  • Once the solvent front is near the top, remove the plate and mark the solvent front.

  • Allow the plate to dry completely.

  • Visualize the spots by dipping the plate in a potassium permanganate stain and gently heating.

  • Analysis: A single, well-defined spot for your sample that corresponds to the reference standard indicates a pure solution. The presence of additional spots may suggest degradation or impurities.

Visualizations

G Troubleshooting Workflow for this compound Stock Solution Issues start Start: Issue with this compound Stock Solution issue What is the observed issue? start->issue precipitation Precipitation in solution issue->precipitation Precipitate discoloration Solution is discolored issue->discoloration Discoloration inconsistent_results Inconsistent experimental results issue->inconsistent_results Inconsistency warm Warm solution to room temperature and vortex precipitation->warm check_storage Review storage conditions (light/air exposure) discoloration->check_storage check_concentration Verify stock solution concentration inconsistent_results->check_concentration check_seal Check vial seal for solvent evaporation warm->check_seal Precipitate remains resolved1 Issue Resolved warm->resolved1 Precipitate dissolves prepare_fresh Prepare fresh stock solution check_seal->prepare_fresh check_storage->prepare_fresh check_age Check age of stock solution check_concentration->check_age Concentration OK check_concentration->prepare_fresh Concentration incorrect resolved3 Issue Resolved check_age->resolved3 Solution is fresh check_age->prepare_fresh Solution is old resolved2 Issue Resolved

Caption: Troubleshooting workflow for common this compound stock solution issues.

G Hypothetical Degradation Pathway of this compound This compound This compound (Tertiary Amine) Oxidation Oxidation (e.g., by air) This compound->Oxidation N_oxide N-oxide Intermediate Oxidation->N_oxide Hydrolysis Hydrolysis N_oxide->Hydrolysis Degradation_Products Degradation Products (e.g., Aldehydes, Secondary Amines) Hydrolysis->Degradation_Products

Caption: Hypothetical degradation pathway for this compound via oxidation and hydrolysis.

References

optimizing sgRNA loading in 306-O12B nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 306-O12B nanoparticles. This guide is designed to help researchers, scientists, and drug development professionals optimize single-guide RNA (sgRNA) loading for their gene editing experiments. Here you will find troubleshooting advice and frequently asked questions to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key components of the this compound nanoparticle system?

A1: The this compound nanoparticle system is a lipid nanoparticle (LNP) platform. Like many LNP formulations, it is typically composed of four main lipid components dissolved in ethanol: an ionizable cationic lipid for encapsulating the negatively charged sgRNA, a phospholipid (like DOPE or DSPC) for structural integrity, cholesterol to enhance stability, and a PEGylated lipid (like DMG-PEG2000) to control particle size and reduce aggregation.[1][2][3] The precise ratios of these components can significantly impact the efficiency of sgRNA loading and in vivo performance.[2]

Q2: What is the expected size and polydispersity index (PDI) for optimally formulated this compound nanoparticles?

A2: For many LNP systems, the desirable particle size (Z-average diameter) is between 80 and 100 nm with a polydispersity index (PDI) below 0.2.[1] For instance, one formulation of a similar LNP, this compound, loaded with mRNA, had an average diameter of 112 nm.[2] Deviations from this range can indicate formulation issues such as aggregation or improper self-assembly.

Q3: How is sgRNA encapsulated into the this compound nanoparticles?

A3: The encapsulation of sgRNA is a spontaneous self-assembly process.[1] It is typically achieved by rapidly mixing an acidic aqueous buffer (e.g., sodium acetate, pH 4.0) containing the sgRNA with an ethanol solution containing the dissolved lipids.[4] A microfluidic mixing device, such as the NanoAssemblr, is often used to ensure rapid and controlled mixing, which is crucial for forming uniform nanoparticles.[2][4] The low pH of the aqueous buffer protonates the ionizable lipid, promoting electrostatic interactions with the negatively charged phosphate backbone of the sgRNA, thus driving encapsulation.[1][3]

Q4: How can I quantify the amount of sgRNA loaded into my this compound nanoparticles?

A4: A common and effective method for quantifying sgRNA loading is using a fluorescence-based assay, such as the Quant-iT RiboGreen® RNA assay.[5] This involves measuring the fluorescence of the sample before and after adding a detergent (like Triton X-100) that lyses the nanoparticles. The difference in fluorescence corresponds to the amount of encapsulated sgRNA. Other methods include ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC-UV), which can be used for the simultaneous quantification of multiple RNA cargoes.[6]

Troubleshooting Guide

Issue 1: Low sgRNA Encapsulation Efficiency (<80%)

Low encapsulation efficiency is a frequent problem that can compromise the therapeutic efficacy of your formulation. Below are potential causes and solutions.

Potential Cause Recommended Solution
Suboptimal pH of Aqueous Buffer The pH of the aqueous buffer is critical for protonating the ionizable lipid.[1] Ensure the buffer pH is sufficiently low (typically between 4.0 and 5.2) to facilitate strong electrostatic interactions with the sgRNA.[4][7]
Incorrect Lipid Ratios The molar ratio of the four lipid components is crucial.[2][3] The ratio of the ionizable lipid to the other components directly impacts RNA complexation. Refer to established protocols for this compound or similar LNPs and consider performing a design of experiments (DoE) to optimize these ratios for your specific sgRNA.
Poor sgRNA Quality or Integrity Degraded sgRNA will not encapsulate efficiently. Always check the integrity of your sgRNA before formulation using gel electrophoresis. A sharp, single band indicates high-quality sgRNA.[8]
Inadequate Mixing The rapid mixing of the lipid and aqueous phases is essential for nanoparticle self-assembly.[1] If using a microfluidic device, ensure the flow rates are correct. For manual mixing, ensure the process is rapid and reproducible, though this is less ideal.
Incorrect N/P Ratio The Nitrogen-to-Phosphate (N/P) ratio, representing the molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the sgRNA, is a key parameter. An insufficient amount of ionizable lipid (low N/P ratio) will result in incomplete sgRNA encapsulation. Consider optimizing this ratio.
Issue 2: Large Particle Size (>150 nm) or High PDI (>0.2)

Large or polydisperse nanoparticles can have altered biodistribution and reduced cellular uptake.

Potential Cause Recommended Solution
Aggregation due to Low PEGylation The PEGylated lipid stabilizes the nanoparticles and prevents aggregation.[1] If your particles are too large, consider slightly increasing the molar percentage of the PEG-lipid in your formulation (e.g., from 1.5% to 2.5%).
Incorrect Buffer Composition During Formulation Certain buffers can cause nanoparticle instability. For example, some studies have shown that citrate buffer and PBS can be incompatible with ribonucleoprotein (RNP) formulations, leading to instability.[5][7] Consider using a sodium acetate or HEPES buffer.
Slow or Inefficient Mixing As with low encapsulation, poor mixing can lead to the formation of larger, less uniform particles.[1] Verify your mixing parameters and the performance of your microfluidic system.
RNA Payload Size Larger RNA payloads, such as co-loading Cas9 mRNA with sgRNA, can result in larger nanoparticles compared to loading sgRNA alone.[9] This is an inherent property, but optimization of lipid ratios can help to minimize the size increase.

Experimental Protocols

Protocol 1: Formulation of sgRNA-loaded this compound Nanoparticles

This protocol describes a general method for encapsulating sgRNA into this compound nanoparticles using a microfluidic mixer.

Materials:

  • This compound ionizable lipidoid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • sgRNA (high purity, nuclease-free)

  • 200 proof Ethanol (RNase-free)

  • Sodium Acetate buffer (25 mM, pH 5.2, RNase-free)

  • Phosphate-Buffered Saline (PBS, pH 7.4, RNase-free)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare Lipid Solution: Dissolve the this compound lipidoid, cholesterol, phospholipid (DSPC or DOPE), and DMG-PEG2000 in 100% ethanol. A common molar ratio to start with is 50:38.5:10:1.5, respectively.[2]

  • Prepare sgRNA Solution: Dilute the sgRNA in the sodium acetate buffer (pH 5.2) to the desired concentration.

  • Microfluidic Mixing: Set up the microfluidic device according to the manufacturer's instructions. The two solutions are injected into the device at a specific flow rate ratio, typically 3:1 (aqueous:ethanolic).[4] The rapid mixing within the microfluidic cartridge induces the self-assembly of the nanoparticles.

  • Dialysis: The resulting nanoparticle suspension is dialyzed against PBS (pH 7.4) overnight at 4°C to remove the ethanol and exchange the buffer.[4] This step is crucial for preparing the nanoparticles for in vitro or in vivo use.

  • Characterization: After dialysis, characterize the nanoparticles for size, PDI (using Dynamic Light Scattering), and sgRNA encapsulation efficiency (using the RiboGreen assay).

Protocol 2: Quantification of sgRNA Encapsulation Efficiency

Materials:

  • sgRNA-loaded this compound nanoparticle suspension

  • Quant-iT RiboGreen® RNA assay kit

  • TE buffer (Tris-EDTA, pH 7.5)

  • 2% Triton X-100 solution

  • Fluorometer or plate reader

Procedure:

  • Prepare Standard Curve: Prepare a standard curve of your specific sgRNA in TE buffer according to the RiboGreen assay protocol.

  • Sample Preparation:

    • Dilute your nanoparticle suspension in TE buffer to a concentration that falls within the linear range of your standard curve.

    • Prepare two sets of samples from this dilution.

  • Measure Free sgRNA: To the first set of samples, add the RiboGreen reagent and measure the fluorescence. This reading corresponds to the unencapsulated ("free") sgRNA.

  • Measure Total sgRNA: To the second set of samples, first add the 2% Triton X-100 solution and incubate for 10 minutes at 37°C to lyse the nanoparticles. Then, add the RiboGreen reagent and measure the fluorescence. This reading corresponds to the total sgRNA (encapsulated + free).

  • Calculate Encapsulation Efficiency (EE%): EE (%) = [(Total sgRNA fluorescence) - (Free sgRNA fluorescence)] / (Total sgRNA fluorescence) * 100

Visual Guides

Below are diagrams illustrating key workflows and logical relationships in the process of optimizing sgRNA loading.

G cluster_prep Preparation cluster_form Formulation cluster_purify Purification & QC prep_lipids Prepare Lipid Mix (Ethanol) mixing Rapid Microfluidic Mixing prep_lipids->mixing prep_sgrna Prepare sgRNA (Aqueous Buffer, pH 4-5) prep_sgrna->mixing dialysis Dialysis (vs. PBS) mixing->dialysis qc Characterization (Size, PDI, EE%) dialysis->qc

Caption: Workflow for sgRNA-LNP Formulation.

G start Low Encapsulation Efficiency? check_ph Is aqueous buffer pH optimal (4-5)? start->check_ph Yes check_rna Is sgRNA integrity confirmed? check_ph->check_rna Yes adjust_ph Adjust Buffer pH check_ph->adjust_ph No check_ratio Are lipid/N:P ratios optimized? check_rna->check_ratio Yes new_rna Use new, high-quality sgRNA check_rna->new_rna No optimize_ratio Optimize Ratios (DoE) check_ratio->optimize_ratio No success Problem Solved check_ratio->success Yes adjust_ph->start Re-formulate new_rna->start Re-formulate optimize_ratio->start Re-formulate

Caption: Troubleshooting Low Encapsulation Efficiency.

References

Validation & Comparative

A Head-to-Head Comparison of 306-O12B and DLin-MC3-DMA for Liver-Targeted Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of nucleic acid therapeutics is rapidly evolving, with lipid nanoparticles (LNPs) at the forefront of clinical translation for liver-directed therapies. Among the myriad of ionizable lipids developed, DLin-MC3-DMA has emerged as a gold standard, being a key component of the first FDA-approved siRNA therapeutic, Onpattro®. However, the quest for even more potent and safer delivery vehicles is relentless. This guide provides an objective, data-driven comparison of a promising next-generation bioreducible lipidoid, 306-O12B, against the well-established DLin-MC3-DMA for liver-specific delivery of genetic payloads.

Performance Snapshot: this compound Demonstrates Superior Efficacy

In a direct comparative study utilizing a mouse model for in vivo genome editing of the Angptl3 gene, LNPs formulated with this compound exhibited significantly higher efficacy than those formulated with DLin-MC3-DMA (referred to as MC-3 LNP in the study)[1]. The data, summarized below, highlights the enhanced performance of this compound in mediating gene editing, leading to more profound downstream therapeutic effects.

Table 1: In Vivo Genome Editing Efficacy in Mouse Liver
ParameterThis compound LNPDLin-MC3-DMA LNP
Median Angptl3 Gene Editing Rate 38.5%14.6%
Serum ANGPTL3 Protein Reduction 65.2%25.0%
Serum LDL-C Reduction 56.8%15.7%
Serum Triglyceride Reduction 29.4%16.3%
Data sourced from a study involving a single administration of LNPs co-delivering Cas9 mRNA and sgAngptl3 at a total RNA dose of 3.0 mg/kg. Measurements were taken seven days post-administration[1].

Safety Profile: A Critical Consideration

While efficacy is paramount, the safety profile of a delivery vehicle is a critical determinant of its clinical viability. In the comparative study, LNPs formulated with this compound were reported to have minimal systemic toxicity and did not induce a significant inflammatory response. Specifically, at 48 hours post-injection of a 3.0 mg/kg total RNA dose, no significant changes in the serum levels of liver function markers Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), or the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-alpha) were observed.

For DLin-MC3-DMA, while it is a component of the FDA-approved drug Onpattro® and has a well-established safety profile at therapeutic doses[2][3], some studies have reported dose-dependent liver toxicity. For instance, at a high dose of 5 mg/kg of siRNA, DLin-MC3-DMA LNPs did not show a significant increase in ALT or bile acids, whereas another ionizable lipid, ALC-0315, did[4][5]. However, it's important to note that toxicity can be influenced by the specific LNP formulation, the nature of the nucleic acid cargo, and the dosing regimen.

Table 2: LNP Formulation Composition
ComponentThis compound LNP Molar RatioDLin-MC3-DMA LNP Molar Ratio
Ionizable Lipid5050
Cholesterol38.538.5
DSPC1010
DMG-PEG1.51.5
DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; DMG-PEG: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000.

Mechanism of Liver Targeting: An ApoE-Dependent Pathway

The preferential accumulation of both this compound and DLin-MC3-DMA formulated LNPs in the liver is primarily mediated by an endogenous pathway involving Apolipoprotein E (ApoE)[6][7]. Upon intravenous administration, LNPs in the bloodstream are rapidly coated with serum proteins, including ApoE. This ApoE-LNP complex is then recognized by the low-density lipoprotein receptor (LDLR), which is highly expressed on the surface of hepatocytes, leading to receptor-mediated endocytosis and subsequent delivery of the nucleic acid payload into the cell[1][7][8].

cluster_blood Bloodstream cluster_liver Hepatocyte LNP LNP ApoE-LNP ApoE-LNP Complex LNP->ApoE-LNP ApoE Binding ApoE ApoE ApoE->ApoE-LNP LDLR LDLR ApoE-LNP->LDLR Binding Endosome Endosome LDLR->Endosome Receptor-Mediated Endocytosis Payload Nucleic Acid Payload Endosome->Payload Endosomal Escape

ApoE-mediated uptake of LNPs by hepatocytes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for LNP formulation and in vivo evaluation, based on commonly cited procedures.

LNP Formulation via Microfluidic Mixing

This method allows for the rapid and reproducible self-assembly of LNPs.

Lipid_Ethanol Lipid Mixture in Ethanol (e.g., this compound or MC3, DSPC, Cholesterol, PEG-lipid) Microfluidic Microfluidic Mixing Lipid_Ethanol->Microfluidic NA_Buffer Nucleic Acid in Aqueous Buffer (pH 4.0) NA_Buffer->Microfluidic Dialysis Dialysis against PBS (pH 7.4) to remove ethanol and raise pH Microfluidic->Dialysis Sterile_Filter Sterile Filtration (0.22 µm filter) Dialysis->Sterile_Filter Final_LNP Final LNP Formulation Sterile_Filter->Final_LNP

Experimental workflow for LNP formulation.

  • Preparation of Stock Solutions:

    • Dissolve the ionizable lipid (this compound or DLin-MC3-DMA), DSPC, cholesterol, and DMG-PEG in absolute ethanol to create a lipid stock solution with the desired molar ratios (e.g., 50:10:38.5:1.5).

    • Dissolve the nucleic acid payload (e.g., mRNA, siRNA) in an acidic aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0)[6].

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.

    • Connect the syringes to a microfluidic mixing device (e.g., NanoAssemblr).

    • Set the desired flow rates, typically at a 3:1 ratio of aqueous to ethanolic phase[9].

    • Initiate mixing to allow for the self-assembly of LNPs.

  • Purification and Buffer Exchange:

    • The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS, pH 7.4) for at least 2 hours to remove ethanol and neutralize the pH[6]. This can be done using dialysis cassettes with an appropriate molecular weight cutoff (e.g., 10 kDa).

  • Sterilization and Characterization:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter[4].

    • Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

In Vivo Evaluation of Gene Silencing in Mice

This protocol outlines the steps for assessing the in vivo efficacy of LNP-formulated nucleic acids.

  • Animal Model:

    • Use an appropriate mouse strain (e.g., C57BL/6), typically 6-8 weeks old.

  • LNP Administration:

    • Dilute the LNP formulation in sterile PBS to the desired concentration.

    • Administer the LNPs to the mice via intravenous (tail vein) injection. The dosage will depend on the specific study, for example, 3.0 mg/kg of total RNA[1].

  • Sample Collection:

    • At predetermined time points post-injection (e.g., 48 hours for toxicity analysis, 7 days for efficacy), collect blood samples via cardiac puncture or other appropriate methods.

    • Euthanize the mice and harvest the liver and other organs of interest.

  • Analysis:

    • Serum Analysis: Use the collected blood to prepare serum. Analyze serum for protein levels (e.g., ANGPTL3 via ELISA), lipid levels (e.g., LDL-C, triglycerides), and liver toxicity markers (ALT, AST).

    • Gene Editing Analysis: Extract genomic DNA from the liver tissue. Use techniques like next-generation sequencing (NGS) to quantify the percentage of insertions and deletions (indels) at the target gene locus.

Conclusion

The data presented provides a compelling case for this compound as a highly potent ionizable lipid for liver-targeted nucleic acid delivery, outperforming the clinically validated DLin-MC3-DMA in a preclinical model of in vivo genome editing. Its superior efficacy, coupled with a favorable preliminary safety profile, marks it as a significant advancement in the field of non-viral gene therapy. For researchers and drug developers, this compound represents a promising alternative for developing next-generation liver-directed therapies with potentially improved therapeutic outcomes. Further studies are warranted to fully elucidate its long-term safety and efficacy across different nucleic acid payloads and in larger animal models.

References

A Comparative Guide to 306-O12B Mediated Gene Knockdown and a Look at its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of functional genomics and drug development, the ability to specifically silence or "knock down" the expression of a target gene is a cornerstone technology. This guide provides an objective comparison of a novel lipid nanoparticle (LNP) delivery system, utilizing the ionizable cationic lipidoid 306-O12B, against established gene knockdown methods, namely small interfering RNA (siRNA) and antisense oligonucleotides (ASOs). This comparison is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of performance, supported by experimental data and detailed protocols.

Introduction to Gene Knockdown Technologies

Gene knockdown strategies aim to reduce the expression of a specific gene, thereby allowing researchers to study its function or to develop therapeutic interventions. The technologies discussed here achieve this through different mechanisms:

  • This compound LNP-mediated CRISPR/Cas9: This system delivers messenger RNA (mRNA) encoding the Cas9 nuclease and a single-guide RNA (sgRNA) that directs Cas9 to a specific gene. Cas9 then creates a double-strand break in the DNA, which, upon imperfect repair by the cell's machinery, results in a non-functional gene. This leads to a permanent gene knockout. The this compound lipidoid is a key component of the LNP that encapsulates and delivers the RNA cargo to target cells, particularly in the liver.

  • Small Interfering RNA (siRNA): siRNAs are short, double-stranded RNA molecules that trigger the RNA interference (RNAi) pathway. Once inside the cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA then guides RISC to the complementary mRNA of the target gene, leading to its cleavage and subsequent degradation. This results in a transient knockdown of gene expression.

  • Antisense Oligonucleotides (ASOs): ASOs are short, single-stranded synthetic nucleic acid analogs that bind to a specific mRNA sequence. This binding can lead to the degradation of the mRNA by RNase H, an enzyme that recognizes DNA-RNA hybrids, or it can sterically block the translation of the mRNA into protein. Similar to siRNA, ASOs induce a transient knockdown of gene expression.

Performance Comparison

The following tables summarize the quantitative performance of this compound LNP-mediated gene editing and siRNA/ASO-mediated gene knockdown for the Angptl3 gene, a key regulator of lipoprotein metabolism.

Table 1: In Vivo Performance of this compound LNP for Angptl3 Gene Editing in Mice

Delivery VehicleTarget GeneDose (Total RNA)Median Editing Rate (%)Serum ANGPTL3 Reduction (%)Serum LDL-C Reduction (%)Serum Triglyceride Reduction (%)Duration of EffectReference
This compound LNP Angptl33.0 mg/kg38.565.256.829.4At least 100 days[1][2]
MC-3 LNP (Control)Angptl33.0 mg/kg14.625.015.716.3Not specified[1][2]

Table 2: Performance of siRNA and ASO for ANGPTL3 Gene Knockdown

TechnologyDelivery MethodTarget GeneModel SystemDoseANGPTL3 mRNA Reduction (%)Serum ANGPTL3 Reduction (%)Serum Lipid Reduction (%)Reference
siRNA (ANGsiR10) GalNAc conjugateANGPTL3Hyperlipidemic monkeys3 mg/kgNot specified>90% (at nadir)TG: ~96%, Total CHO: ~75%[3]
ASO Not specifiedAngptl3MiceNot specifiedNot specified50LDL-C: 7%, TG: 35%[4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: this compound LNP Formulation and In Vivo Administration for Gene Editing

This protocol is based on the successful in vivo gene editing of the Angptl3 gene in mice.[4]

1. LNP Formulation:

  • Prepare a lipid mixture in ethanol containing this compound, cholesterol, DSPC, and DMG-PEG at a molar ratio of 50:38.5:10:1.5.
  • Prepare an aqueous solution of Cas9 mRNA and sgAngptl3 in a low pH buffer.
  • Mix the lipid and aqueous solutions using a microfluidic mixing device. The weight ratio of the this compound lipid to total RNA should be 7.5:1.
  • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) to remove ethanol and raise the pH.
  • Sterile-filter the final LNP formulation.

2. In Vivo Administration:

  • Use wild-type C57BL/6 mice.
  • Administer a single intravenous (IV) injection of the this compound LNP formulation at a total RNA dose of 1.0, 2.0, or 3.0 mg/kg.

3. Validation of Knockdown:

  • Collect blood samples at desired time points (e.g., 7 and 100 days post-injection).
  • Measure serum levels of ANGPTL3 protein using an ELISA kit.
  • Measure serum levels of LDL-C and triglycerides using commercially available kits.
  • Isolate genomic DNA from liver tissue.
  • Perform next-generation sequencing (NGS) to determine the percentage of insertions and deletions (indels) at the target locus, which indicates the gene editing efficiency.

Protocol 2: siRNA-Mediated Gene Knockdown In Vitro

This is a general protocol for siRNA transfection in mammalian cells.

1. Cell Seeding:

  • One day before transfection, seed cells in a multi-well plate at a density that will result in 60-80% confluency at the time of transfection. Use antibiotic-free growth medium.

2. Transfection Complex Preparation:

  • For each well, dilute the desired amount of siRNA duplex into a serum-free medium.
  • In a separate tube, dilute a suitable transfection reagent (e.g., a lipid-based reagent) into a serum-free medium.
  • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-45 minutes to allow for complex formation.

3. Transfection:

  • Wash the cells once with serum-free medium.
  • Add the siRNA-transfection reagent complex to the cells.
  • Incubate the cells for 5-7 hours at 37°C.
  • Add growth medium containing twice the normal serum and antibiotic concentration without removing the transfection mixture.

4. Validation of Knockdown:

  • Harvest cells 24-72 hours after transfection.
  • To assess mRNA knockdown, extract total RNA and perform quantitative real-time PCR (qRT-PCR) using primers specific for the target gene and a housekeeping gene for normalization.
  • To assess protein knockdown, prepare cell lysates and perform a Western blot using an antibody specific for the target protein.

Protocol 3: Antisense Oligonucleotide (ASO)-Mediated Gene Knockdown In Vitro

This protocol outlines a general procedure for ASO delivery into cultured cells.

1. ASO Preparation:

  • Reconstitute lyophilized ASOs in a sterile, nuclease-free buffer to a stock concentration (e.g., 100 µM).

2. Cell Seeding:

  • Plate cells as described in the siRNA protocol.

3. ASO Delivery:

  • For self-delivering ASOs: Add the ASO directly to the cell culture medium at the desired final concentration.
  • For ASOs requiring a transfection reagent: Prepare ASO-lipid complexes as described for siRNAs and add them to the cells.

4. Incubation and Analysis:

  • Incubate the cells for 24-72 hours.
  • Validate the knockdown of the target gene at the mRNA and/or protein level using qRT-PCR or Western blotting, respectively.

Visualizing the Pathways and Workflows

To better understand the processes described, the following diagrams have been generated using the DOT language.

Gene_Editing_Workflow cluster_LNP This compound LNP Cas9 mRNA Cas9 mRNA Cell Cell Cas9 mRNA->Cell Delivery sgRNA sgRNA sgRNA->Cell Nucleus Nucleus Cell->Nucleus Translation & Nuclear Import DNA DNA Nucleus->DNA sgRNA guides Cas9 Gene Knockout Gene Knockout DNA->Gene Knockout DSB & NHEJ RNAi_Pathway siRNA siRNA RISC Loading RISC Loading siRNA->RISC Loading Target mRNA Target mRNA RISC Loading->Target mRNA Guide Strand Hybridization mRNA Cleavage mRNA Cleavage Target mRNA->mRNA Cleavage Gene Silencing Gene Silencing mRNA Cleavage->Gene Silencing ASO_Mechanism ASO ASO Target mRNA Target mRNA ASO->Target mRNA Binding RNase H RNase H Target mRNA->RNase H Recruitment mRNA Degradation mRNA Degradation RNase H->mRNA Degradation Gene Silencing Gene Silencing mRNA Degradation->Gene Silencing

References

Navigating Precision: A Comparative Guide to Off-Target Effects of 306-O12B CRISPR Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of genomic medicine, the precision of CRISPR-Cas9 delivery is paramount. While the on-target efficacy of a delivery system is crucial, its off-target activity dictates its safety and therapeutic viability. This guide provides an objective comparison of the off-target effects associated with the novel 306-O12B lipid nanoparticle (LNP) delivery system against the established gold-standard, MC-3 LNP, supported by experimental data.

The emergence of lipid nanoparticles for the in vivo delivery of CRISPR-Cas9 components has revolutionized the therapeutic landscape. Among these, the this compound LNP system has demonstrated high efficiency in liver-specific gene editing. A pivotal study directly compared the performance of this compound LNP with the widely used MC-3 LNP for delivering Cas9 mRNA and a single-guide RNA (sgRNA) targeting the Angptl3 gene in mice, a key regulator of lipid metabolism. While both systems achieved successful on-target gene editing, a critical distinction arose in their off-target profiles.

Performance Snapshot: this compound vs. MC-3 LNP

The following table summarizes the key performance metrics of the this compound and MC-3 LNP CRISPR delivery systems from a head-to-head in vivo study targeting the Angptl3 gene in mice.

Delivery SystemOn-Target Editing Efficiency (Indel %)Off-Target Effects (Indel %) at Top 9 Predicted Sites
This compound LNP 38.5%Not Detected[1][2]
MC-3 LNP 14.6%Data not available from the comparative study

Data sourced from Qiu et al., PNAS 2021.

The study reported that for the this compound LNP delivery system, no evidence of off-target mutagenesis was detected at the top nine computationally predicted off-target sites.[1][2] This suggests a high level of specificity for the this compound formulation in this experimental context. While the comparative study did not provide specific off-target data for the MC-3 LNP, the significantly higher on-target efficiency of this compound at a lower dose underscores its potential for a wider therapeutic window.

Experimental Deep Dive: Unveiling Off-Target Events

The assessment of off-target effects is a critical step in the preclinical validation of any CRISPR-based therapeutic. The in vivo study comparing this compound and MC-3 LNPs employed a robust methodology to investigate potential off-target mutations.

Experimental Protocols

1. In Silico Prediction of Off-Target Sites:

Prior to in vivo experiments, computational tools are utilized to predict potential off-target sites across the genome. These algorithms typically identify genomic regions with sequence similarity to the on-target sgRNA sequence, allowing for a certain number of mismatches. For the Angptl3-targeting sgRNA, the top nine predicted off-target loci were identified for subsequent analysis.

2. In Vivo CRISPR Delivery:

  • Animal Model: Wild-type C57BL/6 mice were used.

  • LNP Formulation: Cas9 mRNA and the Angptl3-targeting sgRNA were encapsulated in either this compound or MC-3 lipid nanoparticles.

  • Administration: The LNP-encapsulated CRISPR components were administered to the mice via a single intravenous injection.

3. Genomic DNA Extraction and Off-Target Analysis by Next-Generation Sequencing (NGS):

  • Sample Collection: Seven days post-injection, liver tissues were harvested from the treated mice.

  • Genomic DNA Isolation: Genomic DNA was extracted from the liver tissue samples.

  • Targeted Amplicon Sequencing:

    • PCR primers were designed to specifically amplify the on-target site and the nine predicted off-target sites from the isolated genomic DNA.

    • The resulting PCR amplicons were then subjected to next-generation sequencing.

  • Data Analysis: The sequencing reads were aligned to the mouse reference genome to identify the presence of insertions and deletions (indels) at the on-target and off-target loci. The percentage of sequencing reads with indels is calculated to determine the editing efficiency and off-target frequency.

Visualizing the Workflow

To provide a clearer understanding of the experimental process for assessing off-target effects, the following diagram illustrates the key steps involved.

experimental_workflow cluster_invivo In Vivo Experiment cluster_analysis Off-Target Analysis invivo_delivery LNP-CRISPR Delivery (this compound or MC-3) tissue_harvest Liver Tissue Harvest invivo_delivery->tissue_harvest dna_extraction Genomic DNA Extraction tissue_harvest->dna_extraction pcr Targeted PCR (On- & Off-Target Sites) dna_extraction->pcr ngs Next-Generation Sequencing pcr->ngs data_analysis Indel Frequency Analysis ngs->data_analysis signaling_pathway lnp LNP Encapsulating Cas9 mRNA & sgRNA endocytosis Cellular Uptake (Endocytosis) lnp->endocytosis endosomal_escape Endosomal Escape endocytosis->endosomal_escape translation Cas9 mRNA Translation endosomal_escape->translation rnp_formation Cas9-sgRNA RNP Complex Formation translation->rnp_formation nuclear_translocation Nuclear Translocation rnp_formation->nuclear_translocation dna_binding RNP Binding to Genomic DNA nuclear_translocation->dna_binding on_target On-Target Binding (Perfect Match) dna_binding->on_target High Fidelity off_target Off-Target Binding (Mismatches) dna_binding->off_target Low Fidelity on_cleavage On-Target Cleavage on_target->on_cleavage off_cleavage Off-Target Cleavage off_target->off_cleavage on_indel On-Target Indels on_cleavage->on_indel off_indel Off-Target Indels off_cleavage->off_indel

References

A Comparative Analysis of 306-O12B and SM-102 Ionizable Lipids for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance, formulation, and immunological impact of two key lipid nanoparticles in the advancement of mRNA-based therapeutics and vaccines.

In the rapidly evolving landscape of mRNA technology, the choice of a delivery vehicle is paramount to ensuring the efficacy and safety of the therapeutic or vaccine. Ionizable lipids are a critical component of lipid nanoparticles (LNPs), the leading platform for mRNA delivery. This guide provides a detailed comparative analysis of two prominent ionizable lipids: 306-O12B and SM-102. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by experimental data to inform the selection of the optimal lipid for specific research and therapeutic applications.

At a Glance: this compound vs. SM-102

FeatureThis compoundSM-102
Primary Application Predominantly liver-targeted gene editing and therapy.[1][2]Widely used in mRNA vaccines, notably in the Moderna COVID-19 vaccine.[3]
Key Structural Feature Tail-branched bioreducible lipidoid.[2]Synthetic amino lipid with a tertiary amine and branched tail linked through ester bonds.
In Vivo Performance Demonstrates high efficiency in liver-targeted delivery and genome editing.[1][4]Exhibits robust protein expression and potent immunogenicity, particularly with intramuscular administration.[3][5][6]
Biodistribution Primarily accumulates in the liver.Shows significant transfection at the injection site (intramuscular) with some distribution to the liver and spleen.[7]

Performance Data: A Quantitative Comparison

The following tables summarize the performance of this compound and SM-102 based on published experimental data. These comparisons highlight their respective strengths in different applications.

In Vivo Protein Expression (Luciferase Assay)
Ionizable LipidModelAdministration RoutemRNA DosePeak Bioluminescence (relative to control/comparison)Reference
This compound C57BL/6 miceIntravenous0.5 mg/kgHigher than MC3[2]
SM-102 BALB/c miceIntramuscular1 µg~60% higher than ALC-0315[3]
SM-102 C57BL/6JGPt miceIntravenous-Lower than MC3 (N/P ratio 6:1)[8]
In Vivo Genome Editing
Ionizable LipidTarget GeneModelMedian Editing RateSerum Protein ReductionReference
This compound Angptl3C57BL/6 mice38.5%65.2% (ANGPTL3)[1][4]
SM-102 Pcsk9Mice-Comparable to HTO12[9][10]

Note: Direct comparative genome editing data for SM-102 against this compound for the same target is limited in the reviewed literature.

Immunogenicity
Ionizable LipidAntigenModelKey FindingReference
SM-102 SARS-CoV-2 SpikeBALB/c miceElicited significantly higher neutralizing antibody titers compared to ALC-0315.[3][3]
SM-102 LuciferaseBALB/c miceInduced significant anti-luciferase antibody titres.[5][6][5][6]

Note: Publicly available immunogenicity data for this compound in the context of vaccination is less prevalent as its primary application has been in gene editing.

Experimental Methodologies

The following sections detail the typical experimental protocols for the formulation and in vivo evaluation of LNPs containing this compound and SM-102.

LNP Formulation Protocol (Microfluidic Mixing)
  • Preparation of Lipid Stock Solutions:

    • The ionizable lipid (this compound or SM-102), helper lipid (e.g., DSPC or DOPE), cholesterol, and PEGylated lipid (e.g., DMG-PEG 2000) are individually dissolved in absolute ethanol to create stock solutions of known concentrations (e.g., 10 mg/mL).[11][12]

    • The molar ratio of the lipids is a critical parameter and is often optimized for specific applications. A commonly used molar ratio for SM-102 formulations is 50:10:38.5:1.5 (SM-102:DSPC:Cholesterol:DMG-PEG 2000).[11] For this compound, a similar ratio of 50:38.5:10:1.5 (this compound:Cholesterol:DSPC:DMG-PEG) has been reported.[1]

    • The individual lipid stock solutions are then combined in the desired molar ratio to form the final lipid mixture in ethanol.

  • Preparation of Aqueous mRNA Solution:

    • The mRNA is diluted in an acidic aqueous buffer, typically a 10-50 mM citrate buffer with a pH of 4.0.[7][11] This low pH ensures the protonation of the ionizable lipid's amine group, facilitating its interaction with the negatively charged mRNA backbone.

  • Microfluidic Mixing:

    • The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes of a microfluidic mixing device.

    • The two solutions are then rapidly mixed within the microfluidic chip at a defined flow rate ratio (typically 3:1 aqueous to organic phase).[13] This rapid mixing leads to a change in solvent polarity, triggering the self-assembly of the lipids around the mRNA to form LNPs.

  • Downstream Processing:

    • The resulting LNP solution is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated mRNA.[11]

    • The LNPs can be further concentrated using centrifugal filters.

    • The final LNP formulation is sterile-filtered through a 0.22 µm filter.

In Vivo Evaluation Workflow
  • Animal Model:

    • The choice of animal model depends on the research question. Common models include BALB/c and C57BL/6 mice.

  • Administration:

    • LNPs encapsulating the mRNA of interest (e.g., encoding a reporter protein like luciferase or a therapeutic protein) are administered to the animals. The route of administration is critical, with intravenous injection often used for liver-targeting applications (common for this compound) and intramuscular injection for vaccine applications (common for SM-102).[3][7]

  • Assessment of Protein Expression:

    • For reporter gene expression (e.g., luciferase), in vivo bioluminescence imaging is performed at various time points post-administration (e.g., 6, 24, 48 hours) to quantify protein expression levels and determine the biodistribution of mRNA delivery.[14]

  • Evaluation of Immunogenicity:

    • For vaccine applications, blood samples are collected at different time points to measure antigen-specific antibody titers (e.g., IgG) using techniques like ELISA. Neutralizing antibody assays are also performed to assess the functional capacity of the induced antibodies.[3]

  • Assessment of Genome Editing:

    • For gene editing applications, tissues of interest (e.g., liver) are harvested after a defined period.

    • Genomic DNA is extracted, and the target locus is amplified by PCR.

    • The extent of gene editing (insertions and deletions, or indels) is quantified using next-generation sequencing (NGS).

    • Serum levels of the target protein are also measured to confirm functional knockout.[1]

Visualizing the Mechanisms and Processes

To better understand the underlying biological pathways and experimental procedures, the following diagrams have been generated using Graphviz.

mRNA_Vaccine_Immune_Response cluster_uptake Cellular Uptake and Antigen Presentation cluster_t_cell T-Cell Activation cluster_b_cell B-Cell Activation and Antibody Production mRNA-LNP mRNA-LNP APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) mRNA-LNP->APC Endosome Endosome APC->Endosome mRNA mRNA Endosome->mRNA Endosomal Escape Antigen Viral Antigen (e.g., Spike Protein) mRNA->Antigen Translation MHC I MHC I Antigen->MHC I MHC II MHC II Antigen->MHC II CTL Cytotoxic T-Lymphocyte (CD8+) MHC I->CTL Activation Th_Cell Helper T-Cell (CD4+) MHC II->Th_Cell Activation B_Cell B-Cell Th_Cell->B_Cell Activation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Antibodies Antibodies Plasma_Cell->Antibodies Production

Caption: Signaling pathway of mRNA vaccine-induced immune response.

LNP_Workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Evaluation Lipid_Prep 1. Lipid Stock Preparation (Ethanol) Mixing 3. Microfluidic Mixing Lipid_Prep->Mixing mRNA_Prep 2. mRNA Solution (Aqueous Buffer, pH 4) mRNA_Prep->Mixing Purification 4. Dialysis & Concentration Mixing->Purification Characterization 5. Physicochemical Characterization Purification->Characterization Administration 6. Administration to Animal Model Characterization->Administration Imaging 7a. Bioluminescence Imaging Administration->Imaging Immunology 7b. Immunological Analysis Administration->Immunology Editing 7c. Genome Editing Analysis Administration->Editing

Caption: Experimental workflow for LNP formulation and in vivo testing.

Concluding Remarks

The choice between this compound and SM-102 is highly dependent on the intended therapeutic application. This compound has demonstrated exceptional performance for liver-directed therapies, particularly in the context of in vivo genome editing. Its bioreducible nature may also offer advantages in terms of safety and clearance.

On the other hand, SM-102 has a proven track record in eliciting robust protein expression and strong immune responses, making it a suitable candidate for vaccine development. Its performance with intramuscular administration is a key advantage for this application.

As the field of mRNA therapeutics continues to expand, the development and characterization of novel ionizable lipids will remain a critical area of research. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions in the selection of lipid nanoparticles for their specific needs, ultimately accelerating the translation of promising mRNA-based therapies from the laboratory to the clinic.

References

306-O12B LNP Demonstrates Superior In Vivo Liver Targeting and Gene Editing Efficiency Compared to Industry Standard

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of in vivo studies reveals that the 306-O12B lipid nanoparticle (LNP) system provides a more potent and specific delivery vehicle for CRISPR-Cas9 gene editing components to the liver than the clinically established MC-3 LNP. Experimental data from head-to-head comparisons in murine models show significantly higher gene editing rates and subsequent protein knockdown for this compound LNP, highlighting its potential as a next-generation delivery platform for genetic medicines.

The this compound LNP, when co-delivering Cas9 mRNA and a single-guide RNA (sgRNA) targeting the Angptl3 gene, achieved a median editing rate of 38.5% in the livers of C57BL/6 mice.[1][2] This was substantially more efficient than the 14.6% median editing rate observed with MC-3 LNP, a gold standard lipid nanoparticle used in an FDA-approved therapeutic.[1][2] The enhanced gene editing efficiency of this compound LNP translated directly to more significant physiological effects. Mice treated with the this compound LNP formulation exhibited a 65.2% reduction in serum ANGPTL3 protein, a 56.8% decrease in LDL-C (low-density lipoprotein cholesterol), and a 29.4% reduction in triglycerides.[1][2] In contrast, the MC-3 LNP-treated group showed more modest reductions of 25%, 15.7%, and 16.3%, respectively.[1][2]

Further validation in Ai14 reporter mice confirmed the hepatocyte-specific targeting of the this compound LNP system.[1][2] Successful delivery and function of the CRISPR-Cas9 cargo were evidenced by the expression of the tdTomato fluorescent protein predominantly in the liver, with immunofluorescent staining confirming localization within hepatocytes.[2] Long-term studies have also indicated that the gene-editing effects of a single administration of this compound LNP are durable, with significant knockdown of serum ANGPTL3 and reductions in LDL-C and triglycerides lasting for at least 100 days.[3]

Comparative Performance of this compound LNP vs. MC-3 LNP

ParameterThis compound LNPMC-3 LNP
Median Angptl3 Gene Editing Rate in Liver 38.5%[1][2]14.6%[1][2]
Serum ANGPTL3 Protein Reduction 65.2%[1][2]25%[1][2]
Serum LDL-C Reduction 56.8%[1][2]15.7%[1][2]
Serum Triglyceride (TG) Reduction 29.4%[1][2]16.3%[1][2]

Experimental Protocols

In Vivo Gene Editing Efficiency Study
  • Animal Model: Wild-type C57BL/6 mice.[1]

  • LNP Formulations:

    • This compound LNP: Formulated at a molar ratio of [this compound:Cholesterol:DSPC:DMG-PEG] of [50:38.5:10:1.5].[1]

    • MC-3 LNP: Used as a positive control.[1]

  • Cargo: Cas9 mRNA and sgRNA targeting the Angptl3 gene (sgAngptl3).

  • Administration: Intravenous administration of either this compound LNP or MC-3 LNP.

  • Dosage: A total RNA dose of 3.0 mg/kg.[1]

  • Analysis:

    • Seven days post-administration, liver samples were collected for Next-Generation Sequencing (NGS) to determine the frequency of insertions and deletions (indels) at the Angptl3 target site.[2]

    • Serum was collected to analyze ANGPTL3 protein, LDL-C, and triglyceride levels.[2]

Hepatocyte-Specific Targeting Validation
  • Animal Model: Ai14 reporter mice, which are engineered with a LoxP-flanked STOP cassette controlling the expression of tdTomato fluorescent protein.[1]

  • LNP Formulation: this compound LNP.

  • Cargo: Cas9 mRNA and an sgRNA targeting the LoxP sites (sgLoxP).[1]

  • Mechanism: Successful CRISPR-mediated excision of the STOP cassette induces the expression of tdTomato.[1]

  • Analysis:

    • Imaging of mouse organs was performed to detect tdTomato fluorescence, indicating successful co-delivery of the mRNA and sgRNA components.[2]

    • Immunofluorescent staining of liver tissue for a hepatocyte-specific antigen was conducted to confirm that tdTomato expression was localized within hepatocytes.[2]

Visualizing the Experimental Workflow

InVivo_Validation_Workflow cluster_formulation LNP Formulation cluster_admin Animal Administration cluster_analysis Analysis (Day 7) cluster_results Comparative Results LNP_306 This compound LNP (this compound:Chol:DSPC:DMG-PEG 50:38.5:10:1.5) Mice C57BL/6 Mice LNP_306->Mice IV Injection 3.0 mg/kg RNA LNP_MC3 MC-3 LNP (Control) LNP_MC3->Mice IV Injection 3.0 mg/kg RNA Cargo Cas9 mRNA + sgAngptl3 Cargo->LNP_306 Cargo->LNP_MC3 Liver Liver Tissue Collection Mice->Liver Serum Serum Collection Mice->Serum NGS NGS Analysis (Indel Frequency) Liver->NGS Biochem Biochemical Analysis (ANGPTL3, LDL-C, TG) Serum->Biochem Result_306 This compound: Higher Editing & Protein Knockdown NGS->Result_306 Result_MC3 MC-3: Lower Editing & Protein Knockdown NGS->Result_MC3 Biochem->Result_306 Biochem->Result_MC3

Caption: Workflow for in vivo comparison of this compound and MC-3 LNPs.

References

head-to-head comparison of ionizable lipids for mRNA

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Head-to-Head Comparison of Ionizable Lipids for mRNA Delivery

For researchers, scientists, and drug development professionals at the forefront of genetic medicine, the choice of a delivery vehicle for messenger RNA (mRNA) is paramount. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, with the ionizable lipid being the most critical component governing their efficacy. This guide provides an objective, data-driven comparison of various ionizable lipids, summarizing their performance based on experimental findings and detailing the methodologies used to evaluate them.

The Crucial Role of Ionizable Lipids

Ionizable lipids are essential for the success of mRNA-LNP therapeutics for several reasons. At a low pH during formulation, their amine headgroups become protonated, allowing for efficient encapsulation of the negatively charged mRNA backbone. At physiological pH during systemic circulation, they are nearly neutral, which reduces toxicity compared to permanently cationic lipids. Upon cellular uptake and entry into the acidic environment of the endosome, they again become protonated. This positive charge facilitates the disruption of the endosomal membrane, leading to the release of the mRNA cargo into the cytoplasm where it can be translated into the therapeutic protein. The structure of the ionizable lipid—including its headgroup, linker, and hydrophobic tails—profoundly influences the LNP's characteristics and in vivo performance.

Comparative Performance of Ionizable Lipids

The performance of ionizable lipids is typically assessed based on the physicochemical properties of the resulting LNPs and their in vitro and in vivo transfection efficiencies. Below is a compilation of data from various studies to facilitate a head-to-head comparison.

Physicochemical Properties of LNPs with Different Ionizable Lipids

The size, polydispersity index (PDI), and encapsulation efficiency (EE) are critical quality attributes of LNPs that influence their stability, biodistribution, and cellular uptake. Generally, a particle size of less than 150 nm and a PDI below 0.2 are considered desirable for in vivo applications.[1][2]

Ionizable LipidHelper Lipids/Molar RatioSize (nm)PDIEncapsulation Efficiency (%)Reference
DLin-MC3-DMA DSPC/Chol/PEG-DMG (50:10:38.5:1.5)70-90< 0.15>85%[3][4]
ALC-0315 DSPC/Chol/ALC-0159 (50:10:38.5:1.5)80-100< 0.2>90%[1][3]
SM-102 DSPC/Chol/DMG-PEG2000 (50:10:38.5:1.5)80-100< 0.2>90%[5][6]
C12-200 DOPE/Chol/DMG-PEG2000 (35:16:46.5:2.5)~120< 0.2>85%[7]
(4S)-KEL12 DSPC/Chol/PEG-lipidNot SpecifiedNot Specified>95%[8]
THP1 DOPE/Chol/DMG-PEG2000 (35:16:46.5:2.5)~110~0.15~65% (hand-mixed)[9]
In Vitro mRNA Transfection Efficiency

The ability of LNPs to transfect cells in culture is a primary indicator of their potential for in vivo efficacy. Luciferase or other reporter gene assays are commonly used to quantify protein expression.

Ionizable LipidCell LineReporter mRNAKey FindingsReference
DLin-MC3-DMA HEK293, RAW 264.7Luciferase, EGFPLower expression compared to SM-102 and ALC-0315 in some studies.[5][9]
ALC-0315 A549, Huh7LuciferasePotent transfection, often outperforming other lipids in specific cell lines.[1]
SM-102 HEK293, DC2.4, RAW 264.7Luciferase, OVASuperior protein expression in vitro compared to ALC-0315 and DLin-MC3-DMA.[5][6]
C12-200 JEG-3LuciferaseOutperformed Lipofectamine in some LNP formulations.[7]
Novel Lipids (e.g., THP1) HEK293, RAW 264.7LuciferaseTHP1 demonstrated comparable in vitro transfection to DLin-MC3-DMA.[9]
In Vivo mRNA Delivery and Protein Expression

The ultimate test of an ionizable lipid's performance is its ability to deliver mRNA to target organs and induce protein expression in a living organism. Luciferase expression is often measured in various organs to assess biodistribution and delivery efficiency.

Ionizable LipidAnimal ModelReporter mRNAPrimary Target Organ(s)Key FindingsReference
DLin-MC3-DMA MiceLuciferase, EPOLiverEffective liver delivery, but lower expression compared to newer lipids.[8][10]
ALC-0315 MiceLuciferaseLiver, SpleenHigh overall protein expression, comparable to SM-102 in vivo.[1][10][1][10]
SM-102 MiceLuciferaseLiver, SpleenHigh bioavailability and protein expression, comparable to ALC-0315 in vivo.[10][10]
C12-200 MiceLuciferaseLiverPredominantly liver delivery.[7]
C12,4-200 (4-tailed analog of C12-200) MiceLuciferaseSpleenSignificantly increased spleen delivery and reduced liver delivery compared to C12-200.[11][11]
(4S)-KEL12 MiceLuciferaseSpleenBetter spleen tropism and reduced liver tropism compared to SM-102.[8][8]
A3T2C7 MiceLuciferaseLungsStrong lung selectivity (97%).[12][12]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the objective comparison of ionizable lipids. Below are standardized methodologies for key experiments.

LNP Formulation via Microfluidics
  • Preparation of Stock Solutions:

    • Dissolve the ionizable lipid, helper phospholipid (e.g., DSPC or DOPE), cholesterol, and PEG-lipid in absolute ethanol to achieve desired stock concentrations (e.g., 10-50 mM).

    • Dilute the mRNA in an acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid-ethanol mixture into one syringe and the mRNA-aqueous solution into another.

    • Set the microfluidic mixing system (e.g., NanoAssemblr) to a specific total flow rate (e.g., 12 mL/min) and flow rate ratio (e.g., 3:1 aqueous to organic phase).

    • Initiate mixing to allow for the self-assembly of LNPs.

  • Purification and Concentration:

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 overnight to remove ethanol and neutralize the pH.

    • Concentrate the LNPs using centrifugal filter units if necessary.

    • Sterile-filter the final LNP formulation through a 0.22 µm filter.

LNP Characterization
  • Size and Polydispersity Index (PDI):

    • Dilute the LNP suspension in PBS.

    • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency (EE):

    • Use a fluorescent RNA-binding dye (e.g., RiboGreen).

    • Measure the fluorescence of the LNP sample before and after the addition of a detergent (e.g., 0.5% Triton X-100) that lyses the LNPs.

    • Calculate the EE using the formula: EE (%) = (Fluorescence_total - Fluorescence_free) / Fluorescence_total * 100.

In Vitro Transfection Assay
  • Cell Culture:

    • Plate cells (e.g., HEK293T, HeLa, or relevant immune cells) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Transfection:

    • Dilute the mRNA-LNPs in cell culture medium to achieve the desired final mRNA concentration (e.g., 100 ng/well).

    • Remove the old medium from the cells and add the LNP-containing medium.

    • Incubate the cells for 24-48 hours.

  • Quantification of Protein Expression:

    • For luciferase reporter mRNA, lyse the cells and add a luciferase assay substrate.

    • Measure the resulting luminescence using a plate reader.

    • For fluorescent protein reporters (e.g., GFP), analyze the percentage of positive cells and mean fluorescence intensity using flow cytometry or fluorescence microscopy.

In Vivo Evaluation in Mice
  • Animal Studies:

    • Use a suitable mouse strain (e.g., C57BL/6 or BALB/c).

    • Administer the mRNA-LNPs via the desired route (e.g., intravenous injection into the tail vein or intramuscular injection). The typical mRNA dose is 0.1-1.0 mg/kg.

  • Bioluminescence Imaging (for luciferase reporter):

    • At a specified time point post-injection (e.g., 6 hours), administer D-luciferin substrate via intraperitoneal injection.

    • Anesthetize the mice and image the whole-body bioluminescence using an in vivo imaging system (IVIS).

    • For ex vivo analysis, euthanize the mice, harvest the organs of interest (liver, spleen, lungs, etc.), and image them separately after incubation with luciferin.

  • Quantification:

    • Use the imaging software to draw regions of interest (ROIs) around the organs and quantify the total flux (photons/second).

Visualizing the Mechanisms

To better understand the processes involved in mRNA delivery by LNPs, the following diagrams illustrate the experimental workflow and the key cellular signaling pathways.

Experimental_Workflow cluster_formulation LNP Formulation cluster_characterization Characterization cluster_evaluation Performance Evaluation cluster_invitro In Vitro cluster_invivo In Vivo lipids Lipids in Ethanol mixing Microfluidic Mixing lipids->mixing mrna mRNA in Acidic Buffer mrna->mixing lnps mRNA-LNPs mixing->lnps purification Dialysis & Filtration lnps->purification dls Size & PDI (DLS) purification->dls ribogreen Encapsulation Efficiency purification->ribogreen transfection Transfection purification->transfection injection IV/IM Injection purification->injection cell_culture Cell Culture cell_culture->transfection readout_vitro Luciferase/GFP Readout transfection->readout_vitro animal_model Mouse Model animal_model->injection imaging IVIS Imaging injection->imaging readout_vivo Organ Bioluminescence imaging->readout_vivo

Caption: Experimental workflow for comparing ionizable lipids.

Cellular_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm (pH 7.2) lnp_circulating mRNA-LNP (Neutral) apoe ApoE lnp_circulating->apoe Protein Corona Formation lnp_apoe ApoE-coated LNP lnp_circulating->lnp_apoe apoe->lnp_apoe ldlr LDL Receptor lnp_apoe->ldlr Receptor Binding clathrin_pit Clathrin-coated Pit ldlr->clathrin_pit Endocytosis early_endosome Early Endosome (pH 6.0-6.5) clathrin_pit->early_endosome Vesicle Trafficking late_endosome Late Endosome (pH 5.0-6.0) early_endosome->late_endosome Maturation mrna_release mRNA Release late_endosome->mrna_release Endosomal Escape (Lipid Protonation & Membrane Fusion) translation Translation -> Therapeutic Protein mrna_release->translation

Caption: Cellular uptake and endosomal escape of mRNA-LNPs.

Conclusion

The selection of an ionizable lipid is a critical decision in the development of mRNA therapeutics. While clinically approved lipids such as DLin-MC3-DMA, ALC-0315, and SM-102 have demonstrated significant success, particularly for liver-directed applications, ongoing research is yielding novel lipids with enhanced potency and tailored biodistribution to other organs like the spleen and lungs. The structure of the ionizable lipid, from its headgroup to the number and branching of its tails, directly impacts LNP characteristics and therapeutic efficacy. This guide provides a framework for comparing these crucial molecules, emphasizing the importance of standardized, data-driven evaluation to accelerate the development of the next generation of genetic medicines.

References

Confirming Angptl3 Protein Reduction: A Comparative Guide to 306-O12B and Other Therapeutic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 306-O12B, a novel CRISPR-Cas9 delivery system, with other therapeutic alternatives for reducing Angiopoietin-like 3 (ANGPTL3) protein levels. Experimental data and detailed methodologies are presented to support the evaluation of these innovative approaches in the context of cardiovascular disease research.

Angiopoietin-like 3 (ANGPTL3) is a key regulator of lipid metabolism, primarily by inhibiting lipoprotein lipase (LPL) and endothelial lipase (EL).[1][2] Genetic studies have shown that loss-of-function mutations in the ANGPTL3 gene are associated with reduced levels of LDL cholesterol, triglycerides, and a lower risk of coronary artery disease, making it a promising therapeutic target.[3][4] This guide focuses on a novel gene editing approach utilizing the this compound lipid nanoparticle for Angptl3 knockout and compares its efficacy with established protein and synthesis inhibition strategies.

Performance Comparison of ANGPTL3 Lowering Therapies

The following table summarizes the performance of this compound in comparison to a monoclonal antibody (Evinacumab) and an antisense oligonucleotide (Vupanorsen) in reducing ANGPTL3 and key lipid levels.

Therapeutic AgentMechanism of ActionEfficacy in ANGPTL3 ReductionEfficacy in LDL-C ReductionEfficacy in Triglyceride ReductionNotes
This compound LNP with CRISPR-Cas9 In vivo genome editing of Angptl3 gene in hepatocytes, leading to permanent knockout.[5]Up to 65.2% reduction in serum ANGPTL3 protein in mice.[5][6][7]Up to 56.8% reduction in mice.[5][6]Up to 29.4% reduction in mice.[5][6]Offers a potentially permanent, "one-and-done" treatment.[4][8] More efficient than the standard MC-3 LNP.[5][6][8]
Evinacumab (Monoclonal Antibody) Binds to and inhibits circulating ANGPTL3 protein.[3][9]Dose-dependent reduction.[10]~50% reduction in patients with refractory hypercholesterolemia.[11]Significant reductions observed.[10]Approved for treating homozygous familial hypercholesterolemia (HoFH).[10][12]
Vupanorsen (Antisense Oligonucleotide) Inhibits the synthesis of ANGPTL3 protein in hepatocytes.[13][14]Dose-dependent reduction of 69.9% to 95.2%.[14][15][16]Modest reductions of 7.9% to 16.0%.[14][15]Dose-dependent reductions of 41.3% to 56.8%.[14][15]Development was halted due to safety concerns, including elevations in liver enzymes and hepatic fat.[12][13][17]

Experimental Protocols

In Vivo Angptl3 Gene Knockout in Mice using this compound LNP

This protocol describes the methodology for confirming ANGPTL3 protein reduction in wild-type C57BL/6 mice using the this compound lipid nanoparticle system to deliver CRISPR-Cas9 components.

  • Preparation of LNP Formulation:

    • Cas9 mRNA and a single guide RNA targeting Angptl3 (sgAngptl3) are packaged into the this compound lipid nanoparticles.[5]

    • The ratio of Cas9 mRNA to sgAngptl3 is typically 1:1.2.[5]

    • The RNA is loaded into the LNPs at a weight ratio of 1:7.5.[5]

  • Animal Model and Administration:

    • Wild-type C57BL/6 mice are used for the study.[7][8]

    • The loaded LNPs are administered via a single intravenous (tail vein) injection.[4]

    • A total RNA dose of 3.0 mg/kg is administered.[5]

  • Post-Administration Analysis:

    • Animals are analyzed seven days after injection.[5]

    • Serum is collected to measure ANGPTL3 protein levels, LDL cholesterol, and triglycerides.[5][6]

    • Liver samples are harvested for Next-Generation Sequencing (NGS) to determine the gene editing rate (indels) at the Angptl3 target site.[6]

  • Long-term Efficacy Assessment:

    • To assess the durability of the gene editing, animals are monitored for an extended period (e.g., 100 days) after a single injection.[5][18]

    • Serum lipid levels and ANGPTL3 protein levels are measured at various time points.[18]

Visualizing the Mechanisms and Workflows

The following diagrams illustrate the signaling pathway of ANGPTL3 and the experimental workflow for its reduction using the this compound LNP system.

ANGPTL3_Signaling_Pathway cluster_liver Hepatocyte cluster_circulation Circulation cluster_effects Metabolic Effects ANGPTL3_Gene ANGPTL3 Gene ANGPTL3_Protein ANGPTL3 Protein ANGPTL3_Gene->ANGPTL3_Protein Transcription & Translation Secreted_ANGPTL3 Secreted ANGPTL3 ANGPTL3_Protein->Secreted_ANGPTL3 Secretion LPL Lipoprotein Lipase (LPL) Secreted_ANGPTL3->LPL Inhibits EL Endothelial Lipase (EL) Secreted_ANGPTL3->EL Inhibits TRLs Triglyceride-Rich Lipoproteins (TRLs) LPL->TRLs Hydrolyzes HDL HDL EL->HDL Modulates Increased_Triglycerides Increased Triglycerides TRLs->Increased_Triglycerides Altered_HDL_Metabolism Altered HDL Metabolism HDL->Altered_HDL_Metabolism

Caption: ANGPTL3 Signaling Pathway.

Experimental_Workflow_306_O12B cluster_preparation Preparation cluster_administration In Vivo Administration cluster_analysis Analysis (Day 7) cluster_outcome Outcome Confirmation CRISPR_Components Cas9 mRNA & sgAngptl3 LNP_Formulation This compound LNP Formulation CRISPR_Components->LNP_Formulation Encapsulation Animal_Model C57BL/6 Mice IV_Injection Intravenous Injection (3.0 mg/kg RNA) Animal_Model->IV_Injection Treatment Serum_Collection Serum Collection IV_Injection->Serum_Collection Post-treatment Liver_Harvest Liver Harvest IV_Injection->Liver_Harvest Post-treatment Lipid_Analysis ANGPTL3 & Lipid Level Measurement Serum_Collection->Lipid_Analysis NGS_Analysis NGS for Indel Quantification Liver_Harvest->NGS_Analysis Protein_Reduction Confirmation of ANGPTL3 Protein Reduction Lipid_Analysis->Protein_Reduction

Caption: Experimental Workflow for ANGPTL3 Reduction.

References

306-O12B Lipid Nanoparticle Platform Outperforms Industry Standard for In Vivo Gene Editing

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis demonstrates the superior efficacy of the 306-O12B lipid nanoparticle (LNP) system in mediating CRISPR-Cas9 gene editing in the liver, offering a promising alternative to established delivery platforms.

For researchers and professionals in the field of genetic medicine and drug development, the efficient and safe in vivo delivery of gene-editing machinery remains a critical challenge. This guide provides a head-to-head comparison of the novel this compound LNP platform against the industry-standard MC-3 LNP, a lipid nanoparticle formulation approved by the US Food and Drug Administration (FDA) for liver-targeted nucleic acid delivery.[1] The data presented herein, derived from preclinical studies, highlights the potential of this compound to achieve higher levels of gene editing and subsequent therapeutic protein knockdown.

Performance Benchmark: this compound vs. MC-3

The this compound LNP system demonstrates significantly greater efficacy in mediating CRISPR-Cas9 gene editing of the Angiopoietin-like 3 (Angptl3) gene in the liver of C57BL/6 mice. A single administration of this compound LNPs co-encapsulating Cas9 mRNA and sgAngptl3 resulted in a median gene editing rate of 38.5%, a marked improvement over the 14.6% achieved with the MC-3 LNP under identical experimental conditions.[2][3]

This enhanced gene editing efficiency translates to more profound downstream biological effects. Treatment with this compound LNPs led to a 65.2% reduction in serum ANGPTL3 protein levels, accompanied by a 56.8% decrease in low-density lipoprotein cholesterol (LDL-C) and a 29.4% reduction in triglycerides (TG).[2] In contrast, the MC-3 LNP formulation resulted in more modest reductions of 25% in ANGPTL3 protein, 15.7% in LDL-C, and 16.3% in TGs.[2] The performance of the this compound LNP system not only surpassed the MC-3 LNP but also matched or exceeded the knockdown benchmarks set by previous antisense oligonucleotide (ASO) therapies targeting Angptl3.[2]

Performance MetricThis compound LNPMC-3 LNP (Industry Standard)
Median Angptl3 Gene Editing Rate (Indels %) 38.5%14.6%
Serum ANGPTL3 Protein Reduction 65.2%25.0%
Serum LDL-C Reduction 56.8%15.7%
Serum Triglyceride (TG) Reduction 29.4%16.3%

Mechanism of Action: LNP-Mediated Gene Editing

The this compound platform is composed of the ionizable cationic lipidoid this compound, which is formulated into lipid nanoparticles to encapsulate and deliver genetic payloads.[4] These LNPs are designed for specific accumulation in the liver following intravenous administration.[4][5] Upon reaching the hepatocytes, the LNPs are internalized, and the acidic environment of the endosome is thought to facilitate the release of the Cas9 mRNA and sgRNA into the cytoplasm. The translated Cas9 protein, guided by the sgRNA, then translocates to the nucleus to induce a targeted double-strand break in the Angptl3 gene, leading to its functional knockout.

Angptl3_Knockdown_Pathway cluster_bloodstream Bloodstream cluster_hepatocyte Hepatocyte cluster_cytoplasm cluster_nucleus LNP This compound LNP (Cas9 mRNA + sgAngptl3) LNP_uptake LNP_uptake Endosome Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import Translation Cas9 mRNA Translation Cas9_sgRNA_complex_nucleus Cas9-sgRNA Complex LNP_uptake->Endosome Endocytosis Cas9_sgRNA_complex Cas9-sgRNA Complex Assembly Translation->Cas9_sgRNA_complex Angptl3_gene Angptl3 Gene Gene_editing Gene Editing (DSB & NHEJ) Angptl3_gene->Gene_editing Cleavage Knockout Angptl3 Knockout Gene_editing->Knockout Cas9_sgRNA_complex_nucleus->Angptl3_gene Target Recognition Experimental_Workflow Formulation LNP Formulation (this compound vs. MC-3) Administration Single IV Injection (3.0 mg/kg RNA in C57BL/6 mice) Formulation->Administration Incubation 7-Day Incubation Period Administration->Incubation Sample_Collection Sample Collection (Liver Tissue & Serum) Incubation->Sample_Collection Analysis Downstream Analysis Sample_Collection->Analysis NGS NGS Analysis of Liver DNA (Indel %) Analysis->NGS Biochemistry Serum Biochemistry (ANGPTL3, LDL-C, TG) Analysis->Biochemistry

References

A Comparative Guide to 306-O12B Lipid Nanoparticle Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the performance of lipid nanoparticles (LNPs) formulated with the ionizable lipid 306-O12B. Due to a lack of published data on the in vitro performance of this compound in cell lines, this document focuses on its well-documented in vivo efficacy and provides a broader context by comparing it with other lipid nanoparticle systems and delivery methods.

Performance of this compound in In Vivo Models

The primary application of this compound, as evidenced in the scientific literature, is in the formulation of LNPs for the in vivo delivery of RNA therapeutics, particularly for liver-specific gene editing using CRISPR-Cas9. A key benchmark for its performance is the comparison with LNPs formulated with the well-established ionizable lipid, MC-3.

In Vivo Gene Editing Efficiency in Murine Liver

A pivotal study demonstrates the superior performance of this compound LNPs for the delivery of Cas9 mRNA and a single-guide RNA (sgRNA) targeting the Angptl3 gene in hepatocytes of C57BL/6 mice.[1][2] The results show a significantly higher gene editing rate and subsequent reduction in target protein and lipid levels compared to MC-3 LNPs.[1][3][4]

Table 1: Comparison of this compound LNP and MC-3 LNP for In Vivo Angptl3 Gene Editing in Mice

ParameterThis compound LNPMC-3 LNP
Median Gene Editing Rate 38.5%[1][3][4]14.6%[1][3]
Serum ANGPTL3 Protein Reduction 65.2%[1][3][4]25.0%[3][4]
Serum LDL-C Reduction 56.8%[1][3][4]15.7%[3][4]
Serum Triglyceride Reduction 29.4%[1][3][4]16.3%[3][4]

These data highlight the enhanced potency of this compound for functional gene editing in the liver.

General Performance of Lipid Nanoparticles in Cell Lines

While specific data for this compound is unavailable, the performance of LNPs in vitro is known to be highly dependent on the cell line, the specific ionizable lipid, the overall formulation, and the nature of the nucleic acid cargo. Below is a general overview of factors influencing LNP transfection efficiency in common cell lines.

Table 2: General Considerations for LNP Transfection in Different Cell Lines

Cell LineTypical Transfection Efficiency with LNPsKey Considerations
HepG2 (Human Hepatocellular Carcinoma) Moderate to HighOften used as an in vitro model for liver-targeting LNPs. Transfection efficiency can be influenced by the presence of serum and the specific LNP formulation.[5][6][7][8]
HEK293 (Human Embryonic Kidney) HighGenerally considered easy to transfect with a variety of methods, including LNPs. Often used as a workhorse for protein expression and initial screening.[9][10][11]
HeLa (Human Cervical Cancer) Moderate to HighA robust and commonly used cell line for transfection studies. LNP uptake and endosomal escape efficiency can vary.[12][13][14]
Jurkat (Human T-lymphocyte) Low to ModerateSuspension cells are generally more challenging to transfect with lipid-based reagents compared to adherent cells. Optimization of LNP composition and transfection conditions is often required.[15]

Experimental Protocols

Formulation of this compound Lipid Nanoparticles (for In Vivo use)

This protocol is based on the successful formulation described for in vivo liver targeting.[1][16]

Materials:

  • This compound ionizable lipid

  • Cholesterol

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)

  • Cas9 mRNA and sgRNA

  • Ethanol

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device

Procedure:

  • Prepare a lipid mixture in ethanol containing this compound, cholesterol, DOPC, and DMG-PEG at a molar ratio of 50:38.5:10:1.5.[1]

  • Prepare an aqueous solution of Cas9 mRNA and sgRNA in citrate buffer (pH 4.0).

  • Using a microfluidic mixer, combine the lipid-ethanol solution and the RNA-buffer solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • The weight ratio of the this compound lipid to the total RNA should be optimized, with a ratio of 7.5:1 being reported as optimal.[1]

  • Dialyze the resulting LNP solution against PBS (pH 7.4) to remove ethanol and raise the pH.

  • Sterile-filter the final LNP formulation through a 0.22 µm filter.

  • Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

General Protocol for In Vitro Transfection using Lipid Nanoparticles

This is a generalized protocol and should be optimized for the specific cell line and LNP formulation.[5][17]

Materials:

  • Cells to be transfected (e.g., HepG2, HEK293)

  • Complete cell culture medium

  • Serum-free medium (e.g., Opti-MEM)

  • Lipid nanoparticle formulation encapsulating mRNA (e.g., encoding a reporter protein like GFP or luciferase)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection. Allow cells to adhere overnight.

  • On the day of transfection, dilute the LNP-mRNA formulation to the desired concentration in serum-free medium.

  • Remove the complete culture medium from the cells and replace it with the LNP-containing medium.

  • Incubate the cells with the LNPs for a defined period (typically 4-6 hours) at 37°C.

  • After the incubation period, remove the LNP-containing medium and replace it with fresh, complete culture medium.

  • Incubate the cells for 24-48 hours to allow for protein expression.

  • Assess transfection efficiency by measuring the reporter protein expression (e.g., fluorescence microscopy for GFP, luciferase assay for luciferase).

  • Cell viability should also be assessed using an appropriate assay (e.g., MTT or resazurin-based assays).[18]

Visualizations

Signaling Pathway of LNP-mediated mRNA Delivery

LNP_Delivery cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_endosome Endosome (Acidifying) LNP LNP (Neutral Surface) Endocytosis Endocytosis LNP_Endosome Protonated LNP (Positive Surface) Endosomal_Membrane Endosomal Membrane LNP_Endosome->Endosomal_Membrane Membrane Interaction Endosomal_Escape Endosomal Escape Cytosol Cytosol mRNA mRNA Translation Translation Ribosome Ribosome Protein Therapeutic Protein Endocytosis->LNP_Endosome Endosomal_Escape->mRNA Translation->Protein

Caption: LNP-mediated mRNA delivery pathway.

Experimental Workflow for In Vitro Transfection

Transfection_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Analysis Formulate_LNP 1. Formulate LNP with mRNA Dilute_LNP 3. Dilute LNPs in Serum-Free Medium Formulate_LNP->Dilute_LNP Seed_Cells 2. Seed Cells in 96-well Plate Treat_Cells 4. Incubate Cells with LNPs (4-6h) Seed_Cells->Treat_Cells Dilute_LNP->Treat_Cells Change_Medium 5. Replace with Complete Medium Treat_Cells->Change_Medium Incubate_24_48h 6. Incubate for 24-48 hours Change_Medium->Incubate_24_48h Analyze 7. Analyze Protein Expression & Cell Viability Incubate_24_48h->Analyze

Caption: In vitro LNP transfection workflow.

References

Safety Operating Guide

Proper Disposal Procedures for 306-O12B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of all laboratory materials is paramount. This document provides essential safety and logistical information for the proper disposal of 306-O12B, an ionizable cationic lipidoid utilized in the formulation of lipid nanoparticles for mRNA delivery.

Crucially, the toxicological and pharmacological properties of this compound are not fully known. Therefore, it must be treated as a hazardous chemical of unknown toxicity, and all handling and disposal procedures should be conducted with the utmost caution, adhering to institutional and regulatory guidelines for hazardous waste.

Immediate Safety and Handling Precautions

Prior to any disposal procedures, it is imperative to follow these safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and chemical-resistant gloves.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.

Step-by-Step Disposal Protocol for this compound

Given the unknown hazard profile of this compound, a conservative approach to disposal is required. The following step-by-step protocol is based on general best practices for the disposal of laboratory chemicals with unknown toxicity.

1. Waste Identification and Segregation:

  • All materials that have come into contact with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be considered hazardous waste.

  • Segregate this compound waste from other laboratory waste streams to prevent unintentional mixing and potential chemical reactions.

2. Waste Containment:

  • Primary Container: Collect all this compound waste in a dedicated, leak-proof, and chemically compatible container. The container should be clearly labeled.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the chemical name "this compound," and a clear indication of its unknown toxicity. Include the accumulation start date.

3. Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • This area should be away from general laboratory traffic and incompatible chemicals.

4. Institutional Waste Disposal Procedure:

  • Contact Environmental Health and Safety (EHS): Do not attempt to dispose of this compound through standard laboratory drains or as regular trash. Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority.

  • Provide Information: Inform the EHS office that you have a hazardous waste chemical with unknown toxicological properties. Provide them with all available information, including the chemical name (this compound) and any other relevant data.

  • Follow EHS Guidance: Your EHS department will provide specific instructions for the collection, transportation, and ultimate disposal of the waste, which will likely involve incineration by a licensed hazardous waste management company.

Data Presentation

As the toxicological properties of this compound are not publicly available, a quantitative data table on specific disposal parameters cannot be provided. The primary "quantitative" aspect of this disposal procedure is the strict adherence to a zero-tolerance policy for release into the environment.

ParameterGuideline
Discharge to Sanitary Sewer Prohibited
Disposal as Regular Trash Prohibited
Recommended Disposal Method Incineration via a licensed hazardous waste facility

Experimental Protocols

No experimental protocols for the disposal of this compound have been cited in publicly available literature. The recommended procedure is based on established guidelines for hazardous waste of unknown toxicity.

Mandatory Visualization

G This compound Disposal Workflow cluster_0 Laboratory Operations cluster_1 Institutional Waste Management cluster_2 Final Disposal A Generate this compound Waste (Unused product, contaminated labware, PPE) B Segregate as Hazardous Waste A->B C Contain in a Labeled, Leak-Proof Container B->C D Store in Designated Satellite Accumulation Area C->D E Contact Environmental Health & Safety (EHS) D->E Initiate Disposal Request F Provide Chemical Information (this compound, Unknown Toxicity) E->F G Follow EHS Instructions for Pickup F->G H Transport by Licensed Hazardous Waste Hauler G->H EHS Arranges Collection I Incineration at a Permitted Facility H->I

Caption: Workflow for the safe disposal of this compound as hazardous waste.

Personal protective equipment for handling 306-O12B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of investigational compounds like 306-O12B is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Chemical Information: this compound is an ionizable cationic lipidoid used in the formation of lipid nanoparticles (LNPs) for research, particularly in the liver-targeted delivery of nucleic acids.[1][2][3][4] The toxicological and pharmacological properties of this compound are not fully known, and it should be handled with care as a chemical of unknown toxicity.[1][5]

Hazard Identification:

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed

    • H315: Causes skin irritation

    • H319: Causes serious eye irritation

    • H335: May cause respiratory irritation

Personal Protective Equipment (PPE)

Based on the available hazard information and general laboratory safety protocols for handling chemicals of unknown toxicity, the following personal protective equipment is recommended.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for tears or punctures before and during use. Change gloves frequently and immediately if contaminated.
Eye/Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.
Skin and Body Protection A lab coat or chemical-resistant apron should be worn. Ensure full coverage of arms. Closed-toe shoes are mandatory.
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure. If respiratory irritation is possible, use a NIOSH-approved respirator.

Experimental Protocols: Handling and Disposal

The following protocols provide a step-by-step guide for the safe handling and disposal of this compound.

Storage and Preparation:

  • Storage: Store this compound as an oil at -20°C, protected from moisture and light.[1][5] Solutions of this compound should also be stored at -20°C.[1][5]

  • Preparation:

    • Allow the container to warm to room temperature in a desiccator before opening to prevent condensation.

    • All handling of the neat oil or its solutions should be conducted in a chemical fume hood.

    • Use only authorized and properly calibrated equipment (pipettes, balances, etc.).

    • This compound is soluble in Methanol, ethanol, and DMSO.[1][5]

Safe Handling Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup prep_equilibrate Equilibrate to Room Temperature prep_setup->prep_equilibrate handle_weigh Weigh/Measure this compound prep_equilibrate->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_use Use in Experiment handle_dissolve->handle_use cleanup_decontaminate Decontaminate Surfaces handle_use->cleanup_decontaminate Experiment Complete cleanup_waste Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。